molecular formula Fe2O4Si B077713 Fayalite CAS No. 13918-37-1

Fayalite

Cat. No.: B077713
CAS No.: 13918-37-1
M. Wt: 203.77 g/mol
InChI Key: ZPGKUZGEEVLUOO-UHFFFAOYSA-N
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Description

Fayalite is a mineral with formula of Fe2+2SiO4 or Fe2+2(SiO4). The IMA symbol is Fa.

Properties

IUPAC Name

iron(2+);silicate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2Fe.O4Si/c;;1-5(2,3)4/q2*+2;-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGKUZGEEVLUOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-][Si]([O-])([O-])[O-].[Fe+2].[Fe+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Fe2O4Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60893874
Record name Fayalite (Fe2(SiO4)​)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60893874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13918-37-1
Record name Fayalite (Fe2(SiO4)​)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60893874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure and Lattice Parameters of Fayalite (Fe₂SiO₄)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and lattice parameters of Fayalite (Fe₂SiO₄), the iron-rich end-member of the olivine (B12688019) solid solution series. This document details the crystallographic properties, experimental methodologies for their determination, and a summary of key data.

Introduction to this compound

This compound is a nesosilicate mineral with the chemical formula Fe₂SiO₄. It belongs to the olivine group and forms a solid solution series with forsterite (Mg₂SiO₄). Understanding the precise crystal structure of this compound is crucial for various fields, including geology, materials science, and potentially for drug development as a target for chelation therapy in iron overload disorders.

This compound crystallizes in the orthorhombic system, which is characterized by three unequal crystallographic axes at right angles to each other. Its structure consists of isolated silica (B1680970) tetrahedra (SiO₄) linked by iron cations (Fe²⁺) in two different octahedral coordination sites, M1 and M2.

Crystal Structure and Lattice Parameters

The crystal structure of this compound is well-established and has been determined with high precision using techniques such as X-ray and neutron diffraction. It belongs to the space group Pbnm (an alternative setting of Pnma, No. 62).

Table 1: Crystallographic Data for this compound (Fe₂SiO₄)

ParameterValueReference
Crystal System Orthorhombic[1][2][3]
Space Group Pbnm (No. 62)[1][2][4]
Lattice Parameters
a~4.82 Å[1][2][4]
b~10.48 Å[1][2][4]
c~6.09 Å[1][2][4]
Unit Cell Volume (V) ~308 ų[5]
Formula Units per Unit Cell (Z) 4[1]

The precise lattice parameters can vary slightly depending on the presence of impurities, such as manganese (Mn) and magnesium (Mg), and the temperature and pressure at which the measurements are taken.

Table 2: Atomic Coordinates for this compound (Fe₂SiO₄)

AtomSitexyz
Fe1 (M1)4a0.000000.000000.00000
Fe2 (M2)4c0.986000.280200.25000
Si4c0.430100.097400.25000
O14c0.767900.091600.25000
O24c0.210400.454100.25000
O38d0.288100.164900.03800

Source: Based on data from MineralsCloud[5]. These are representative fractional coordinates.

Experimental Protocols for Crystal Structure Determination

The determination of this compound's crystal structure and lattice parameters primarily relies on diffraction methods. Below are detailed methodologies for the key experiments.

For accurate powder diffraction analysis, a pure, single-phase this compound sample is required. A common method for synthesizing polycrystalline this compound is through a solid-state reaction.

Protocol for Solid-State Synthesis:

  • Reactant Preparation: A stoichiometric mixture of metallic iron (Fe), ferric oxide (Fe₂O₃), and silicon dioxide (SiO₂) is prepared.

  • Oxygen Buffering: To maintain the appropriate oxygen fugacity and ensure the formation of Fe²⁺, the mixture is placed within a solid-state oxygen buffering system, such as a WC-COW (tungsten carbide - carbon monoxide/carbon dioxide) buffer.

  • Sintering: The reactant mixture is placed in a nested alumina (B75360) crucible system and sintered in a muffle furnace. A typical sintering protocol involves heating at 1323 K (1050 °C) for an extended period, for instance, six days, to ensure a complete reaction and crystallization.

  • Sample Characterization: The resulting polycrystalline this compound is then characterized by techniques such as scanning electron microscopy (SEM) to assess particle size and morphology, and X-ray diffraction (XRD) to confirm phase purity.

X-ray powder diffraction is the most common technique for determining the lattice parameters and confirming the crystal structure of a polycrystalline sample like synthetic this compound.

Protocol for XRD Data Collection and Analysis:

  • Sample Preparation: A portion of the synthesized this compound is finely ground to a powder with a particle size typically less than 10 µm to ensure random crystallite orientation. The powder is then mounted on a sample holder, which could be a zero-background plate or packed into a capillary.

  • Instrument Setup: A powder diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα, λ = 1.5406 Å) is used. Typical instrument settings would be a voltage of 40 kV and a current of 40 mA.

  • Data Collection: The diffraction pattern is collected over a 2θ range, for example, from 10° to 120°, with a step size of 0.01-0.02° and a counting time of 1-2 seconds per step.

  • Phase Identification: The experimental diffraction pattern is compared with standard diffraction patterns from a database, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD). For this compound, the relevant PDF card is often cited as JCPDS No. 71-1667[6].

  • Rietveld Refinement: For precise determination of lattice parameters and atomic positions, the Rietveld refinement method is employed. This involves fitting a calculated diffraction pattern, based on a structural model, to the experimental data. The refinement process adjusts various parameters, including lattice parameters, atomic coordinates, peak shape parameters, and background, to minimize the difference between the observed and calculated patterns. Software such as GSAS, FullProf, or TOPAS is commonly used for this analysis.

Neutron powder diffraction is a complementary technique to XRD. It is particularly useful for accurately locating light atoms, such as oxygen, in the presence of heavier atoms like iron, and for studying magnetic ordering.

Protocol for Neutron Powder Diffraction:

  • Sample Preparation: A larger sample volume of powdered this compound (typically a few grams) is required compared to XRD. The powder is loaded into a sample container, often made of vanadium, which has a low neutron scattering cross-section.

  • Instrument Setup: The experiment is conducted at a neutron source, such as a nuclear reactor or a spallation source. A high-resolution time-of-flight neutron powder diffractometer is often used.

  • Data Collection: Data is collected over a wide range of d-spacings. The sample can be heated or cooled in situ to study the crystal structure at different temperatures.

  • Data Analysis: Similar to XRD, the collected neutron diffraction data is analyzed using the Rietveld refinement method to determine the crystal and, if applicable, magnetic structure.

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for the determination of the crystal structure of this compound.

experimental_workflow cluster_synthesis Sample Synthesis cluster_diffraction Diffraction Experiments cluster_analysis Data Analysis cluster_results Results s1 Stoichiometric Mixing (Fe, Fe₂O₃, SiO₂) s2 Sintering with Oxygen Buffer s1->s2 s3 Characterization (SEM, XRD) s2->s3 d1 Sample Grinding & Mounting s3->d1 Pure this compound Powder d2 X-ray Diffraction Data Collection d1->d2 d3 Neutron Diffraction Data Collection d1->d3 a1 Phase Identification (PDF Database) d2->a1 a2 Rietveld Refinement d3->a2 a1->a2 a3 Structure Model Refinement a2->a3 r1 Lattice Parameters a3->r1 r2 Atomic Coordinates a3->r2 r3 Crystal Structure Visualization r2->r3

Caption: Experimental workflow for this compound crystal structure determination.

This guide provides a foundational understanding of the crystal structure of this compound and the experimental techniques used to elucidate it. The provided data and protocols serve as a valuable resource for researchers in mineralogy, materials science, and related disciplines.

References

A Technical Treatise on the Geological Occurrence and Formation of Natural Fayalite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fayalite (Fe₂SiO₄), the iron-rich end-member of the olivine (B12688019) solid-solution series, is a significant rock-forming mineral that provides critical insights into the petrogenesis of various terrestrial and extraterrestrial rocks. Its presence, composition, and associated mineral assemblages are indicative of specific geochemical environments, including low oxygen fugacity, high iron-to-magnesium ratios, and a range of temperatures and pressures. This technical guide synthesizes the current understanding of the geological occurrence and formation of natural this compound, presenting quantitative data, experimental protocols, and formation pathways in a comprehensive format for researchers, scientists, and professionals in drug development who may encounter or utilize silicate (B1173343) minerals in their work.

Introduction

This compound belongs to the nesosilicate subclass of silicate minerals and crystallizes in the orthorhombic system. It forms a complete solid solution series with forsterite (Mg₂SiO₄) and tephroite (Mn₂SiO₄).[1][2] The substitution of ferrous iron (Fe²⁺) for magnesium (Mg²⁺) in the olivine crystal structure is continuous, and the term this compound is typically applied to olivine with more than 90% iron content.[3] The physical and chemical properties of olivine, such as melting point and density, vary significantly with the this compound content, influencing the behavior of magmas and the evolution of igneous rocks.[4]

Geological Occurrences

Natural this compound is found in a diverse range of geological settings, from deep-seated plutonic rocks to volcanic extrusions, metamorphosed sediments, and even meteorites. Its occurrence is fundamentally controlled by the bulk chemical composition of the host rock, particularly a high Fe/Mg ratio, and the prevailing physicochemical conditions.

Igneous Rocks

This compound is a common constituent of certain evolved igneous rocks, particularly those with alkaline and acidic compositions.[1] Its formation in magmatic systems is favored by conditions of low magnesia and a deficiency in oxygen.[5]

  • Plutonic Rocks: this compound can be found in ultramafic and felsic plutonic rocks.[1][6] It is notably present in some granites, syenites, and ferrogabbros.[7][8] In these environments, it often associates with minerals such as hedenbergite, arfvedsonite, amphiboles, quartz, and magnetite.[5][6] The presence of this compound with quartz in plutonic rocks is significant as it indicates low-pressure crystallization conditions.[1]

  • Volcanic Rocks: Iron-rich olivine is a relatively common component of volcanic rocks like obsidians, rhyolites, trachytes, and phonolites.[1] It can occur as phenocrysts or in the groundmass. This compound has been identified in beautiful crystals in the basalts of Fayal Island in the Azores, from which it derives its name.[8]

Metamorphic Rocks

This compound is a product of high-grade thermal and regional metamorphism of iron-rich protoliths.[7]

  • Contact Metamorphism: In contact aureoles, where carbonate rocks are intruded by silicic magmas, this compound can form in skarns.[9][10] These metasomatic rocks are rich in calcium-magnesium-iron-manganese silicate minerals.

  • Regional Metamorphism: this compound is found in metamorphosed iron-rich sediments, such as banded iron formations.[7] In these settings, it is often associated with grunerite, hedenbergite, magnetite, and quartz.[11] The stability of this compound in metamorphic rocks is sensitive to pressure; at higher pressures, it can be replaced by ferrosilite.[7]

Sedimentary Rocks (Skarns)

While not a primary sedimentary mineral, this compound is a key mineral in skarns, which are formed by the metasomatism of carbonate rocks.[9][10] The hydrothermal fluids emanating from a cooling magma body interact with limestone or dolostone, leading to the crystallization of a variety of calc-silicate minerals, including this compound, if the fluids are sufficiently iron-rich.

Extraterrestrial Occurrences

This compound is also found in extraterrestrial materials, providing clues to the processes occurring on other celestial bodies.

  • Meteorites: Iron-rich olivine is a major mineral in the matrices of unequilibrated ordinary and carbonaceous chondrites.[12] Its formation is believed to be a result of fluid-assisted thermal metamorphism or hydrothermal alteration on asteroids.[7]

  • Lunar and Martian Rocks: The reducing environments on the Moon and Mars are conducive to the formation of Fe-rich olivine, making synthetic this compound a useful analog for planetary studies.[13]

Formation of this compound

The formation of this compound is governed by a complex interplay of temperature, pressure, oxygen fugacity, and the chemical activities of silica (B1680970) and iron.

Magmatic Crystallization

In a cooling magma, forsteritic olivine crystallizes at higher temperatures than fayalitic olivine.[14][15] As the magma evolves and becomes enriched in iron and silica through fractional crystallization, this compound may begin to crystallize. The reaction between olivine, quartz, and orthopyroxene is pressure-dependent, with the assemblage of this compound and quartz being stable at lower pressures.[1]

Metamorphic Reactions

During metamorphism, this compound can form through reactions involving iron oxides, carbonates, and silica. For example, in iron-rich sediments, reactions such as the breakdown of iron-rich carbonates and silicates can lead to the formation of this compound at elevated temperatures.

Hydrothermal Formation

Hydrothermal experiments have demonstrated that this compound can form at relatively low temperatures (e.g., 220 °C) through fluid-assisted processes.[7] These experiments simulate the conditions on asteroids where aqueous alteration is thought to occur. The presence of water and a high iron content are crucial for its precipitation.[7]

This compound Stability and Phase Relations

This compound's stability is constrained by several key reactions. The "FMQ" (this compound-Magnetite-Quartz) oxygen buffer is a widely used experimental tool to control oxygen fugacity in laboratory settings.[1] The reaction is:

3Fe₂SiO₄ (this compound) + O₂ ⇌ 2Fe₃O₄ (Magnetite) + 3SiO₂ (Quartz)

At high pressures, this compound undergoes a phase transition to ahrensite, its high-pressure polymorph with a spinel structure, at approximately 6-7 GPa under upper mantle conditions.[1]

Quantitative Data

The formation and stability of this compound are defined by specific thermodynamic parameters and chemical compositions.

Thermodynamic Data
PropertyValueReference
Enthalpy of Formation (from oxides at 298 K)-25.91 ± 2.42 kJ/mol[16]
Standard Gibbs Free Energy of Formation (ΔGf°) at 298.15 K-1378.98 ± 1.35 kJ/mol[17]
Molar Entropy (S°) at 298.15 K151.0 ± 0.2 J/(mol·K)[17]
Melting Point~1205 °C[18]
Surface Energy (hydrated)2.47 ± 0.25 J/m²[19]
Chemical Composition of Natural this compound

The chemical composition of this compound can vary slightly due to the incorporation of minor elements.

OxideWeight % (Brocken massif, Germany)
SiO₂29.83
FeO69.48
MnO0.28
H₂O⁺0.34
H₂O⁻0.04
Total99.97
Source:[6]

Experimental Protocols

The synthesis and study of this compound in the laboratory provide crucial data on its formation and stability.

Hydrothermal Synthesis of this compound

This protocol is based on experiments designed to simulate asteroidal alteration.[7]

  • Reactants:

    • FeO-rich amorphous silicate (~3 mg)

    • Iron metal powder (<10 µm, ~11 mg)

    • Deionized water (6 µL), deoxygenated by purging with ultra-high purity nitrogen.

  • Procedure:

    • The reactants are loaded into a gold (Au) capsule (~230 mm³ volume).

    • The capsule is sealed at room temperature and pressure in a nitrogen-purged glove box.

    • The sealed capsule is placed in a hydrothermal apparatus.

    • The experiment is run at a specific temperature (e.g., 220 °C) for a designated duration.

    • After the experiment, the capsule is quenched, and the products are analyzed.

Sol-Gel Synthesis of Nanocrystalline this compound

This method is used to produce high-purity, nanocrystalline this compound for experimental studies.[13]

  • Reactants:

  • Procedure:

    • The reactants are reacted to produce a precursor gel.

    • The gel is subsequently calcined under reducing conditions to crystallize nanothis compound.

    • Careful control of oxygen fugacity during all steps is critical to ensure the formation of pure this compound.

Synthesis from Stoichiometric Mixtures

A method involving the thermal treatment of a stoichiometric mixture of hematite (B75146) and silicon carbide in a controlled atmosphere.[20]

  • Reactants:

    • Hematite (Fe₂O₃)

    • Micrometer-sized silicon carbide (SiC)

  • Procedure:

    • The reactants are mixed in stoichiometric proportions.

    • The mixture is subjected to thermal treatments at 1000-1100 °C in a controlled atmosphere.

    • Thermodynamic modeling is used to assess the required redox conditions.

Visualizations

The following diagrams illustrate key pathways and relationships in the formation of this compound.

Fayalite_Igneous_Formation Magma Mafic to Felsic Magma (High Fe/Mg ratio) FracCryst Fractional Crystallization Magma->FracCryst Cooling FeEnrich Iron & Silica Enrichment in Melt FracCryst->FeEnrich LowP Low Pressure (< ~8 kbar) FeEnrich->LowP This compound This compound (Fe₂SiO₄) Crystallization LowP->this compound Stable with Quartz Plutonic Plutonic Rocks (Granite, Syenite, Ferrogabbro) This compound->Plutonic Slow Cooling Volcanic Volcanic Rocks (Rhyolite, Obsidian, Trachyte) This compound->Volcanic Rapid Cooling Fayalite_Metamorphic_Formation Protolith Iron-Rich Protolith Sediments Banded Iron Formations, Fe-rich Shales Protolith->Sediments Carbonates Impure Carbonates (Limestone, Dolostone) Protolith->Carbonates Metamorphism Metamorphism Sediments->Metamorphism Carbonates->Metamorphism Regional Regional Metamorphism (High T & P) Metamorphism->Regional Contact Contact Metamorphism (High T, Low P) Metamorphism->Contact This compound This compound (Fe₂SiO₄) Formation Regional->this compound Contact->this compound Metasomatism Schist This compound-bearing Schist/Gneiss This compound->Schist Skarn This compound-bearing Skarn This compound->Skarn Hydrothermal_Synthesis_Workflow start Start: Prepare Reactants reactants Reactants FeO-rich amorphous silicate Iron powder Deoxygenated water start->reactants loading Load Reactants into Gold Capsule reactants->loading sealing Seal Capsule in N₂ Atmosphere loading->sealing hydrothermal Hydrothermal Treatment (e.g., 220°C) sealing->hydrothermal quench Quench to Stop Reaction hydrothermal->quench analysis Analyze Products (XRD, SEM, etc.) quench->analysis end End: this compound Synthesized analysis->end

References

An In-depth Technical Guide to the Thermodynamic Properties of Fayalite at Standard Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental thermodynamic properties of Fayalite (Fe₂SiO₄) at standard conditions (298.15 K and 1 bar). The data and methodologies presented are essential for professionals in materials science, geochemistry, and other fields where the behavior of this iron silicate (B1173343) mineral is of interest.

Core Thermodynamic Properties

This compound, an iron-rich end-member of the olivine (B12688019) solid solution series, possesses well-defined thermodynamic properties that are crucial for modeling its behavior in various geological and industrial processes. The standard thermodynamic properties have been meticulously determined through various experimental techniques, primarily calorimetry.

Table 1: Standard Thermodynamic Properties of this compound (Fe₂SiO₄) at 298.15 K and 1 bar

PropertySymbolValueUnits
Standard Molar Enthalpy of FormationΔH°f,298-1478.17 ± 1.30kJ/mol
Standard Molar Gibbs Free Energy of FormationΔG°f,298-1378.98 ± 1.35kJ/mol
Standard Molar EntropyS°298151.0 ± 0.2J/(mol·K)
Standard Molar Heat CapacityCp°298131.9 ± 0.1J/(mol·K)

The data presented in this table are primarily from the comprehensive work of Robie et al. (1982).[1][2][3]

Experimental Determination of Thermodynamic Properties

The accurate determination of the thermodynamic properties of this compound relies on precise calorimetric measurements.

2.1. Heat Capacity and Standard Entropy

The heat capacity of synthetic this compound has been measured using low-temperature adiabatic calorimetry .[1][2] This technique involves the following key steps:

  • Sample Preparation: High-purity, large synthetic crystals of this compound are grown, often using the Czochralski technique, to ensure a well-characterized sample.[1][2]

  • Calorimetric Measurement: A known mass of the this compound sample is placed in a calorimeter. Small, precisely measured increments of heat are introduced to the sample, and the resulting temperature increase is meticulously recorded.

  • Data Analysis: The heat capacity at a given temperature is calculated from the heat input and the temperature change. These measurements are conducted over a wide temperature range, typically from near absolute zero to above standard temperature.

  • Entropy Calculation: The standard entropy at 298.15 K is then calculated by integrating the heat capacity data (divided by temperature) from 0 K to 298.15 K, in accordance with the third law of thermodynamics.

2.2. Enthalpy and Gibbs Free Energy of Formation

The standard enthalpy and Gibbs free energy of formation are typically determined through a third-law analysis of high-temperature reactions involving this compound.[1][2] Another significant method is high-temperature oxide melt solution calorimetry .[4]

  • High-Temperature Reaction Analysis: This method involves studying the equilibrium of well-defined chemical reactions that include this compound at elevated temperatures. By measuring the equilibrium constant of the reaction at various temperatures, the Gibbs free energy change of the reaction can be determined. Combining this with heat capacity data allows for the extrapolation of the standard enthalpy and Gibbs free energy of formation at 298.15 K.

  • High-Temperature Oxide Melt Solution Calorimetry: In this method, this compound and its constituent oxides (FeO and SiO₂) are dissolved in a molten solvent (e.g., lead borate) at a high temperature. The heat evolved or absorbed during the dissolution process is measured. The difference in the heats of solution between this compound and its constituent oxides provides the enthalpy of formation from the oxides at the measurement temperature. This can then be corrected to standard temperature using heat capacity data.[4]

Logical Relationship of Thermodynamic Properties

The core thermodynamic properties of this compound are interconnected through fundamental thermodynamic equations. The following diagram illustrates these relationships.

Thermodynamic_Properties H Enthalpy of Formation (ΔH°f) G Gibbs Free Energy of Formation (ΔG°f) H->G ΔG° = ΔH° - TΔS° S Entropy (S°) S->G Cp Heat Capacity (Cp°) Cp->H ΔH°(T₂) = ΔH°(T₁) + ∫Cp°dT Cp->S S°(T₂) = S°(T₁) + ∫(Cp°/T)dT T Temperature (T)

Caption: Interrelationship of core thermodynamic properties of this compound.

This diagram illustrates how the Gibbs free energy of formation (ΔG°f), a key indicator of a compound's stability, is derived from the enthalpy of formation (ΔH°f) and entropy (S°). The heat capacity (Cp°) is fundamental for calculating the temperature dependence of both enthalpy and entropy.

References

Physical and optical properties of pure Fayalite crystals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physical and Optical Properties of Pure Fayalite Crystals

This technical guide provides a comprehensive overview of the core physical and optical properties of pure this compound (Fe₂SiO₄) crystals. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this mineral's characteristics. This document summarizes quantitative data in structured tables, outlines detailed experimental protocols for key analyses, and includes visualizations of experimental workflows.

Physical Properties

This compound, the iron-rich end-member of the olivine (B12688019) solid-solution series, exhibits a range of distinct physical properties. These characteristics are crucial for its identification and for understanding its behavior in various geological and laboratory settings.

Data Summary

The following table summarizes the key physical properties of pure this compound crystals.

PropertyValueNotes
Crystal System Orthorhombic[1][2]Dipyramidal (mmm) crystal class.[1][3]
Space Group Pbnm[1][2][4]
Unit Cell Parameters a = 4.82 Å, b = 10.48 Å, c = 6.09 Å[1][2]
Formula Mass 203.771 g/mol [1]
Color Greenish-yellow, yellow-brown, brown to black.[1][3][5][6]In thin sections, it appears as pale yellow to amber.[1]
Luster Vitreous to greasy or resinous.[1][3][6]
Transparency Transparent to translucent.[1][3][5][6]
Streak White or colorless.[1][3][5]
Hardness (Mohs scale) 6.5 - 7.0[1][5][6]Scratches glass and cannot be scratched by a knife blade.
Density / Specific Gravity 4.392 g/cm³[1][6]
Cleavage Moderate on {010}, imperfect on {100}.[1]
Fracture Conchoidal[1][5][6]
Tenacity Brittle[6]
Melting Point Approximately 1200°CThe melting point is lower than the magnesium-rich end-member, forsterite.
Thermal Effusivity ~4.1 ± 0.2 kJs⁻⁰·⁵K⁻¹m⁻²[7]
Thermal Conductivity ~6.0 ± 0.5 Wm⁻¹K⁻¹[7]
Experimental Protocols

The Mohs hardness test is a qualitative ordinal scale that characterizes the scratch resistance of various minerals through the ability of a harder material to scratch a softer material.

Methodology:

  • Select a fresh, clean, and unweathered surface on the this compound crystal to be tested.

  • Hold the this compound specimen firmly.

  • Attempt to scratch the surface with an object of known hardness from the Mohs scale (e.g., a fingernail, copper penny, steel knife).

  • Observe if a scratch is produced. A scratch is a permanent groove, not a powder mark that can be rubbed off.

  • If the known object scratches the this compound, the this compound is softer than that object. If the this compound scratches the known object, it is harder.

  • Continue this process with different objects of known hardness to bracket the hardness of the this compound specimen. For this compound, it should scratch glass (hardness ~5.5) and a steel file (hardness ~6.5) but be scratched by quartz (hardness 7).

A pycnometer is a flask with a specific, accurately known volume used to determine the density of a solid.

Methodology:

  • Clean and dry the pycnometer and its stopper and weigh it accurately (m₁).

  • Place a sample of the pure this compound crystal into the pycnometer and weigh it again (m₂). The mass of the sample is (m₂ - m₁).

  • Fill the pycnometer containing the sample with a liquid of known density (ρ_liquid), such as distilled water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess liquid to escape through the capillary.

  • Weigh the pycnometer with the sample and the liquid (m₃).

  • The mass of the displaced liquid is (m₂ - m₁) + m_liquid - m₃, where m_liquid is the mass of the liquid filling the pycnometer. To find m_liquid, empty and clean the pycnometer, fill it with the liquid alone, and weigh it (m₄). Then m_liquid = m₄ - m₁.

  • The volume of the displaced liquid, which is equal to the volume of the this compound sample, is V_sample = ((m₂ - m₁) + (m₄ - m₁) - m₃) / ρ_liquid.

  • The density of the this compound is then calculated as ρ_this compound = (m₂ - m₁) / V_sample.

SC-XRD is a non-destructive analytical technique that provides detailed information about the three-dimensional arrangement of atoms within a crystal, including unit cell dimensions and space group.

Methodology:

  • A small, high-quality single crystal of this compound is selected and mounted on a goniometer head.

  • The crystal is placed in a diffractometer where it is illuminated by a monochromatic X-ray beam.

  • The crystal is rotated, and the diffracted X-rays are collected by a detector.

  • The resulting diffraction pattern, consisting of a series of spots (reflections), is analyzed.

  • The positions and intensities of the reflections are used to determine the unit cell parameters (a, b, c, α, β, γ) and the space group of the crystal.

  • Further refinement of the data allows for the determination of the precise atomic positions within the unit cell.

Optical Properties

The optical properties of this compound are essential for its identification in thin sections using polarized light microscopy.

Data Summary

The following table summarizes the key optical properties of pure this compound crystals.

PropertyValueNotes
Optical Character Biaxial (-)[1][3]
Refractive Indices (n) nα = 1.731 - 1.824nβ = 1.760 - 1.864nγ = 1.773 - 1.875[1][3][4]The refractive indices increase with increasing iron content in the olivine series.
Birefringence (δ) δ = 0.042 - 0.051[1][3]
2V Angle (measured) 47° to 74°[1][3]
Pleochroism Faint to visible[1][3][6]X = pale yellow, Y = orange-yellow, reddish-brown, Z = pale yellow.[3][6]
Dispersion Weak, r > v[6]
Extinction ParallelElongate crystals show parallel extinction.
Experimental Protocols

The immersion method involves immersing mineral grains in liquids of known refractive indices and observing the Becke line to determine the mineral's refractive index.

Methodology:

  • Crush a pure this compound crystal and sieve to obtain grains of a suitable size.

  • Place a small amount of the this compound grains on a glass slide and add a drop of a calibrated refractive index liquid.

  • Cover with a coverslip.

  • Using a petrographic microscope under plane-polarized light, focus on the edge of a grain.

  • Slightly lower the stage (increase the focal distance). A bright line, the Becke line, will move into the medium with the higher refractive index.

  • If the Becke line moves into the mineral, the mineral has a higher refractive index than the liquid. If it moves into the liquid, the liquid has a higher refractive index.

  • Repeat the process with different immersion liquids until a liquid is found where the Becke line is very faint or disappears, indicating a match between the refractive index of the liquid and the mineral.

  • For anisotropic minerals like this compound, this procedure is performed with the polarizer inserted, and the stage is rotated to determine the different refractive indices (nα, nβ, nγ).

Birefringence is the difference between the highest and lowest refractive indices of a mineral. It is typically determined by observing the interference colors of a mineral in a thin section of known thickness.

Methodology:

  • Prepare a standard thin section of a rock containing this compound crystals (typically 30 μm thick).

  • Using a petrographic microscope with both the polarizer and analyzer inserted (crossed polars), observe the interference colors of the this compound grains.

  • Identify the grain that shows the highest-order interference color. This orientation provides the maximum birefringence.

  • Use a Michel-Lévy chart to correlate the observed maximum interference color with the known thickness of the thin section to determine the birefringence (δ = nγ - nα).

The 2V angle is the angle between the two optic axes in a biaxial mineral. It can be estimated from an optic axis interference figure.

Methodology:

  • Using a petrographic microscope with crossed polars and a high-power objective, find a this compound grain that remains nearly extinct upon stage rotation. This orientation is looking down or near an optic axis.

  • Insert the condensing lens and Bertrand lens to observe the interference figure.

  • For a centered optic axis figure, the curvature of the isogyre is related to the 2V angle. A straight isogyre indicates a 2V of 90°, while a sharply curved isogyre indicates a small 2V.

  • For a biaxial optic axis figure, the distance between the two melatopes (points where the optic axes emerge) can be used to estimate the 2V angle. The wider the separation, the larger the 2V angle.

Visualizations

Workflow for Physical and Optical Characterization of this compound

The following diagram illustrates the logical workflow for a comprehensive analysis of the physical and optical properties of a pure this compound crystal.

Fayalite_Characterization_Workflow cluster_start Sample Preparation cluster_physical Physical Property Analysis cluster_optical Optical Property Analysis cluster_data Data Synthesis start This compound Crystal Sample hardness Mohs Hardness Test start->hardness density Density Measurement (Pycnometer) start->density xrd Single-Crystal XRD start->xrd thin_section Thin Section Preparation start->thin_section physical_data Physical Properties Table hardness->physical_data density->physical_data xrd->physical_data plm Polarized Light Microscopy thin_section->plm ri Refractive Index (Immersion Method) plm->ri birefringence Birefringence (Interference Colors) plm->birefringence two_v 2V Angle (Interference Figure) plm->two_v optical_data Optical Properties Table ri->optical_data birefringence->optical_data two_v->optical_data final_report Comprehensive Technical Guide physical_data->final_report optical_data->final_report

Workflow for this compound Characterization
Relationship between Olivine Composition and Properties

The following diagram illustrates the relationship between the chemical composition of the olivine series (from forsterite to this compound) and its key physical and optical properties.

Olivine_Properties_Relationship cluster_composition Chemical Composition cluster_properties Physical & Optical Properties forsterite Forsterite (Mg₂SiO₄) olivine Olivine ((Mg,Fe)₂SiO₄) forsterite->olivine This compound This compound (Fe₂SiO₄) density Density This compound->density Increases refractive_index Refractive Index This compound->refractive_index Increases birefringence Birefringence This compound->birefringence Increases melting_point Melting Point This compound->melting_point Decreases color Color This compound->color Darkens olivine->this compound

Composition-Property Relationship in Olivine

References

An In-depth Technical Guide to the Forsterite-Fayalite Solid Solution Series

Author: BenchChem Technical Support Team. Date: December 2025

A Core Component of Mantle Petrology and Materials Science

This technical guide provides a comprehensive overview of the forsterite-fayalite solid solution series, a critical mineral system in Earth sciences and a subject of interest in materials science. Forsterite (Mg₂SiO₄) and fayalite (Fe₂SiO₄) are the magnesium-rich and iron-rich end-members, respectively, of the olivine (B12688019) group, one of the most abundant mineral groups in the Earth's upper mantle.[1][2][3] This guide details the crystallographic, thermodynamic, and physical properties of this series, outlines common experimental protocols for its synthesis and characterization, and presents key data in a structured format for researchers, scientists, and professionals in drug development who may utilize these materials for their unique properties.

Introduction to the Forsterite-Fayalite Series

The forsterite-fayalite series represents a complete solid solution, where magnesium and iron ions can freely substitute for each other in the crystal lattice without changing the fundamental crystal structure.[1][4] This substitution results in a continuous range of compositions, typically denoted by the molar percentage of forsterite (Fo) or this compound (Fa). For example, an olivine with 70% forsterite and 30% this compound is designated as Fo₇₀Fa₃₀ or simply Fo₇₀.[1][5] These minerals are nesosilicates, characterized by isolated silica (B1680970) tetrahedra [SiO₄]⁴⁻ linked by divalent cations (Mg²⁺ and Fe²⁺) in octahedral coordination sites (M1 and M2).[1][4][6]

The composition of olivine in igneous and metamorphic rocks provides crucial insights into the petrogenesis of the host rock, including crystallization temperature and magma composition.[7] Forsterite-rich olivine, with its high melting point, is a primary crystallization product from mantle-derived magmas, while this compound-rich olivine is less common and found in more evolved igneous rocks and some metamorphic environments.[6]

Crystallographic and Physical Properties

Both forsterite and this compound crystallize in the orthorhombic system with the space group Pbnm.[6][8] The substitution of the larger Fe²⁺ ion for the smaller Mg²⁺ ion leads to a systematic variation in the unit cell parameters and other physical properties across the solid solution series.

Table 1: Crystallographic Data for Forsterite and this compound End-Members
PropertyForsterite (Mg₂SiO₄)This compound (Fe₂SiO₄)
Crystal SystemOrthorhombicOrthorhombic
Space GroupPbnmPbnm
a-axis (Å)4.754.82
b-axis (Å)10.2010.48
c-axis (Å)5.986.09
Molar Mass ( g/mol )140.69203.77
Specific Gravity3.21 - 3.334.39
Mohs Hardness76.5 - 7.0

Sources:[6][8]

Table 2: Physical and Thermodynamic Properties of the Forsterite-Fayalite Series
PropertyForsterite (Fo₁₀₀)Intermediate CompositionsThis compound (Fa₁₀₀)
Melting Point (°C)1890Varies continuously1205
ColorColorless, green, yellowGreen to yellow-greenGreenish-yellow, brown
Refractive Index (nα)1.636 - 1.730Increases with Fe content1.731 - 1.824
Refractive Index (nβ)1.650 - 1.739Increases with Fe content1.760 - 1.864
Refractive Index (nγ)1.669 - 1.772Increases with Fe content1.773 - 1.875
Bulk Modulus (K_T0), GPa~126.3~124.7 (for Fo₉₂-Fo₆₂)~135

Sources:[3][6][8][9][10]

Phase Relations and Thermodynamic Behavior

The phase diagram for the forsterite-fayalite system at atmospheric pressure is a classic example of a complete solid solution with a distinct liquidus and solidus.[9][11] This relationship is fundamental to understanding the fractional crystallization of magmas. As a magma containing olivine cools, the first crystals to form are enriched in the higher-melting-point component, forsterite.[7] This progressively enriches the remaining melt in iron.

G cluster_properties Governing Factor Forsterite Forsterite (Mg₂SiO₄) SolidSolution Olivine Solid Solution (Mg,Fe)₂SiO₄ FoₓFa₁₀₀₋ₓ Forsterite->SolidSolution Mg²⁺ This compound This compound (Fe₂SiO₄) This compound->SolidSolution Fe²⁺ SolidSolution->Forsterite SolidSolution->this compound IonicSubstitution Ionic Substitution of Mg²⁺ and Fe²⁺

At high pressures, characteristic of the Earth's mantle, forsterite undergoes phase transitions to wadsleyite and subsequently to ringwoodite.[6] this compound, on the other hand, transforms directly to the ringwoodite structure (ahrensite) at lower pressures than forsterite's transitions.[8] These high-pressure polymorphs are crucial for understanding the seismic discontinuities observed within the Earth's mantle.[12][13]

Experimental Protocols

The synthesis and characterization of the forsterite-fayalite series are essential for experimental petrology and materials science. Below are generalized protocols for common techniques.

Synthesis of Forsterite-Fayalite Solid Solutions

A. Solid-State Reaction Method:

This is a common and straightforward method for synthesizing polycrystalline olivine powders.

  • Precursor Preparation: High-purity oxides or carbonates of magnesium, iron, and silicon (e.g., MgO, Fe₂O₃, SiO₂) are used as starting materials. For a target composition (e.g., Fo₆₀), the precursors are weighed in stoichiometric amounts.

  • Mixing and Grinding: The powders are intimately mixed and ground in a mortar and pestle (e.g., agate) to ensure homogeneity. This can also be achieved using a ball mill.

  • Calcination/Sintering: The mixed powder is placed in a furnace-safe crucible (e.g., alumina (B75360) or platinum). The sample is heated to a high temperature (e.g., 1350-1500°C) for a specific duration (e.g., 1.5 to 24 hours).[14] The atmosphere within the furnace must be controlled to maintain the desired oxidation state of iron (Fe²⁺). This is often achieved using a controlled flow of gases like a CO₂/CO/Ar mixture.[15]

  • Quenching: After the heating cycle, the sample is rapidly cooled (quenched) to room temperature to preserve the high-temperature phase.

  • Characterization: The synthesized product is then analyzed to confirm its composition and crystal structure.

B. Sol-Gel Synthesis:

This method can produce more homogeneous, nanocrystalline olivine powders at lower temperatures than solid-state reactions.

  • Precursor Solution: Metal alkoxides or salts (e.g., magnesium ethoxide, iron(II) chloride, tetraethyl orthosilicate (B98303) - TEOS) are dissolved in a suitable solvent, typically an alcohol.

  • Hydrolysis and Polycondensation: The solution is hydrolyzed by the controlled addition of water, often with a catalyst (acid or base), to form a sol. This is followed by polycondensation, which leads to the formation of a three-dimensional gel network.

  • Drying: The gel is dried to remove the solvent, resulting in a xerogel or aerogel.

  • Calcination: The dried gel is heated to a specific temperature to remove organic residues and crystallize the desired olivine phase. This step also requires a controlled atmosphere to manage the iron oxidation state.

G

Characterization Techniques

A. Powder X-Ray Diffraction (XRD):

  • Purpose: To identify the crystalline phases present in the synthesized sample and to determine the unit cell parameters.

  • Methodology:

    • A small amount of the powdered sample is placed on a sample holder.

    • The sample is irradiated with monochromatic X-rays over a range of angles (2θ).

    • The diffracted X-rays are detected, and their intensity is recorded as a function of the 2θ angle.

    • The resulting diffraction pattern is compared to standard diffraction patterns for forsterite and this compound to confirm the synthesis of olivine.

    • Rietveld refinement of the diffraction data can be used to precisely determine the lattice parameters, which can then be used to estimate the composition of the solid solution.

B. Electron Probe Microanalysis (EPMA):

  • Purpose: To determine the precise elemental composition of the synthesized olivine grains.

  • Methodology:

    • The synthesized olivine grains are mounted in an epoxy resin and polished to a smooth, flat surface.

    • The surface is coated with a thin layer of carbon to make it conductive.

    • A focused beam of high-energy electrons is directed at the sample surface.

    • The interaction of the electron beam with the sample generates characteristic X-rays for each element present.

    • The energy and intensity of these X-rays are measured by wavelength-dispersive or energy-dispersive spectrometers.

    • By comparing the X-ray intensities from the sample to those from standards of known composition, the concentrations of Mg, Fe, and Si can be accurately quantified.[16]

C. High-Pressure Experiments using Diamond Anvil Cells (DAC):

  • Purpose: To study the phase transitions and elastic properties of the forsterite-fayalite series under high-pressure conditions relevant to the Earth's mantle.

  • Methodology:

    • A single crystal of the olivine sample is placed in a small hole in a metal gasket, along with a pressure-transmitting medium (e.g., a gas or liquid) and a pressure calibrant (e.g., a ruby sphere).

    • The gasket is placed between the culets of two opposing diamond anvils.

    • Pressure is applied by mechanically forcing the diamonds together.

    • The crystal structure of the sample at high pressure can be investigated in-situ using single-crystal X-ray diffraction.[2][10] This allows for the determination of the equation of state and the identification of high-pressure polymorphs.

Conclusion

The forsterite-fayalite solid solution series is a cornerstone of mineralogy and petrology, providing a window into the processes that shape our planet. For materials scientists, the tunable properties of this series offer potential applications in various fields. A thorough understanding of its crystallographic, thermodynamic, and physical properties, underpinned by robust experimental synthesis and characterization, is crucial for advancing research in these domains. The data and protocols presented in this guide serve as a foundational resource for professionals engaged in the study and application of these fundamental silicate (B1173343) materials.

References

An In-Depth Technical Guide to the FeO-SiO2 Phase Diagram and Fayalite Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the iron(II) oxide-silicon dioxide (FeO-SiO₂) binary system, with a particular focus on the stability of fayalite (Fe₂SiO₄). This information is critical for researchers and scientists in fields such as metallurgy, geology, and materials science, where high-temperature interactions between iron oxides and silica (B1680970) are of paramount importance. This document details the phase equilibria, thermodynamic properties, and the experimental methodologies used to determine these characteristics.

The FeO-SiO₂ Phase Diagram

The FeO-SiO₂ system is a fundamental binary system in ceramic and metallurgical engineering. The phase diagram, presented below, illustrates the equilibrium phases present at various temperatures and compositions under a constant pressure of one atmosphere.

FeO_SiO2_Phase_Diagram Figure 1: FeO-SiO2 Phase Diagram comp_axis Weight % SiO2 temp_1713 1713 temp_1698 1698 temp_1470 1470 temp_1205 1205 temp_1178 1178 temp_1177 1177 comp_0 0 (FeO) comp_29.5 29.5 comp_42.5 42.5 comp_100 100 (SiO2) Liquid1_Liquid2 Liquid 1 + Liquid 2 Cristobalite_Liquid Cristobalite + Liquid Tridymite_Liquid Tridymite + Liquid Fayalite_Liquid This compound + Liquid Wustite_Liquid Wüstite + Liquid Wustite_this compound Wüstite + this compound Fayalite_Tridymite This compound + Tridymite Cristobalite Cristobalite Tridymite Tridymite liquidus_this compound liquidus_this compound liquidus_tridymite liquidus_tridymite liquidus_cristobalite liquidus_cristobalite immiscibility_dome immiscibility_dome solidus_eutectic1 solidus_eutectic1 solidus_eutectic2 solidus_eutectic2 fayalite_melting fayalite_melting cristobalite_tridymite cristobalite_tridymite 1,3.5 1,3.5 3,2.0 3,2.0 1,3.5->3,2.0 Liquidus 1,6 1,6 1,3.5->1,6 4,2.5 4,2.5 3,2.0->4,2.5 Liquidus 4.5,2.0 4.5,2.0 4,2.5->4.5,2.0 Liquidus 5.5,5.2 5.5,5.2 4.5,2.0->5.5,5.2 Liquidus 6.5,5.5 6.5,5.5 5.5,5.2->6.5,5.5 7.5,5.2 7.5,5.2 8,5.5 8,5.5 7.5,5.2->8,5.5 Liquidus 8,6 8,6 8,5.5->8,6 6.5,5.5->7.5,5.2 1.5,1.9 1.5,1.9 5,1.9 5,1.9 1.5,1.9->5,1.9 Eutectic Temperature: 1177-1178 °C 5,4.0 5,4.0 8,4.0 8,4.0 5,4.0->8,4.0 Cristobalite-Tridymite Transition: 1470 °C 1,0.5 1,0.5 8,0.5 8,0.5 1,0.5->8,0.5 0.5,0.5 0.5,0.5 0.5,6 0.5,6 0.5,0.5->0.5,6

Figure 1: FeO-SiO2 Phase Diagram. This diagram illustrates the stable phases in the FeO-SiO₂ system at different temperatures and compositions.

The system is characterized by the following key features:

  • Wüstite (FeO): The iron-rich end member, which has a melting point of approximately 1371°C.

  • Silica (SiO₂): The silica-rich end member, which exists in several polymorphic forms, including quartz, tridymite, and cristobalite. The melting point of cristobalite is 1713°C.[1]

  • This compound (Fe₂SiO₄): An intermediate compound that melts congruently at 1205°C.[1]

  • Eutectic Reactions: Two eutectic points are present in the diagram.

    • One eutectic occurs between wüstite and this compound at 1178°C and a composition of approximately 23.5 wt% SiO₂.[1]

    • The second eutectic is found between this compound and tridymite at 1177°C and a composition of roughly 42.5 wt% SiO₂.[1]

  • Liquid Immiscibility: At high temperatures and high silica concentrations, a region of liquid immiscibility exists, where two distinct liquid phases coexist.

Quantitative Data for the FeO-SiO₂ System

The invariant points and key transition temperatures in the FeO-SiO₂ system are summarized in the table below.

FeatureTemperature (°C)Composition (wt% SiO₂)Phases in Equilibrium
Melting Point of Wüstite~13710Liquid, Wüstite
Wüstite-Fayalite Eutectic117823.5Liquid, Wüstite, this compound
Congruent Melting of this compound120529.43Liquid, this compound
This compound-Tridymite Eutectic117742.5Liquid, this compound, Tridymite
Cristobalite-Tridymite Transition1470100Cristobalite, Tridymite
Melting Point of Cristobalite1713100Liquid, Cristobalite

This compound (Fe₂SiO₄) Stability

This compound is the iron-rich end-member of the olivine (B12688019) solid solution series. Its stability is a critical factor in many geological and metallurgical processes.

Thermodynamic Data for this compound

A consistent set of thermodynamic data for this compound is essential for modeling high-temperature processes. The following table presents key thermodynamic properties for the formation of this compound from its constituent oxides.

PropertyValueUnitsReference
Standard Enthalpy of Formation (ΔH°f,298)-1478.17 ± 1.30kJ/mol[2]
Standard Gibbs Free Energy of Formation (ΔG°f,298)-1378.98 ± 1.35kJ/mol[2]
Standard Molar Entropy (S°₂₉₈)151.0 ± 0.2J/(mol·K)[2]
Molar Heat Capacity (Cp,298)131.9 ± 0.1J/(mol·K)[2]
This compound-Magnetite-Quartz (FMQ) Oxygen Buffer

In the presence of quartz (SiO₂) and magnetite (Fe₃O₄), this compound participates in a redox equilibrium that acts as an oxygen buffer. This assemblage, known as the this compound-Magnetite-Quartz (FMQ) buffer, defines a specific oxygen fugacity (a measure of the reactive oxygen) at a given temperature. The equilibrium reaction is:

3Fe₂SiO₄ (this compound) + O₂ ⇌ 2Fe₃O₄ (Magnetite) + 3SiO₂ (Quartz)

The relationship between these phases and oxygen fugacity is crucial for controlling and understanding redox conditions in both laboratory experiments and natural geological systems.

FMQ_Buffer Figure 2: FMQ Oxygen Buffer Equilibrium This compound 3Fe₂SiO₄ (this compound) Magnetite 2Fe₃O₄ (Magnetite) This compound->Magnetite + O₂ (Oxidation) Quartz 3SiO₂ (Quartz) Oxygen O₂ Magnetite->this compound - O₂ (Reduction)

Figure 2: FMQ Oxygen Buffer Equilibrium. This diagram shows the reversible reaction governing the FMQ oxygen buffer.

Experimental Protocols for Phase Diagram Determination

The determination of phase diagrams for high-temperature systems like FeO-SiO₂ relies on sophisticated experimental techniques. The most common and reliable method is the equilibration and quenching technique, followed by microanalysis of the resulting phases.

Equilibration and Quenching Method

This method involves heating a sample of known composition to a specific temperature, holding it at that temperature to allow it to reach equilibrium, and then rapidly cooling (quenching) it to room temperature to preserve the high-temperature phase assemblage.

Experimental Workflow:

Experimental_Workflow Figure 3: Experimental Workflow for Phase Diagram Determination cluster_preparation Sample Preparation cluster_equilibration High-Temperature Equilibration cluster_quenching Quenching cluster_analysis Sample Analysis start Starting Materials (e.g., Fe₂O₃, SiO₂) mix Mixing and Grinding start->mix pelletize Pelletizing mix->pelletize furnace High-Temperature Furnace (Controlled Atmosphere) pelletize->furnace equilibrate Equilibration at Target Temperature furnace->equilibrate quench Rapid Quenching (e.g., in water or liquid N₂) equilibrate->quench mount Mounting and Polishing quench->mount epma Electron Probe Microanalysis (EPMA) mount->epma xrd X-ray Diffraction (XRD) mount->xrd data Data Analysis and Phase Diagram Construction epma->data Phase Composition xrd->data Phase Identification

Figure 3: Experimental Workflow. This diagram outlines the key steps in determining a phase diagram using the equilibration and quenching technique.

Detailed Steps:

  • Starting Material Synthesis: High-purity oxides (e.g., Fe₂O₃ and SiO₂) are precisely weighed and intimately mixed. For the FeO-SiO₂ system, a reducing atmosphere is required to maintain iron in the ferrous (Fe²⁺) state. This is often achieved by equilibrating the sample in a sealed container with a specific gas mixture (e.g., CO/CO₂) or in the presence of metallic iron.

  • Encapsulation: The mixed powders are often pelletized and placed in a sample container made of an inert material, such as platinum or iridium, to prevent reactions with the sample at high temperatures.

  • High-Temperature Equilibration: The encapsulated sample is placed in a vertical tube furnace with a precisely controlled temperature and atmosphere. The sample is held at the desired temperature for a duration sufficient to ensure that equilibrium is reached (typically several hours to days).

  • Quenching: After equilibration, the sample is rapidly cooled by dropping it into a quenching medium such as water, liquid nitrogen, or a brine solution. The goal is to cool the sample fast enough to prevent any phase transformations from occurring during cooling.[3]

  • Sample Preparation for Analysis: The quenched sample is mounted in an epoxy resin, sectioned, and polished to a mirror finish to expose the internal microstructure. A conductive coating (usually carbon) is applied for analysis by electron-based techniques.[4][5]

Phase Identification and Compositional Analysis

Electron Probe Microanalysis (EPMA): This is the primary technique used to determine the chemical composition of the individual phases in the quenched sample.[6][7] A focused beam of electrons is directed at the sample, causing the emission of characteristic X-rays from the elements present. By measuring the intensity of these X-rays, the elemental composition can be accurately quantified. This allows for the determination of the compositions of coexisting liquid (now a glass), and solid phases.

X-ray Diffraction (XRD): XRD is used to identify the crystalline phases present in the quenched sample. The diffraction pattern produced when X-rays interact with the sample is unique to the crystal structure of each phase, allowing for unambiguous identification of minerals like this compound, wüstite, and the different polymorphs of silica.

Differential Thermal Analysis (DTA)

DTA is a thermo-analytical technique used to identify the temperatures at which phase transitions, such as melting and eutectic reactions, occur. The sample and a thermally inert reference are heated at a constant rate, and the temperature difference between them is monitored. Endothermic or exothermic events in the sample, corresponding to phase changes, are detected as deviations from the baseline.

Conclusion

The FeO-SiO₂ phase diagram and the stability of this compound are of fundamental importance in a wide range of scientific and industrial applications. A thorough understanding of the phase equilibria and thermodynamic properties of this system is essential for controlling and optimizing high-temperature processes. The experimental techniques described in this guide, particularly the equilibration and quenching method coupled with electron probe microanalysis, provide the robust data necessary for the accurate determination of these properties. The continued refinement of thermodynamic databases for such systems will further enhance our ability to model and predict the behavior of complex materials at extreme conditions.

References

An In-depth Technical Guide to the Olivine Group Minerals and the Role of Fayalite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Material Science Professionals

Introduction to the Olivine (B12688019) Group

The olivine group of minerals consists of nesosilicates with the general chemical formula A₂SiO₄, where 'A' can be occupied by divalent cations such as magnesium (Mg), iron (Fe), manganese (Mn), or calcium (Ca).[1] The most prominent members of this group form a solid solution series between forsterite (Mg₂SiO₄) and fayalite (Fe₂SiO₄).[1][2] This continuous series means that magnesium and iron ions can freely substitute for each other within the crystal structure in any ratio.[3] The composition is often expressed in terms of the molar percentage of forsterite (Fo) or this compound (Fa).[4]

Olivine minerals crystallize in the orthorhombic system and are characterized by isolated silica (B1680970) tetrahedra (SiO₄) linked by the 'A' cations in octahedral coordination.[4][5] This structure is based on a hexagonal close-packed array of oxygen atoms.[4] Olivine is a primary component of the Earth's upper mantle and is commonly found in mafic and ultramafic igneous rocks like basalt, gabbro, and peridotite.[3][4] Its high crystallization temperature makes it one of the first minerals to form from cooling magma.[3] The name "olivine" is derived from its typical olive-green color, though it can also be yellow-green to brown.[2][3]

This compound: The Iron-Rich End-Member

This compound (Fe₂SiO₄) is the iron-rich end-member of the olivine solid solution series.[6] It was named by Christian Gottlieb Gmelin in 1840 after its type locality, Faial Island in the Azores.[7] Unlike its magnesium-rich counterpart, forsterite, this compound is less common in terrestrial rocks but is found in acidic and alkaline igneous rocks, some metamorphic rocks, and is a significant component of certain industrial slags.[7][8]

Physicochemical Properties of this compound

This compound's physical and optical properties are summarized in the tables below. The substitution of iron for magnesium in the olivine structure results in a higher density and lower melting point compared to forsterite.[4] this compound is stable with quartz at low pressures, a characteristic that distinguishes it from more magnesian olivine.[6]

Table 1: General and Physical Properties of this compound

PropertyValue
Chemical FormulaFe₂SiO₄
Crystal SystemOrthorhombic
Space GroupPbnm
Mohs Hardness6.5–7.0
LusterVitreous to greasy
ColorGreenish-yellow, yellow, or brown
StreakWhite
FractureConchoidal
Density (g/cm³)4.39

Table 2: Optical Properties of this compound

PropertyValue
Optical ClassBiaxial (-)
Refractive Indicesnα = 1.731–1.824, nβ = 1.760–1.864, nγ = 1.773–1.875
Birefringenceδ = 0.042–0.051
PleochroismFaint; X = pale yellow, Y = orange-yellow, reddish-brown, Z = pale yellow

Table 3: Crystallographic Data for this compound

ParameterValue (Å)
a4.82
b10.48
c6.09

[Sources for tables:[6][7]]

Role and Applications of this compound

While not as abundant in nature as forsterite, this compound plays a significant role in various industrial and scientific applications.

  • Steelmaking and Metallurgy: this compound is a major component of slag in copper and nickel smelting, where it helps to lower the melting temperature and remove impurities.[7] In steel production, this compound can form in the oxide scale on steel plates, influencing the thermal properties and cooling rates of the steel.[8]

  • Refractory Materials: Olivine minerals, including this compound, are used in the manufacturing of refractory bricks and other materials due to their high melting points and resistance to thermal shock.[9][10]

  • Geochemical Indicator: The presence of this compound in association with quartz can be used to determine the pressure and temperature conditions of rock formation.[6] The this compound-magnetite-quartz (FMQ) buffer is a standard experimental tool used to control oxygen fugacity in geological and materials science experiments.[6]

  • Advanced Materials: Research is ongoing into the use of this compound in advanced applications. For instance, this compound nanocomposites are being explored as potential anode materials for next-generation lithium-ion batteries.[11]

Experimental Protocols for this compound Synthesis

The synthesis of pure this compound is crucial for experimental studies. Several methods have been developed, with the choice of method depending on the desired particle size and purity.

Solid-State Reaction Method

This is a common method for producing polycrystalline this compound.

  • Precursor Preparation: Stoichiometric amounts of iron(II) oxide (FeO) and silicon dioxide (SiO₂) are intimately mixed.

  • Heating: The mixture is heated in a furnace at temperatures ranging from 1100°C to 1300°C.

  • Atmosphere Control: A controlled, reducing atmosphere with low oxygen fugacity is maintained throughout the heating process to prevent the oxidation of Fe²⁺ to Fe³⁺. This is often achieved using a CO-CO₂ gas buffer.

  • Characterization: The resulting product is analyzed using X-ray diffraction (XRD) to confirm phase purity and Mössbauer spectroscopy to verify the oxidation state of the iron.[4]

Sol-Gel Synthesis of Nanocrystalline this compound

This method is employed for the synthesis of nanosized this compound particles.

  • Precursor Solution: Iron(II) ethoxide and tetraethylorthosilicate (TEOS) are refluxed in an organic solvent to form a precursor gel.

  • Hydrolysis: The gel is then hydrolyzed to form amorphous Fe-SiO₄ nanoparticles.

  • Calcination: The dried gel is calcined in a reducing atmosphere (e.g., CO-CO₂ gas buffer) to induce crystallization of the this compound phase.

  • Characterization: The final product is characterized by XRD for phase identification, scanning electron microscopy (SEM) for particle size and morphology, and X-ray photoelectron spectroscopy (XPS) to confirm the surface composition and oxidation state of iron.[2]

Hydrothermal Synthesis

This technique can be used to grow this compound crystals under aqueous conditions.

  • Reactants: FeO-rich amorphous silicates, iron metal powder, and water are sealed in a gold capsule.

  • Heating: The capsule is heated to a specific temperature (e.g., 220°C) for several days.

  • Product Recovery and Analysis: The resulting solid products are recovered and analyzed using scanning electron microscopy (SEM) and transmission electron microscopy (TEM) to observe the morphology and crystal structure of the synthesized this compound.[12]

Visualizations

Olivine_Solid_Solution cluster_series Olivine Solid Solution Series Forsterite Forsterite (Mg₂SiO₄) Olivine (Mg,Fe)₂SiO₄ Forsterite->Olivine Mg-rich end-member This compound This compound (Fe₂SiO₄) This compound->Olivine Fe-rich end-member

Caption: The olivine solid solution series between forsterite and this compound.

Fayalite_Synthesis_Workflow cluster_solid_state Solid-State Synthesis cluster_sol_gel Sol-Gel Synthesis ss_start Mix FeO and SiO₂ ss_heat Heat (1100-1300°C) in reducing atmosphere ss_start->ss_heat ss_char Characterize (XRD, Mössbauer) ss_heat->ss_char ss_end Polycrystalline this compound ss_char->ss_end sg_start Prepare precursor gel (Iron(II) ethoxide + TEOS) sg_hydrolyze Hydrolyze to form amorphous nanoparticles sg_start->sg_hydrolyze sg_calcine Calcine in reducing atmosphere sg_hydrolyze->sg_calcine sg_char Characterize (XRD, SEM, XPS) sg_calcine->sg_char sg_end Nanocrystalline this compound sg_char->sg_end

Caption: Experimental workflows for the synthesis of this compound.

FMQ_Buffer cluster_reaction This compound-Magnetite-Quartz (FMQ) Oxygen Buffer This compound This compound (Fe₂SiO₄) Magnetite Magnetite (Fe₃O₄) This compound->Magnetite Reacts with Quartz Quartz (SiO₂) This compound->Quartz to produce Oxygen Oxygen (O₂) Oxygen->Magnetite and

Caption: Logical relationship in the FMQ oxygen buffer system.

References

A Technical Guide to the High-Pressure and High-Temperature Behavior of Fayalite (Fe₂SiO₄)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the behavior of fayalite (Fe₂SiO₄), the iron-rich end-member of the olivine (B12688019) solid solution series, under extreme conditions of high pressure and high temperature. Understanding these properties is crucial for modeling the Earth's interior, interpreting seismic data, and advancing materials science. This document summarizes key quantitative data, details common experimental methodologies, and provides visual representations of phase transitions and experimental workflows.

High-Pressure/High-Temperature Phase Transitions

This compound undergoes a series of structural transformations as pressure and temperature increase. These transitions are fundamental to understanding the mineralogy of the Earth's mantle.

The primary phase transition at high pressure is from the α-olivine structure to the γ-spinel structure, also known as ahrensite.[1] This transition is a key feature in iron-rich silicate (B1173343) systems and occurs at significantly lower pressures than the equivalent transitions in the magnesium-rich end-member, forsterite.[2] At even higher pressures, the spinel phase of Fe₂SiO₄ decomposes into a mixture of iron oxide (wüstite, FeO) and the high-pressure polymorph of silicon dioxide (stishovite, SiO₂).[1]

Table 1: Phase Transition Data for this compound (Fe₂SiO₄)

TransitionPressure (GPa)Temperature (°C)NotesReference(s)
α-Fayalite → γ-Spinel (Ahrensite)~4.1700Onset of transition[1]
α-Fayalite → γ-Spinel (Ahrensite)4.8 - 4.9900---[1]
γ-Spinel → α-Fayalite3.7 - 4.2900Reversal experiment[1]
α-Fayalite → γ-Spinel (Ahrensite)~6-7Upper Mantle Conditions---[2]
γ-Spinel (Ahrensite) → FeO (Wüstite) + SiO₂ (Stishovite)17 - 18.5High TemperatureDecomposition reaction[1]
γ-Spinel (Ahrensite) → FeO (Wüstite) + SiO₂ (Stishovite)>20Upon HeatingDecomposition reaction[1]

Note: The kinetics of the olivine-spinel transformation can be sluggish, especially at lower temperatures, potentially requiring over-pressurization to achieve the transition in experimental settings.[1]

Equation of State

The equation of state (EoS) of this compound describes the relationship between its volume, pressure, and temperature. This is critical for calculating density and seismic wave velocities within the Earth. The Birch-Murnaghan equation of state is commonly used to fit experimental data.

Table 2: Equation of State Parameters for this compound (α-Fe₂SiO₄) at Room Temperature

ParameterValueExperimental MethodReference(s)
Isothermal Bulk Modulus (K₀T)128.6 ± 5.1 GPaSynchrotron X-ray Diffraction & Ultrasonic Interferometry[3]
Adiabatic Bulk Modulus (K₀S)127.2 ± 0.3 GPaSynchrotron X-ray Diffraction & Ultrasonic Interferometry[3]
Pressure Derivative of K₀S (K'₀S)6.5 ± 0.1Synchrotron X-ray Diffraction & Ultrasonic Interferometry[3]
Shear Modulus (G₀)53.3 ± 0.4 GPaSynchrotron X-ray Diffraction & Ultrasonic Interferometry[3]
Pressure Derivative of G₀ (G'₀)1.25 ± 0.05Synchrotron X-ray Diffraction & Ultrasonic Interferometry[3]
Isothermal Bulk Modulus (K₀T)~135 GPaBrillouin Scattering
Shock Velocity (uₛ) - Particle Velocity (uₚ) relation (High-Pressure Phase)uₛ = 4.07 + 1.43uₚ (km/s)Shock Wave Experiments

Melting Behavior

The melting curve of this compound defines the boundary between its solid and liquid states at high pressures. This is essential for understanding magma generation and differentiation processes in planetary interiors.

Table 3: Melting Data for this compound (Fe₂SiO₄)

Pressure (GPa)Melting Temperature (°C)NotesReference(s)
Ambient~1205Congruent melting[4]
~7.0~1520Triple point (α-Fayalite, γ-Spinel, Liquid)[4]
Up to ~13.0Increases with pressureγ-Spinel melts congruently[4]
> ~13.0---Incongruent melting to Stishovite + Liquid[4]
~17.0~2200Termination of incongruent melting[4]

Experimental Protocols

A variety of sophisticated experimental techniques are employed to study the behavior of this compound under extreme conditions.

Diamond-Anvil Cell (DAC) with Laser Heating and Synchrotron X-ray Diffraction

This technique allows for the simultaneous application of very high pressures and temperatures to a microscopic sample, with in-situ analysis of its crystal structure.

Methodology:

  • Sample Preparation: A fine powder of synthetic or natural this compound is loaded into a small hole (typically 100-250 µm in diameter) drilled in a metal gasket (e.g., rhenium). A pressure-transmitting medium (e.g., argon, neon, or a methanol-ethanol mixture) is often loaded cryogenically to ensure hydrostatic or quasi-hydrostatic conditions. A small ruby chip is included for pressure calibration via ruby fluorescence.

  • Pressure Generation: The gasket is placed between the culets (tips) of two opposing diamond anvils. Force is applied to the diamonds, compressing the sample chamber and generating high pressure.

  • Laser Heating: A high-power infrared laser (e.g., Nd:YAG or CO₂) is focused onto the sample through the transparent diamond anvils to achieve high temperatures. Double-sided laser heating is often used to minimize thermal gradients.

  • Temperature Measurement: The temperature is measured spectroradiometrically by fitting the thermal radiation spectrum from the incandescent sample to Planck's black-body radiation law.

  • In-situ X-ray Diffraction: The DAC is placed in a synchrotron X-ray beamline. The high-intensity X-ray beam is focused on the heated portion of the sample. The diffracted X-rays are collected on an area detector, providing a diffraction pattern that reveals the crystal structure of the material at the given P-T conditions.

Multi-Anvil Press with Ultrasonic Interferometry

The multi-anvil press can accommodate larger sample volumes than the DAC and is well-suited for studying elasticity and phase equilibria at moderately high pressures and temperatures.

Methodology:

  • Sample Assembly: A cylindrical sample of this compound is placed within a pressure-transmitting medium (e.g., MgO or pyrophyllite) inside an octahedral pressure cell. A furnace (e.g., graphite (B72142) or LaCrO₃) surrounds the sample for heating. Thermocouples are placed near the sample to measure temperature.

  • Pressure Generation: The octahedral cell is placed in the center of a set of eight tungsten carbide or sintered diamond cubes (anvils). A hydraulic press applies a large load to these anvils, which in turn compress the sample assembly.

  • Ultrasonic Interferometry: Transducers are attached to the anvils to generate and receive ultrasonic waves that travel through the sample. By measuring the travel time of compressional (P) and shear (S) waves at different pressures, the elastic moduli (bulk and shear modulus) can be determined.

  • In-situ X-ray Diffraction: When performed at a synchrotron facility, an X-ray beam can be passed through the sample assembly to obtain diffraction data for phase identification and equation of state measurements.

Shock Wave Experiments

Shock wave experiments generate extremely high pressures and temperatures for very short durations (microseconds), allowing for the investigation of the equation of state and phase transitions under dynamic compression.

Methodology:

  • Target Preparation: A sample of solid or molten this compound is prepared with a known initial density.

  • Shock Generation: A high-velocity projectile, launched by a gas gun, impacts the target assembly, generating a strong shock wave that propagates through the sample.

  • Measurement of Shock and Particle Velocities: The shock wave velocity (uₛ) is measured by recording the arrival time of the shock wave at different points in the sample. The particle velocity (uₚ) behind the shock front is often determined by measuring the velocity of the free surface of the sample as the shock wave reflects off it.

  • Hugoniot Data: The measured uₛ and uₚ values are used to determine the pressure, density, and internal energy behind the shock front via the Rankine-Hugoniot conservation equations. A series of experiments at different impact velocities yields the Hugoniot curve, which is a fundamental component of the material's equation of state.

Visualizations

This compound High-Pressure Phase Diagram

The following diagram illustrates the stability fields of the different phases of Fe₂SiO₄ as a function of pressure and temperature.

Fayalite_Phase_Diagram cluster_legend Legend cluster_phases Liquid Liquid Alpha_this compound α-Fayalite (Olivine) Gamma_Spinel γ-Spinel (Ahrensite) Decomposition FeO + SiO₂ A α-Fayalite (Olivine) B γ-Spinel (Ahrensite) A->B α-γ Transition C Liquid A->C Melting B->C Melting D FeO + SiO₂ (Wüstite + Stishovite) B->D Decomposition xaxis Pressure (GPa) yaxis Temperature (°C)

Caption: A simplified phase diagram for this compound (Fe₂SiO₄) at high pressures and temperatures.

Experimental Workflow for Diamond-Anvil Cell Studies

This diagram outlines the typical workflow for a high-pressure, high-temperature experiment on this compound using a diamond-anvil cell coupled with laser heating and synchrotron X-ray diffraction.

DAC_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis In-situ Analysis cluster_post Data Processing & Interpretation start Synthesize/Obtain This compound Sample gasket_prep Prepare Gasket (Drill hole) start->gasket_prep load_sample Load Sample, Ruby, & Pressure Medium gasket_prep->load_sample seal_dac Seal Diamond Anvil Cell load_sample->seal_dac mount_dac Mount DAC on Synchrotron Beamline seal_dac->mount_dac apply_pressure Apply Pressure mount_dac->apply_pressure laser_heat Laser Heat Sample apply_pressure->laser_heat measure_pressure Measure Pressure (Ruby Fluorescence) laser_heat->measure_pressure measure_temp Measure Temperature (Spectroradiometry) laser_heat->measure_temp collect_xrd Collect XRD Pattern laser_heat->collect_xrd measure_pressure->apply_pressure Adjust measure_temp->laser_heat Adjust analyze_xrd Analyze XRD Data (Phase ID, EoS) collect_xrd->analyze_xrd interpret Interpret Results (Phase Diagram, etc.) analyze_xrd->interpret end Publish Findings interpret->end

References

The Geochemical Significance of Fayalite: An In-depth Petrological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Fayalite (Fe₂SiO₄), the iron-rich end-member of the olivine (B12688019) solid-solution series, serves as a critical indicator mineral in petrology. Its presence, composition, and textural relationships with other minerals provide profound insights into the physio-chemical conditions of magma generation, differentiation, metamorphism, and the redox state of geological systems. This technical guide offers a comprehensive overview of the geochemical significance of this compound for researchers, scientists, and professionals in the earth sciences.

Crystal Chemistry and Physical Properties

This compound belongs to the orthorhombic crystal system and is isostructural with forsterite (Mg₂SiO₄), the magnesium-rich end-member of the olivine group.[1][2] It forms a complete solid solution series with forsterite, and its composition is often expressed in terms of mole percent this compound (Fa) or forsterite (Fo).[3][4] this compound also forms a solid solution series with tephroite (Mn₂SiO₄).[1][3] The substitution of Fe²⁺ for Mg²⁺ results in distinct physical and optical properties.

Table 1: Physical and Optical Properties of this compound

PropertyValue
Chemical FormulaFe₂SiO₄
Crystal SystemOrthorhombic
ColorGreenish-yellow, yellow-brown, brown
LusterVitreous to resinous
Hardness (Mohs)6.5 - 7.0
Specific Gravity4.39 g/cm³[5]
Cleavage{010} moderate, {100} imperfect[1]
Refractive Indicesnα = 1.731–1.824, nβ = 1.760–1.864, nγ = 1.773–1.875[1]
Birefringence0.042–0.051[1]
2V Angle47° to 74° (measured)[1]

Geochemical Significance in Igneous Petrology

The presence of this compound in igneous rocks is a powerful indicator of specific magmatic compositions and evolutionary paths. It is a relatively common constituent of acidic and alkaline igneous rocks such as obsidians, rhyolites, trachytes, and phonolites, as well as plutonic quartz syenites.[1] Its main occurrence is in ultramafic volcanic and plutonic rocks, and less commonly in felsic plutonic rocks and granite pegmatites.[1]

Magmatic Differentiation and Iron Enrichment

In the forsterite-fayalite solid solution series, forsterite has a much higher melting temperature than this compound.[2] Consequently, during the fractional crystallization of a mafic magma, the early-formed olivine crystals are enriched in magnesium (forsterite), leaving the residual melt progressively enriched in iron. This iron enrichment can lead to the crystallization of fayalitic olivine in the later stages of differentiation, particularly in silica-rich and alkaline magmas.

G Forsterite-Fayalite Solid Solution Series cluster_magma Magma Evolution cluster_olivine Olivine Composition High_T High Temperature (Early Crystallization) Forsterite Forsterite (Mg₂SiO₄) (Mg-rich) High_T->Forsterite Fractional Crystallization Low_T Low Temperature (Late Crystallization) This compound This compound (Fe₂SiO₄) (Fe-rich) Low_T->this compound Forsterite->Low_T enriches melt in Fe

Forsterite-Fayalite Solid Solution Series
Stability with Quartz

A key petrological significance of this compound is its stability in the presence of quartz at low pressures.[1] More magnesium-rich olivine is not stable with quartz, as it reacts to form orthopyroxene. The presence of iron stabilizes the olivine + quartz assemblage.[1] This relationship can be used to place constraints on the pressures at which these mineral assemblages formed. This compound-bearing assemblages with quartz are characteristic of some granites, rhyolites, and quartz syenites.[6]

The this compound-Magnetite-Quartz (FMQ) Oxygen Buffer

This compound is a crucial component of the this compound-Magnetite-Quartz (FMQ) oxygen buffer, a fundamental concept in experimental petrology and for determining the redox conditions of natural systems.[1] The reaction is:

3Fe₂SiO₄ (this compound) + O₂ ⇌ 2Fe₃O₄ (Magnetite) + 3SiO₂ (Quartz)

This equilibrium is used to control the oxygen fugacity (a measure of the reactive oxygen) in laboratory experiments and to calculate the oxygen fugacity recorded by mineral assemblages in igneous and metamorphic rocks.[1] The presence of this assemblage in a rock indicates relatively reducing conditions.

G FMQ Oxygen Buffer cluster_reactants Reactants cluster_products Products This compound This compound (Fe₂SiO₄) Magnetite Magnetite (Fe₃O₄) This compound->Magnetite Oxidation Quartz Quartz (SiO₂) This compound->Quartz Oxidation Oxygen Oxygen (O₂) Oxygen->Magnetite Oxygen->Quartz

FMQ Oxygen Buffer Signaling Pathway
Occurrence in A-type and Rapakivi Granites

This compound is a characteristic mineral in certain types of granites, particularly A-type (anorogenic) and rapakivi granites. Its presence in these rocks suggests high-temperature, low water activity, and often reduced magmatic conditions.[7] Studies of this compound-bearing A-type granites have shown that they can be generated by the high-temperature melting of granulitic metasedimentary rocks.[7] In the this compound-bearing rapakivi granites of South Greenland, this compound is part of an anhydrous primary mafic mineralogy, indicating crystallization under reducing conditions.[8]

Geochemical Significance in Metamorphic Petrology

This compound is also found in a range of metamorphic rocks, providing insights into the protolith composition and metamorphic conditions. It occurs in medium-grade thermally metamorphosed iron-rich sediments and impure carbonate rocks.[1]

High-Pressure Behavior

At high pressures, this compound undergoes a phase transition to ahrensite, the iron-bearing analogue of ringwoodite.[1] This transition occurs at approximately 6-7 GPa, a significantly lower pressure than the corresponding phase transitions of forsterite.[1] This has important implications for understanding the mineralogy of the Earth's upper mantle.

G Schematic P-T Stability of this compound Fayalite_Quartz This compound + Quartz Stable Orthopyroxene Orthopyroxene Fayalite_Quartz->Orthopyroxene Increasing Pressure This compound This compound Stable Ahrensite Ahrensite (High P polymorph) This compound->Ahrensite Increasing Pressure (~6-7 GPa)

Schematic P-T Stability of this compound

This compound in Extraterrestrial Materials

This compound is a significant component of some meteorites and provides clues to the early processes in the solar system. The formation of iron-rich olivine in chondrite matrices is thought to be the result of secondary asteroidal processes, such as aqueous alteration.[9] Hydrothermal experiments have shown that this compound can form at relatively low temperatures (around 220°C) through the interaction of hydrothermal fluids with pristine materials in the early solar nebula.[9]

Weathering and Alteration

This compound is susceptible to weathering and alteration at the Earth's surface. A common alteration product is "iddingsite," a reddish-brown mixture of clay minerals, iron oxides, and ferrihydrites. The initial stages of alteration can involve the formation of laihunite, an oxidized fayalitic phase.[10] Under certain conditions, this compound dissolution can lead to the formation of siderite (FeCO₃).[11]

Analytical Techniques for this compound Analysis

A comprehensive understanding of the geochemical significance of this compound requires detailed mineralogical and chemical analysis.

Experimental Protocols

Electron Probe Microanalysis (EPMA): This is a key technique for determining the major and minor element composition of this compound.

  • Sample Preparation: A polished thin section or grain mount of the rock is prepared and coated with a thin layer of carbon to ensure electrical conductivity.

  • Instrumentation: A focused beam of electrons is directed at the this compound grain. The interaction of the electron beam with the sample produces characteristic X-rays for each element.

  • Data Acquisition: The wavelengths and intensities of the emitted X-rays are measured using wavelength-dispersive spectrometers.

  • Data Processing: The raw X-ray counts are converted into elemental concentrations by comparison with well-characterized standards.

X-ray Diffraction (XRD): This technique is used to identify the crystal structure of this compound and to determine its unit-cell parameters, which can provide information about its composition.

  • Sample Preparation: A small portion of the rock is powdered to a fine grain size.

  • Instrumentation: The powdered sample is placed in a diffractometer, and a beam of X-rays is directed at it.

  • Data Acquisition: The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting diffraction pattern is compared to a database of known minerals to identify this compound. The positions of the diffraction peaks can be used to calculate the unit-cell dimensions.

G Analytical Workflow for this compound-Bearing Rocks Sample Rock Sample Collection Thin_Section Thin Section Preparation Sample->Thin_Section XRD X-ray Diffraction (XRD) (Mineral Identification & Structure) Sample->XRD Petrography Petrographic Analysis (Optical Microscopy) Thin_Section->Petrography EPMA Electron Probe Microanalysis (EPMA) (Chemical Composition) Petrography->EPMA Interpretation Geochemical Interpretation (P-T-X-fO₂ conditions) EPMA->Interpretation XRD->Interpretation

Analytical Workflow for this compound-Bearing Rocks

Quantitative Data Summary

The chemical composition of this compound can vary depending on the geological environment. The following table provides representative compositions from different rock types.

Table 2: Representative Chemical Compositions of this compound (Weight %)

OxideRapakivi Granite[8]Nepheline Syenite[12]Thermally Metamorphosed Iron-rich Sediment
SiO₂29.5 - 30.5~3029.0 - 31.0
FeO65.0 - 70.0~6862.0 - 68.0
MgO0.1 - 1.0< 0.50.5 - 2.0
MnO0.5 - 2.0~1.01.0 - 3.0
CaO< 0.5< 0.5< 1.0
Fa# 93 - 96.5 >95 ~90 - 95

Note: These are generalized ranges based on typical compositions found in the literature. Actual compositions can vary.

Conclusion

This compound is more than just an iron-rich silicate; it is a sensitive recorder of geological processes. Its presence and composition provide invaluable information on the degree of magmatic differentiation, the pressure and temperature of rock formation, and, most critically, the prevailing oxygen fugacity. A thorough analysis of this compound within its petrological context allows for a detailed reconstruction of the geochemical history of igneous and metamorphic systems.

References

Methodological & Application

Application Notes and Protocols for the Hydrothermal Synthesis of High-Purity Fayalite (Fe₂SiO₄) Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fayalite (Fe₂SiO₄), the iron-rich end-member of the olivine (B12688019) solid-solution series, is a silicate (B1173343) mineral of significant interest in various scientific and industrial fields. Its unique physicochemical properties make it relevant in materials science, geochemistry, and potentially in biomedical applications. The synthesis of high-purity this compound crystals is crucial for fundamental research and the development of novel applications. Hydrothermal synthesis offers a robust method for producing well-defined crystalline materials by subjecting reactants to high temperatures and pressures in an aqueous environment. This document provides detailed application notes and experimental protocols for the hydrothermal synthesis of high-purity this compound crystals.

Principles of Hydrothermal Synthesis of this compound

Hydrothermal synthesis of this compound involves the reaction of iron and silicon precursors in an aqueous solution within a sealed, heated, and pressurized vessel, commonly known as an autoclave. The elevated temperature and pressure increase the solubility of the reactants, facilitating their interaction and subsequent crystallization into the desired this compound phase. Key parameters influencing the synthesis include temperature, pressure, reaction duration, and the chemical nature of the precursors.

Experimental Protocols

This section details a proven protocol for the low-temperature hydrothermal synthesis of this compound crystals.

Protocol 1: Low-Temperature Synthesis from Amorphous Silicates and Iron Powder

This protocol is adapted from the work of Dobrică et al. and is suitable for producing elongated, porous this compound crystals.[1]

Materials:

  • FeO-rich amorphous silicates

  • Iron metal powder (<10 µm spherical particles)[2]

  • Deionized water (18 MΩ)

  • Nitrogen gas (ultra-high purity)

  • Gold capsules (~230 mm³ volume)

  • Parr bomb (reactor vessel)

  • Tube furnace

Procedure:

  • Precursor Preparation:

    • Accurately weigh the reactants. A typical reactant loading involves approximately 3 mg of amorphous silicate and 11 mg of iron metal powder.[2]

    • The total Fe/Si ratio in the experiment should be adjusted to promote this compound formation. A ratio of 7.8 has been used successfully.[2]

  • Oxygen Removal from Water:

    • Purge 6 µL of deionized water with ultra-high purity nitrogen gas for 20-40 minutes at a flow rate of 25 mL/s to remove dissolved oxygen. This results in a residual dissolved oxygen concentration of 0.2–0.4 ppm.[2]

  • Capsule Loading and Sealing:

    • In a nitrogen-purged glove box, load the weighed amorphous silicate, iron powder, and the deoxygenated water into a gold capsule.[2]

    • Seal the gold capsule at room temperature and pressure.

    • Weld the gold capsule shut outside the glove box using a carbon pulse welder.[2]

  • Hydrothermal Reaction:

    • Place the sealed gold capsule into a Parr bomb reactor vessel.

    • Add deionized water inside the reactor vessel to act as a pressure medium.

    • Heat the Parr bomb in a tube furnace to 220 °C. The water saturation pressure at this temperature will be approximately 2.3 MPa (2300 kPa).[2]

    • Maintain the temperature for 6 days.[1]

  • Product Recovery and Characterization:

    • After the reaction period, cool the Parr bomb to room temperature.

    • Carefully open the reactor and retrieve the gold capsule.

    • Weigh the capsule before and after the experiment to check for any leaks.[2]

    • Open the capsule and collect the solid product for characterization.

    • Characterize the synthesized this compound crystals using techniques such as X-ray Diffraction (XRD) for phase identification and purity assessment, Scanning Electron Microscopy (SEM) for morphology and size analysis, and Transmission Electron Microscopy (TEM) for detailed structural investigation.[1]

Data Presentation

The following tables summarize the experimental parameters and results for the hydrothermal synthesis of this compound.

Table 1: Experimental Parameters for Low-Temperature Hydrothermal Synthesis of this compound

ParameterValueReference
Reactants FeO-rich amorphous silicates, Iron metal powder, Deionized water[1][2]
Temperature 220 °C[1][2]
Pressure ~2.3 MPa[2]
Duration 6 days[1]
Reaction Vessel Gold capsule within a Parr bomb[2]
Water to Rock (W/R) Mass Ratio 0.4[2]

Table 2: Characteristics of Hydrothermally Synthesized this compound Crystals

CharacteristicDescriptionReference
Crystal Morphology Euhedral, elongated, and prismatic with some irregular surfaces[2]
Crystal Size Up to ~18 µm in length and ~2 µm in width[2]
Porosity Nanometer-sized pores (<50 nm) heterogeneously distributed[1]
Associated Phases Amorphous silicates and greenalite (a phyllosilicate)[2]

Visualizations

Experimental Workflow for Hydrothermal Synthesis of this compound

Hydrothermal_Synthesis_Workflow Experimental Workflow for Hydrothermal Synthesis of this compound cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Precursors Select & Weigh Precursors (e.g., FeO-rich amorphous silicate, Fe powder) Load_Seal Load Reactants & Water into Au Capsule & Seal in Inert Atmosphere Precursors->Load_Seal Water_Prep Deoxygenate Water (N2 Purging) Water_Prep->Load_Seal Autoclave_Setup Place Capsule in Parr Bomb with Water as Pressure Medium Load_Seal->Autoclave_Setup Heating Heat to Reaction Temperature (e.g., 220 °C) Autoclave_Setup->Heating Holding Maintain Temperature & Pressure for Reaction Duration (e.g., 6 days) Heating->Holding Cooling Cool Reactor to Room Temperature Holding->Cooling Recovery Recover & Dry This compound Crystals Cooling->Recovery Characterization Characterize Product (XRD, SEM, TEM) Recovery->Characterization

Caption: A flowchart of the hydrothermal synthesis of this compound.

Logical Relationships in this compound Synthesis

Fayalite_Synthesis_Factors Key Factors Influencing this compound Synthesis Precursors Precursors (Fe & Si Source) This compound High-Purity This compound Crystals Precursors->this compound determine composition Temp_Pressure Temperature & Pressure Temp_Pressure->this compound drive reaction kinetics Duration Reaction Duration Duration->this compound affects crystallinity & size Solvent Aqueous Solvent (e.g., Water) Solvent->this compound enables ion transport Properties Crystal Properties (Size, Purity, Morphology) This compound->Properties

Caption: Factors influencing this compound crystal properties.

References

Application Notes and Protocols for the Sol-Gel Synthesis of Nanocrystalline Fayalite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a detailed overview and a step-by-step protocol for the synthesis of nanocrystalline fayalite (Fe₂SiO₄) using a sol-gel method. This method allows for the production of high-purity, nano-sized this compound particles with a high surface area, which are of interest for various research and industrial applications.

Introduction

This compound, the iron-rich end-member of the olivine (B12688019) solid-solution series, is a silicate (B1173343) mineral with growing importance in materials science. While abundant in extraterrestrial environments like the Moon and Mars, its natural occurrence on Earth is limited due to the planet's relatively high oxygen fugacity[1]. The synthesis of nanocrystalline this compound is therefore crucial for its study and application in various fields. The sol-gel method offers a versatile and reliable route to produce this compound nanoparticles with controlled size and purity[1].

Nanocrystalline this compound possesses unique properties that make it a candidate for several advanced applications, including catalysis, environmental remediation, and energy storage. Its potential use in biomedical applications, although less explored, could be an emerging area of research.

Quantitative Data Summary

The sol-gel synthesis method described herein yields nanocrystalline this compound with the following key characteristics. This data is compiled from multiple synthesis batches reported in the literature[1].

ParameterValueMethod of Analysis
Crystal Structure OrthorhombicX-ray Diffraction (XRD)
Phase Purity >97% this compound (Fe₂SiO₄)Rietveld Refinement of XRD Data
0.5–3% Metallic Iron (Fe)
Crystal Size 100–150 nmScanning Electron Microscopy (SEM)
Specific Surface Area 27.7 m²/gBrunauer-Emmett-Teller (BET) Analysis
45.3 m²/gLangmuir Adsorption Method

Experimental Protocol: Sol-Gel Synthesis of Nanocrystalline this compound

This protocol is adapted from established methods for the sol-gel synthesis of this compound[1]. The critical aspect of this synthesis is the rigorous exclusion of oxygen to prevent the oxidation of Fe(II) to Fe(III). All steps should be performed under an inert atmosphere (e.g., argon).

Materials:

  • Iron(II) chloride (FeCl₂)

  • Sodium ethoxide (NaOEt)

  • Tetraethyl orthosilicate (B98303) (TEOS, Si(OC₂H₅)₄)

  • Anhydrous Ethanol (B145695) (EtOH)

  • Deionized water, deoxygenated

  • Argon gas (high purity)

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Cannula for liquid transfer

  • Septa

  • Tube furnace with controlled atmosphere capabilities

  • Alumina or quartz combustion boat

Procedure:

  • Preparation of Iron(II) Ethoxide Solution:

    • In a three-neck flask under a positive pressure of argon, dissolve a stoichiometric amount of Iron(II) chloride in anhydrous ethanol.

    • Slowly add a solution of sodium ethoxide in ethanol to the FeCl₂ solution via cannula transfer while stirring vigorously. The reaction will produce a precipitate of NaCl and a solution of iron(II) ethoxide.

    • The molar ratio of NaOEt to FeCl₂ should be 2:1.

    • Allow the reaction to proceed for 2-4 hours at room temperature to ensure complete reaction.

  • Formation of the Sol:

    • To the iron(II) ethoxide solution, add a stoichiometric amount of TEOS. The molar ratio of Fe to Si should be maintained at 2:1 to achieve the this compound stoichiometry.

    • Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain under reflux for 12-24 hours. This step facilitates the hydrolysis and condensation reactions, leading to the formation of a sol.

  • Gelation:

    • After reflux, cool the solution to room temperature.

    • Slowly add a controlled amount of deoxygenated deionized water to promote gelation. The water-to-alkoxide ratio is a critical parameter that influences the gel structure.

    • Continue stirring until a viscous gel is formed.

  • Drying of the Gel:

    • The wet gel is dried under a flow of argon to remove the solvent. This can be done at a slightly elevated temperature (e.g., 60-80 °C) to expedite the process. Avoid high temperatures that could lead to premature crystallization or oxidation.

  • Calcination:

    • Place the dried gel in a combustion boat and transfer it to a tube furnace.

    • Heat the sample under a reducing atmosphere (e.g., a mixture of CO₂/CO or H₂/Ar).

    • The calcination temperature is typically in the range of 600-800 °C. The exact temperature and duration will influence the crystallinity and particle size of the final product. A typical program would be to ramp to the target temperature at 5 °C/min and hold for 4-8 hours.

    • After calcination, cool the furnace to room temperature under the reducing atmosphere.

  • Product Recovery:

    • The resulting black powder is nanocrystalline this compound. Handle and store the final product under an inert atmosphere to prevent oxidation.

Visualizing the Workflow

The following diagram illustrates the key stages of the sol-gel synthesis of nanocrystalline this compound.

SolGel_Fayalite_Workflow cluster_synthesis Synthesis Steps Precursors Precursors (FeCl₂, NaOEt, TEOS) Mixing Mixing in Solvent (Ethanol) Precursors->Mixing Dissolution Sol Sol Formation (Reflux) Mixing->Sol Reaction Gel Gelation (Hydrolysis & Condensation) Sol->Gel H₂O Addition Drying Drying Gel->Drying Solvent Removal Calcination Calcination (Reducing Atmosphere) Drying->Calcination Heat Treatment Product Nanocrystalline This compound (Fe₂SiO₄) Calcination->Product

Caption: Experimental workflow for the sol-gel synthesis of nanocrystalline this compound.

Applications and Future Directions

Nanocrystalline this compound synthesized by the sol-gel method has potential applications in several fields relevant to researchers, scientists, and drug development professionals.

  • Planetary Science and Astrobiology: Synthetic this compound serves as a valuable analog for studying geological processes on iron-rich celestial bodies[1]. Its interaction with organic molecules and potential catalytic activity are of interest in astrobiological studies.

  • Environmental Remediation:

    • CO₂ Sequestration: Nanocrystalline this compound can be used in mineral carbonation processes to sequester anthropogenic CO₂. The high surface area of the nanoparticles enhances the reaction kinetics.

    • Wastewater Treatment: this compound can act as a source of Fe(II) for the reduction of environmental contaminants such as chlorinated solvents and heavy metals.

  • Energy Storage: The electrochemical properties of this compound are being explored for its potential use as an electrode material in lithium-ion batteries[2].

  • Catalysis: The high surface area and the presence of catalytically active iron sites make nanocrystalline this compound a candidate for various catalytic reactions, including the removal of tars from biomass gasification products[3].

  • Drug Development and Biomedical Applications (Exploratory):

    • Drug Delivery: While not yet established, iron-based nanoparticles are extensively studied for drug delivery systems. The silicate nature of this compound could offer a biocompatible matrix. Further research is needed to understand its behavior and toxicity in biological systems.

    • Hyperthermia Treatment: Magnetic nanoparticles can generate heat under an alternating magnetic field, a principle used in cancer hyperthermia. The magnetic properties of this compound at the nanoscale would need to be thoroughly investigated for this application.

    • Contrast Agents: Iron-based nanoparticles are used as contrast agents in Magnetic Resonance Imaging (MRI). The magnetic properties of nanocrystalline this compound could be tailored for such applications.

Logical Relationships in Synthesis Parameters

The properties of the final nanocrystalline this compound product are highly dependent on the synthesis parameters. The following diagram illustrates these relationships.

Synthesis_Parameters cluster_params Synthesis Parameters cluster_props Product Properties Precursor_Ratio Precursor Ratio (Fe:Si) Purity Phase Purity Precursor_Ratio->Purity Water_Ratio Water:Alkoxide Ratio Particle_Size Particle Size Water_Ratio->Particle_Size Surface_Area Surface Area Water_Ratio->Surface_Area Calc_Temp Calcination Temperature Calc_Temp->Particle_Size Crystallinity Crystallinity Calc_Temp->Crystallinity Calc_Time Calcination Time Calc_Time->Particle_Size Calc_Time->Crystallinity Atmosphere Atmosphere (Oxygen Fugacity) Atmosphere->Purity

Caption: Key synthesis parameters and their influence on product properties.

Conclusion

The sol-gel method provides a robust and reproducible pathway for the synthesis of nanocrystalline this compound. The precise control over experimental parameters allows for the tailoring of the material's properties to suit a variety of applications, from fundamental planetary science research to emerging technologies in environmental remediation and energy storage. Further exploration of its potential in the biomedical field is warranted, which could open up new avenues for this versatile nanomaterial.

References

Application Notes and Protocols: Solid-State Reaction Synthesis of Polycrystalline Fayalite

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Fayalite (Fe₂SiO₄), the iron-rich end-member of the olivine (B12688019) solid solution series, is a material of significant interest in various scientific fields, including geology, materials science, and potentially in drug development as a biocompatible ceramic or a source of iron. This document provides detailed application notes and experimental protocols for the synthesis of polycrystalline this compound via the solid-state reaction method. The protocols herein are compiled from established methodologies to ensure reproducibility and high purity of the final product. Key experimental parameters, including precursor selection, stoichiometry, sintering conditions, and characterization techniques, are presented in a structured format to aid researchers in establishing a successful synthesis workflow.

Introduction

The synthesis of pure, polycrystalline this compound is crucial for fundamental studies of its physical and chemical properties, as well as for its application in various technologies. The solid-state reaction method is a widely used and reliable technique for producing crystalline ceramic materials from powdered precursors. This method involves the intimate mixing of starting materials followed by heat treatment at high temperatures to induce a chemical reaction and the formation of the desired crystalline phase. This document outlines the necessary steps and critical parameters for the successful laboratory-scale synthesis of this compound.

Experimental Protocols

Starting Materials and Stoichiometry

The selection of appropriate starting materials and their precise stoichiometric mixing is paramount for the synthesis of phase-pure this compound. Several combinations of precursors can be utilized, with the most common being mixtures of iron, iron oxides, and silicon dioxide.

Protocol 1: Synthesis from Fe, Fe₂O₃, and SiO₂

This protocol is based on the reaction: 3Fe + 2Fe₂O₃ + 3SiO₂ → 3Fe₂SiO₄

  • Weighing: Accurately weigh the starting materials, Fe, Fe₂O₃, and SiO₂ powder, in a 3:2:3 molar ratio.

  • Mixing and Milling: Combine the weighed powders with a small amount of absolute ethanol (B145695) in a ball mill. The ethanol acts as a milling lubricant and aids in achieving a homogenous mixture. Mill the mixture to ensure intimate contact between the reactant particles.

  • Drying: After milling, dry the mixture to completely remove the ethanol.

Protocol 2: Synthesis from Fe₃O₄, FeS, and SiO₂

This method provides an alternative route to this compound synthesis.

  • Weighing: Weigh the starting materials, Fe₃O₄, FeS, and SiO₂, according to the desired molar ratio (e.g., 6:1.5:5).[1]

  • Mixing and Milling: Similar to Protocol 1, mix and ball mill the precursors to achieve a fine, homogenous powder.[1]

Pelletizing

To enhance the contact between reactant particles during sintering, the powdered mixture is typically pressed into pellets.

  • Pressing: Place the dried, milled powder into a pellet die.

  • Pressure Application: Apply a pressure of 20-50 MPa to form a dense pellet.[2]

Sintering

The sintering process is the critical step where the solid-state reaction occurs to form this compound. This process must be carried out in a controlled atmosphere to prevent the oxidation of Fe²⁺.

  • Furnace Setup: Place the pellets into an alumina (B75360) crucible and position it within a tube furnace equipped with gas flow control.

  • Atmosphere Control: Purge the furnace tube with an inert gas, such as argon or nitrogen, to create a protective atmosphere.

  • Heating Profile:

    • Heat the furnace to the desired sintering temperature, typically ranging from 900°C to 1200°C.[2]

    • Hold the temperature for a specified duration, which can range from 120 minutes to several days, to allow for the complete reaction and crystallization of this compound.[2][3] Some protocols may involve multiple sintering cycles with intermediate grinding and pelletizing to improve homogeneity and phase purity.[3]

  • Cooling: After the sintering period, cool the furnace down to room temperature.

Quantitative Data Summary

The following tables summarize the key quantitative parameters from various successful this compound synthesis experiments.

Table 1: Starting Materials and Stoichiometry

Precursor 1Precursor 2Precursor 3Molar Ratio (P1:P2:P3)Reference
FeFe₂O₃SiO₂3:2:3[2]
FeFe₂O₃SiO₂4:2:3[2]
FeFe₂O₃SiO₂5:2:3[2]
Fe₃O₄FeSSiO₂6:1.5:5[1]

Table 2: Sintering Conditions

Sintering Temperature (°C)Sintering DurationAtmosphereReference
1100180 minutesInert Gas[2]
1000240 minutesInert Gas[2]
1200120 minutesInert Gas[2]
10506 days (3 cycles of 2 days)Not specified[3]
1100-1600Not specifiedInert Gas[1]

Characterization

To confirm the successful synthesis of polycrystalline this compound and to assess its purity and crystallinity, several characterization techniques are employed.

  • X-Ray Diffraction (XRD): This is the primary technique used to identify the crystalline phases present in the sintered product. The diffraction pattern of the synthesized material should match the standard diffraction pattern for this compound.[4][5]

  • Scanning Electron Microscopy (SEM): SEM is used to examine the microstructure of the polycrystalline sample, including grain size and morphology.[4]

  • Energy-Dispersive X-ray Spectroscopy (EDS): Often coupled with SEM, EDS provides elemental analysis to confirm the correct stoichiometry of the synthesized this compound.

Experimental Workflow Diagram

Fayalite_Synthesis_Workflow start Start: Precursor Powders (e.g., Fe, Fe₂O₃, SiO₂) weighing Stoichiometric Weighing start->weighing mixing Mixing & Ball Milling (with Ethanol) weighing->mixing drying Drying mixing->drying pelletizing Pelletizing (20-50 MPa) drying->pelletizing sintering Sintering (900-1200°C, Inert Atmosphere) pelletizing->sintering characterization Characterization (XRD, SEM) sintering->characterization end End: Polycrystalline this compound characterization->end

Caption: Experimental workflow for the solid-state synthesis of polycrystalline this compound.

Conclusion

The solid-state reaction method is a robust and accessible technique for the synthesis of polycrystalline this compound. By carefully controlling the stoichiometry of the starting materials, the mixing and pelletizing process, and the sintering conditions (temperature, duration, and atmosphere), high-purity this compound can be reliably produced. The protocols and data presented in this document provide a comprehensive guide for researchers to successfully synthesize and characterize this important material for a variety of scientific and technological applications.

References

Characterization of Synthetic Fayalite: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fayalite (Fe₂SiO₄), the iron-rich end-member of the olivine (B12688019) solid solution series, is a mineral of significant interest in various fields, including geology, planetary science, and materials science.[1][2][3][4] Its presence in extraterrestrial bodies like the Moon and Mars, where reducing environments are prevalent, makes the study of synthetic this compound crucial for understanding planetary formation and evolution.[1][2][5] Furthermore, synthetic this compound finds applications as a catalyst, in the production of low-temperature liquid slags for copper smelting, and as a potential anode material for lithium-ion batteries. This application note provides a detailed protocol for the synthesis of nanocrystalline this compound via a sol-gel method and its subsequent characterization using X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectroscopy (EDX).

Synthesis of Nanocrystalline this compound (Sol-Gel Method)

The sol-gel method offers a route to produce nanocrystalline this compound with high purity and controlled particle size.[1][5][6] The following protocol is adapted from the procedure detailed by DeAngelis et al. (2012).[5]

Materials and Reagents
  • Iron(II) chloride (FeCl₂)

  • Sodium ethoxide (NaOEt)

  • Tetraethyl orthosilicate (B98303) (TEOS, Si(OC₂H₅)₄)

  • Anhydrous ethanol

  • Argon gas (high purity)

Experimental Protocol
  • Preparation of Iron(II) Ethoxide Solution: In an inert atmosphere (glovebox or Schlenk line) to prevent oxidation, dissolve Iron(II) chloride in anhydrous ethanol. Slowly add a stoichiometric amount of sodium ethoxide to the solution while stirring. This reaction yields a precipitate of sodium chloride and a solution of iron(II) ethoxide.

  • Formation of the Precursor Gel: To the iron(II) ethoxide solution, add a stoichiometric amount of tetraethyl orthosilicate (TEOS) dropwise while stirring continuously. The mixture will gradually form a gel.

  • Aging and Drying: Allow the gel to age for 24 hours at room temperature in an inert atmosphere. Subsequently, dry the gel under vacuum to remove the solvent, resulting in a xerogel.

  • Calcination: Transfer the dried xerogel to a tube furnace. Calcine the material under a reducing atmosphere (e.g., a mixture of CO and CO₂) at 800°C for 4 hours.[2] The reducing atmosphere is critical to maintain the Fe²⁺ oxidation state and prevent the formation of magnetite (Fe₃O₄).

  • Cooling and Collection: After calcination, cool the furnace to room temperature under the reducing atmosphere. The resulting dark powder is synthetic nanocrystalline this compound.

Characterization Techniques

X-ray Diffraction (XRD)

XRD is a non-destructive technique used to identify the crystalline phases present in a material and to determine its crystal structure and lattice parameters.

  • Sample Preparation: Gently grind the synthesized this compound powder using an agate mortar and pestle to ensure a fine and homogenous particle size, typically below 5 µm.[7] Mount the powder on a zero-background sample holder to avoid interference from the holder material.[7]

  • Instrument Setup: Use a powder diffractometer equipped with a Cu Kα radiation source. Set the operating voltage and current to 40 kV and 44 mA, respectively.[7]

  • Data Collection: Collect the diffraction pattern over a 2θ range of 10-80° with a step size of 0.02° and a dwell time of 1 second per step.

  • Data Analysis: Analyze the resulting diffractogram using appropriate software. Identify the crystalline phases by comparing the experimental peak positions and intensities with standard diffraction patterns from the International Centre for Diffraction Data (ICDD) database. Perform Rietveld refinement to determine the lattice parameters.

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX)

SEM provides high-resolution images of the sample's surface morphology and texture. When coupled with EDX, it allows for the elemental analysis of the sample.

  • Sample Preparation: Mount a small amount of the synthetic this compound powder onto an aluminum stub using double-sided carbon tape. Sputter-coat the sample with a thin layer of gold or carbon to enhance conductivity and prevent charging under the electron beam.

  • SEM Imaging: Load the prepared stub into the SEM chamber. Operate the microscope at an accelerating voltage of 15-20 kV. Acquire secondary electron (SE) images to visualize the surface topography and backscattered electron (BSE) images to observe compositional contrast.

  • EDX Analysis: Select representative areas or individual particles for elemental analysis. Acquire EDX spectra to identify the elements present and their relative abundance. Perform elemental mapping to visualize the spatial distribution of iron, silicon, and oxygen within the sample.

Results and Data Presentation

XRD Analysis

The XRD pattern of the synthesized powder should confirm the presence of a single-phase this compound with an orthorhombic crystal structure (space group Pbnm). Minor impurities such as metallic iron may be detected in some batches.[1][5]

ParameterValueReference
Crystal SystemOrthorhombic[4]
Space GroupPbnm[4]
a (Å)4.82[7]
b (Å)10.48[7]
c (Å)6.09[7]

Table 1: Typical Crystallographic Data for Synthetic this compound.

SEM and EDX Analysis

SEM images are expected to show euhedral to subhedral crystals, with sizes ranging from 50 to 450 nm for nanosized this compound.[3][4] EDX analysis should confirm the presence of iron, silicon, and oxygen as the major constituent elements.

ElementAtomic % (Theoretical)Atomic % (Experimental - Typical)
Iron (Fe)28.5727-30
Silicon (Si)14.2913-15
Oxygen (O)57.1455-60

Table 2: Elemental Composition of Synthetic this compound from EDX Analysis.

Experimental and Logical Workflows

experimental_workflow cluster_synthesis This compound Synthesis (Sol-Gel) cluster_characterization Characterization cluster_xrd_results XRD Outputs cluster_sem_results SEM-EDX Outputs reagents FeCl2, NaOEt, TEOS mixing Mixing in Ethanol (Inert Atmosphere) reagents->mixing gelation Gel Formation & Aging mixing->gelation drying Vacuum Drying gelation->drying calcination Calcination (800°C) (Reducing Atmosphere) drying->calcination product Nanocrystalline this compound Powder calcination->product xrd XRD Analysis product->xrd sem_edx SEM-EDX Analysis product->sem_edx phase Phase Identification xrd->phase lattice Lattice Parameters xrd->lattice morphology Morphology & Particle Size sem_edx->morphology composition Elemental Composition sem_edx->composition

Caption: Experimental workflow for the synthesis and characterization of this compound.

logical_relationship cluster_synthesis_params Synthesis Parameters cluster_properties Resulting Material Properties precursors Precursor Purity phase_purity Phase Purity (XRD) precursors->phase_purity stoichiometry Stoichiometry (EDX) precursors->stoichiometry atmosphere Calcination Atmosphere (Oxygen Fugacity) atmosphere->phase_purity Critical for preventing Fe oxidation atmosphere->stoichiometry temperature Calcination Temperature & Time crystallinity Crystallinity (XRD) temperature->crystallinity particle_size Particle Size & Morphology (SEM) temperature->particle_size

Caption: Relationship between synthesis parameters and material properties.

Conclusion

This application note provides a comprehensive guide for the synthesis of nanocrystalline this compound and its characterization using XRD and SEM/EDX. The detailed protocols and expected results serve as a valuable resource for researchers in materials science, geology, and related fields. The control of the synthesis parameters, particularly the oxygen fugacity during calcination, is paramount to obtaining high-purity this compound. The characterization techniques outlined are essential for confirming the phase purity, crystal structure, morphology, and elemental composition of the synthesized material.

References

Application Note: Compositional Analysis of Fayalite-Forsterite Solid Solutions using Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Olivine (B12688019), a major rock-forming mineral group, primarily consists of a solid solution series between fayalite (Fe₂SiO₄, Fa) and forsterite (Mg₂SiO₄, Fo). The chemical composition of olivine is crucial for understanding the petrogenesis of igneous and metamorphic rocks, as well as for characterizing extraterrestrial materials.[1][2][3] Raman spectroscopy offers a rapid, non-destructive, and in-situ method for determining the composition of these solid solutions.[1][4] This technique relies on the principle that the vibrational modes of the silicate (B1173343) tetrahedra within the olivine crystal structure are sensitive to the substitution of iron for magnesium, leading to systematic shifts in the positions of characteristic Raman peaks.[1][2]

The most prominent and diagnostically useful feature in the Raman spectrum of the this compound-forsterite series is a strong doublet observed in the 800-880 cm⁻¹ region.[1][4] These two main peaks, often referred to as DB1 and DB2, arise from the symmetric and asymmetric stretching vibrations of the SiO₄ tetrahedra.[1][5] As the composition varies from the magnesium-rich forsterite end-member to the iron-rich this compound end-member, the positions of these peaks shift in a predictable and quantifiable manner, allowing for the determination of the forsterite (Fo) or this compound (Fa) content.[1][6]

Quantitative Data Presentation

The relationship between the positions of the two major Raman peaks in the 800-880 cm⁻¹ region and the composition of the this compound-forsterite solid solution is summarized in the table below. These values represent the typical peak positions for the pure end-members. Intermediate compositions will exhibit peak positions that fall between these values, showing a near-linear correlation with the molar percentage of forsterite or this compound.[1][6]

CompositionPeak 1 (DB1) Position (cm⁻¹)Peak 2 (DB2) Position (cm⁻¹)
This compound (Fa₁₀₀)~815~838
Forsterite (Fo₁₀₀)~825~857

Note: The exact peak positions can vary slightly depending on the specific instrument calibration, laser wavelength, and sample orientation.[2]

Experimental Protocol

This protocol outlines the steps for the compositional analysis of this compound-forsterite solid solutions using Raman spectroscopy.

1. Sample Preparation

  • Single Crystals/Grains: For optimal results, individual olivine crystals or grains should be isolated. If embedded in a rock matrix, a polished thin section or a grain mount can be prepared. This allows for precise targeting of the laser on the mineral of interest.

  • Powdered Samples: If analyzing a bulk sample, it can be crushed into a fine powder.[2] This method provides an average composition but loses information about compositional zoning within individual crystals.

  • Cleaning: To remove any surface contaminants or weathering products, samples can be cleaned. One method involves treating the grains with oxalic acid, followed by thorough rinsing with deionized water.[2]

2. Raman Spectrometer Setup and Calibration

  • Instrumentation: A research-grade Raman spectrometer equipped with a microscope is required.

  • Laser Source: Common laser excitation wavelengths for this analysis include 532 nm or 785 nm.[2][4] The choice of laser will depend on the sample's fluorescence characteristics; a longer wavelength laser (e.g., 785 nm) may be preferable to minimize fluorescence.

  • Laser Power: The laser power should be optimized to obtain a good signal-to-noise ratio without causing thermal damage to the sample. A typical starting point is 10 mW at the sample.[2]

  • Objective: A high-magnification objective (e.g., 50x or 100x) is used to focus the laser onto a small spot on the sample.

  • Spectral Range: The spectrometer should be set to acquire spectra in the region of at least 200-1100 cm⁻¹ to encompass the diagnostic olivine peaks.[1]

  • Calibration: The spectrometer should be calibrated using a standard reference material with a known Raman spectrum (e.g., a silicon wafer) to ensure the accuracy of the measured peak positions.

3. Data Acquisition

  • Focusing: Place the prepared sample on the microscope stage and bring the area of interest into focus under the laser.

  • Acquisition Parameters:

    • Integration Time: The time the detector collects the Raman signal for a single spectrum. A typical range is 1 to 10 seconds.[2]

    • Accumulations: The number of spectra to be averaged to improve the signal-to-noise ratio. A typical range is 2 to 10 accumulations.[2]

  • Data Collection: Acquire Raman spectra from multiple points on the sample to assess compositional homogeneity or zoning.

4. Data Analysis

  • Baseline Correction: A baseline correction should be applied to the raw spectra to remove any background fluorescence.[2]

  • Peak Fitting: The positions of the two main peaks in the 800-880 cm⁻¹ region should be precisely determined by fitting them with a suitable peak shape function (e.g., Gaussian, Lorentzian, or a combination).[2]

  • Compositional Determination: The determined peak positions are then correlated with the known compositions of this compound-forsterite standards to establish a calibration curve. This curve can then be used to determine the composition of unknown samples. Linear regression models are often employed for this purpose.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Isolate/Mount Sample prep2 Clean Sample prep1->prep2 setup2 Calibrate Spectrometer prep2->setup2 setup1 Select Laser & Power setup1->setup2 acq1 Focus on Sample setup2->acq1 acq2 Set Acquisition Parameters acq1->acq2 acq3 Collect Spectra acq2->acq3 analysis1 Baseline Correction acq3->analysis1 analysis2 Peak Fitting analysis1->analysis2 analysis3 Compositional Determination analysis2->analysis3

Caption: Experimental workflow for Raman analysis of olivine.

compositional_relationship This compound This compound (Fa₁₀₀) Fe₂SiO₄ fa_peaks Peak 1: ~815 Peak 2: ~838 This compound->fa_peaks corresponds to forsterite Forsterite (Fo₁₀₀) Mg₂SiO₄ fo_peaks Peak 1: ~825 Peak 2: ~857 forsterite->fo_peaks corresponds to

Caption: Relationship between olivine composition and Raman peaks.

References

Anwendungshinweise und Protokolle: Mössbauer-Spektroskopie zur Bestimmung des Eisenoxidationszustandes in Fayalit

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungsbeschreibung beschreibt die Verwendung der ⁵⁷Fe-Mössbauer-Spektroskopie zur präzisen Bestimmung des Oxidationszustandes von Eisen in Fayalit (Fe₂SiO₄), einem Mineral aus der Olivingruppe. Diese Technik ist von entscheidender Bedeutung für das Verständnis der Redoxbedingungen bei geologischen Prozessen und für die Charakterisierung von Materialien, in denen Fayalit eine Rolle spielt.

Einleitung

Die Mössbauer-Spektroskopie ist eine leistungsstarke, zerstörungsfreie Technik zur Untersuchung der lokalen Umgebung von Eisenatomen in einem Festkörper.[1][2] Sie liefert detaillierte Informationen über den Oxidationszustand (Fe²⁺, Fe³⁺), die Spinzustände, die Koordinationsgeometrie und die magnetischen Eigenschaften von Eisen.[2] In Fayalit, einem Eisensilikat, ist die Bestimmung des Verhältnisses von Fe²⁺ zu Fe³⁺ entscheidend, da es Aufschluss über die Sauerstofffugazität während der Mineralbildung und -veränderung gibt.

Prinzip der Methode

Die Mössbauer-Spektroskopie basiert auf dem rückstoßfreien Ausstoß und der resonanten Absorption von Gammastrahlen durch Atomkerne. Bei der ⁵⁷Fe-Mössbauer-Spektroskopie wird eine Quelle verwendet, die ⁵⁷Co enthält, das zu ⁵⁷Fe zerfällt und dabei Gammastrahlen einer bestimmten Energie aussendet.[1] Wenn diese Gammastrahlen auf eine Probe treffen, die ⁵⁷Fe enthält, können sie absorbiert werden. Die genaue Energie, bei der diese Resonanzabsorption stattfindet, wird durch die chemische Umgebung des Eisenkerns beeinflusst.

Die beiden wichtigsten Parameter, die aus einem Mössbauer-Spektrum extrahiert werden, sind die Isomerieverschiebung (IS) und die Quadrupolaufspaltung (QS) .

  • Isomerieverschiebung (IS): Dieser Parameter ist ein Maß für die s-Elektronendichte am Kern und ist direkt mit dem Oxidationszustand des Eisens korreliert. Fe²⁺ und Fe³⁺ haben typischerweise unterschiedliche und gut unterscheidbare Bereiche für die Isomerieverschiebung.

  • Quadrupolaufspaltung (QS): Dieser Parameter resultiert aus der Wechselwirkung des Kernquadrupolmoments mit einem asymmetrischen elektrischen Feldgradienten am Kernort. Die Größe der Quadrupolaufspaltung liefert Informationen über die Symmetrie der lokalen Umgebung des Eisenatoms.

Durch die Analyse der Positionen und Intensitäten der Absorptionslinien im Mössbauer-Spektrum kann der relative Anteil von Fe²⁺ und Fe³⁺ in der Probe quantifiziert werden.

Experimentelles Protokoll

Dieses Protokoll beschreibt die notwendigen Schritte zur Durchführung einer Mössbauer-spektroskopischen Analyse von Fayalit-Proben.

Probenvorbereitung

Die richtige Probenvorbereitung ist entscheidend für die Aufnahme qualitativ hochwertiger Mössbauer-Spektren.[3]

  • Pulverisierung: Die Fayalit-Probe sollte zu einem feinen, homogenen Pulver zermahlen werden, um eine zufällige Orientierung der Kristallite zu gewährleisten und Textureffekte zu minimieren.[1]

  • Probenhalter: Das Pulver wird in einen speziellen Probenhalter gefüllt. Die Probenmenge sollte so optimiert werden, dass eine ausreichende Absorption der Gammastrahlen gewährleistet ist, ohne dass die Probe zu dick wird, was zu einer übermäßigen nicht-resonanten Absorption führen kann.[1] Eine typische Probenmenge liegt im Bereich von 10-50 mg.

  • Einbettung: Um die Pulverpartikel zu fixieren und eine gleichmäßige Verteilung zu gewährleisten, kann das Pulver in einem geeigneten Medium wie Epoxidharz oder Paraffinwachs eingebettet werden.[4] Für pulverförmige Proben kann auch das Einwickeln in Parafilm eine einfache und effektive Methode sein.

Aufbau des Mössbauer-Spektrometers

Ein typisches Mössbauer-Spektrometer besteht aus den folgenden Hauptkomponenten:[1]

  • Gammaquanten-Quelle: Eine ⁵⁷Co-Quelle, die in eine Rhodium-Matrix eingebettet ist, ist die gebräuchlichste Quelle für die ⁵⁷Fe-Mössbauer-Spektroskopie.

  • Antriebssystem: Das Antriebssystem bewegt die Quelle mit variabler Geschwindigkeit relativ zur Probe. Diese Geschwindigkeitsänderung führt zu einer Doppler-Verschiebung der Energie der Gammastrahlen, wodurch ein Energiespektrum abgetastet werden kann.

  • Probenhalter und Kryostat: Die Probe wird in einem Halter positioniert, der je nach experimentellen Anforderungen auf verschiedene Temperaturen gekühlt werden kann. Messungen bei tiefen Temperaturen (z.B. flüssiger Stickstoff oder flüssiges Helium) können die spektrale Auflösung verbessern.

  • Detektor: Ein Proportionalzählrohr oder ein Szintillationsdetektor wird verwendet, um die durch die Probe transmittierten Gammastrahlen zu zählen.

Datenerfassung
  • Geometrie: Die Messung wird typischerweise in Transmissionsgeometrie durchgeführt, bei der der Detektor die Gammastrahlen misst, die die Probe durchdrungen haben.[1]

  • Geschwindigkeitsbereich: Der Geschwindigkeitsbereich des Antriebs wird so eingestellt, dass alle erwarteten Absorptionslinien des Spektrums erfasst werden. Für Eisen in Silikaten ist ein Bereich von ± 4 mm/s oft ausreichend.

  • Messzeit: Die Messzeit hängt von der Eisenkonzentration in der Probe und der Aktivität der Quelle ab. Längere Messzeiten führen zu einem besseren Signal-Rausch-Verhältnis.

Datenanalyse

Die Analyse der Mössbauer-Spektren erfolgt durch Anpassung der experimentellen Daten an ein theoretisches Modell.

  • Spektrale Anpassung (Fitting): Die Spektren werden in der Regel mit einer Summe von Lorentz-förmigen Linienpaaren (Dubletts) oder Sextetts angepasst. Jedes Dublett oder Sextett entspricht einer bestimmten Eisen-Spezies in der Probe.[5]

  • Parameter-Extraktion: Aus dem Fit werden die Mössbauer-Parameter (Isomerieverschiebung, Quadrupolaufspaltung und ggf. das hyperfeine Magnetfeld) für jede Eisen-Spezies extrahiert.

  • Quantifizierung: Der relative Anteil der verschiedenen Eisen-Spezies (z.B. Fe²⁺ und Fe³⁺) wird aus den relativen Flächen der entsprechenden Absorptionslinien im Spektrum bestimmt.

Datenpräsentation

Die aus der Mössbauer-Spektroskopie gewonnenen quantitativen Daten lassen sich übersichtlich in Tabellen zusammenfassen.

Tabelle 1: Typische Mössbauer-Parameter für Eisen in Fayalit und verwandten Silikaten bei Raumtemperatur.

Eisen-SpeziesIsomerieverschiebung (IS) (mm/s)Quadrupolaufspaltung (QS) (mm/s)Zuordnung
Fe²⁺ (M1-Position)1.12 - 1.152.80 - 3.00Oktaedrische Koordination
Fe²⁺ (M2-Position)1.15 - 1.182.90 - 3.10Oktaedrische Koordination
Fe³⁺0.35 - 0.450.60 - 0.90Oktaedrische Koordination

Hinweis: Die genauen Werte können je nach spezifischer Zusammensetzung und Kristallinität der Probe variieren.

Tabelle 2: Beispiel für die quantitative Bestimmung des Fe³⁺/ΣFe-Verhältnisses in verschiedenen Olivin-Proben mittels Mössbauer-Spektroskopie.

ProbeFe³⁺/ΣFe (%)
MORB (Mittelozeanischer Rückenbasalt)10 ± 5
OIB (Ozeaninselbasalt)13 ± 5
Arc Basalt25 ± 15
Mount Etna26 ± 5

Daten adaptiert aus Gaborieau et al. (2020)[6]

Visualisierung

Die logischen Beziehungen und Arbeitsabläufe bei der Mössbauer-Analyse können mithilfe von Diagrammen visualisiert werden.

Experimental_Workflow cluster_prep Probenvorbereitung cluster_measurement Mössbauer-Messung cluster_analysis Datenanalyse Fayalit_Probe Fayalit-Probe Pulverisierung Pulverisierung Fayalit_Probe->Pulverisierung Mahlen Einbettung Einbettung/ Probenhalter Pulverisierung->Einbettung Fixieren Spektrometer Mössbauer- Spektrometer Einbettung->Spektrometer Platzieren Datenerfassung Rohdaten (Spektrum) Spektrometer->Datenerfassung Messen Spektrale_Anpassung Angepasstes Spektrum Datenerfassung->Spektrale_Anpassung Fitting Parameter_Extraktion IS, QS Spektrale_Anpassung->Parameter_Extraktion Extrahieren Quantifizierung Fe²⁺/Fe³⁺ Verhältnis Parameter_Extraktion->Quantifizierung Berechnen Ergebnis Oxidations- zustand Quantifizierung->Ergebnis

Abbildung 1: Experimenteller Arbeitsablauf für die Mössbauer-Analyse.

Logical_Relationship cluster_spectrum Mössbauer-Spektrum cluster_parameters Hyperfeinparameter cluster_interpretation Interpretation cluster_quantification Quantifizierung Spectrum Experimentelles Spektrum IS Isomerieverschiebung (IS) Spectrum->IS Analyse QS Quadrupolaufspaltung (QS) Spectrum->QS Analyse Ratio Fe²⁺/Fe³⁺ Verhältnis Spectrum->Ratio Flächenanalyse Oxidation_State Oxidationszustand (Fe²⁺, Fe³⁺) IS->Oxidation_State Coordination Koordinations- umgebung QS->Coordination

Abbildung 2: Logische Beziehung zwischen Spektrum und Interpretation.

References

Application Notes and Protocols for Utilizing the Fayalite-Magnetite-Quartz (FMQ) Oxygen Buffer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of the Fayalite-Magnetite-Quartz (FMQ) oxygen buffer in high-pressure, high-temperature experimental studies. The FMQ buffer is a critical tool for controlling oxygen fugacity (ƒO₂), which is a key thermodynamic variable that influences the stability and reactivity of materials in geological, planetary, and materials science research. While not directly used in drug development, the principles of controlling redox conditions are fundamental in various chemical and biological processes relevant to pharmaceutical sciences.

Introduction to the FMQ Oxygen Buffer

The this compound-Magnetite-Quartz (FMQ) oxygen buffer is a mineral assemblage that defines a specific oxygen fugacity at a given temperature and pressure. The buffering reaction is:

3Fe₂SiO₄ (this compound) + O₂ ⇌ 2Fe₃O₄ (Magnetite) + 3SiO₂ (Quartz)

This equilibrium fixes the partial pressure of oxygen in a closed experimental system. The FMQ buffer is widely used as a reference point in petrology and geochemistry to describe the redox state of rocks and magmas.[1] Terrestrial igneous rocks, for instance, often exhibit oxygen fugacities near the FMQ buffer.[2]

Applications

The primary application of the FMQ buffer in experimental settings is to control and maintain a known oxygen fugacity during high-pressure and high-temperature experiments. This is crucial for:

  • Simulating Geological Processes: Investigating the formation and evolution of igneous and metamorphic rocks under conditions that mimic the Earth's crust and upper mantle.

  • Material Synthesis: Synthesizing materials with specific oxidation states of constituent elements, which can significantly impact their physical and chemical properties.

  • Phase Equilibria Studies: Determining the stability fields of minerals and mineral assemblages as a function of pressure, temperature, and oxygen fugacity.

  • Understanding Redox-Sensitive Elements: Studying the behavior of multivalent elements (e.g., iron, sulfur, carbon) that play critical roles in geological and planetary processes.

Quantitative Data: Oxygen Fugacity of the FMQ Buffer

The oxygen fugacity of the FMQ buffer is a function of temperature and pressure. The following table provides calculated log ƒO₂ values for a range of conditions relevant to experimental studies. The values are calculated using the equation provided by O'Neill (1987).

Temperature (°C)Temperature (K)Pressure (GPa)log ƒO₂ (FMQ)
8001073.151-12.57
9001173.151-10.84
10001273.151-9.36
11001373.151-8.08
12001473.151-7.00
8001073.152-11.98
9001173.152-10.31
10001273.152-8.88
11001373.152-7.64
12001473.152-6.58
8001073.153-11.40
9001173.153-9.78
10001273.153-8.39
11001373.153-7.20
12001473.153-6.17

Experimental Protocols

Controlling oxygen fugacity in high-pressure experiments typically involves the use of a double-capsule technique within a piston-cylinder or multi-anvil apparatus.[3][4]

Preparation of the FMQ Buffer Material

Materials:

  • High-purity Fe₂O₃ (hematite) powder

  • High-purity SiO₂ (quartz) powder

  • Iron metal powder (for this compound synthesis)

  • Deionized water

  • Furnace with controlled atmosphere capabilities (e.g., a CO-CO₂ gas mixing furnace)

Protocol for this compound (Fe₂SiO₄) Synthesis:

  • Stoichiometric Mixing: Mix stoichiometric amounts of iron metal powder, Fe₂O₃, and SiO₂ to yield Fe₂SiO₄. An alternative is to use a sol-gel method starting with iron(II) chloride and tetraethyl orthosilicate (B98303) (TEOS).[5]

  • Grinding: Thoroughly grind the mixture in an agate mortar under ethanol (B145695) to ensure homogeneity.

  • Drying: Dry the mixture in an oven at approximately 120°C for several hours.

  • Sintering: Place the dried powder in an alumina (B75360) crucible and heat it in a controlled-atmosphere furnace. A reducing atmosphere, such as that provided by a CO-CO₂ gas mixture, is necessary to maintain iron in the ferrous (Fe²⁺) state.[2][6]

  • Calcination: Heat the mixture to a temperature between 1000°C and 1150°C for 24-48 hours.

  • Quenching and Characterization: Rapidly quench the sample to room temperature. Analyze the product using X-ray diffraction (XRD) to confirm the synthesis of pure this compound.

Preparation of the FMQ Buffer Mixture:

  • Mix synthetic this compound, natural or synthetic magnetite (Fe₃O₄), and quartz (SiO₂) in a 1:1:1 molar ratio.

  • Grind the mixture to a fine, homogeneous powder.

Double-Capsule Assembly for Piston-Cylinder Experiments

The double-capsule method isolates the sample from the pressure medium and the furnace, while allowing the hydrogen fugacity, and thus oxygen fugacity, to be controlled by the buffer assemblage.

Materials:

  • Precious metal capsules (e.g., Platinum, Gold-Palladium alloy)

  • Sample powder

  • FMQ buffer mixture

  • Deionized water

  • Welding equipment for sealing capsules

Protocol:

  • Inner Capsule Preparation:

    • Cut a piece of the desired inner capsule tubing (e.g., Au-Pd).

    • Weld one end of the tubing to create a sealed capsule.

    • Load the sample powder into the inner capsule.

    • Weld the other end of the inner capsule to seal it completely.

  • Outer Capsule Preparation:

    • Cut a piece of the outer capsule tubing (e.g., Pt), ensuring it is longer and has a larger diameter than the inner capsule.

    • Weld one end of the outer capsule tubing.

    • Load the FMQ buffer mixture into the bottom of the outer capsule.

    • Place the sealed inner capsule on top of the buffer material.

    • Add a small, known amount of deionized water to the outer capsule. The water will react with the buffer to produce a hydrogen fugacity that permeates the inner capsule.

    • Weld the outer capsule shut, ensuring a complete seal.

  • Piston-Cylinder Assembly:

    • Place the sealed double-capsule assembly into the pressure medium (e.g., NaCl, talc, or BaCO₃) of the piston-cylinder apparatus.[7]

    • The entire assembly is then placed within the graphite (B72142) furnace of the apparatus.[7]

  • Experiment Execution:

    • Pressurize the assembly to the desired pressure.

    • Increase the temperature to the target value and hold for the desired duration.

    • At the end of the experiment, quench the sample by turning off the power to the furnace.

    • De-pressurize the apparatus and retrieve the sample capsule.

Visualizations

Logical Relationship of Common Oxygen Buffers

The following diagram illustrates the relative oxygen fugacity of the FMQ buffer compared to other common oxygen buffers at a given temperature.

Oxygen_Buffers cluster_conditions Relative Oxygen Fugacity at Constant Temperature IW Iron-Wüstite (IW) (more reducing) WM Wüstite-Magnetite (WM) IW->WM Increasing fO₂ FMQ This compound-Magnetite-Quartz (FMQ) WM->FMQ Increasing fO₂ NNO Nickel-Nickel Oxide (NNO) FMQ->NNO Increasing fO₂ HM Hematite-Magnetite (HM) (more oxidizing) NNO->HM Increasing fO₂ Experimental_Workflow cluster_prep Preparation cluster_assembly Capsule Assembly cluster_experiment Experiment cluster_analysis Post-Experiment Analysis A Synthesize this compound B Prepare FMQ Buffer Mixture (this compound + Magnetite + Quartz) A->B E Load FMQ Buffer and Water into Outer Capsule B->E C Prepare Sample Material D Load Sample into Inner Capsule and Seal C->D F Place Inner Capsule inside Outer Capsule D->F E->F G Seal Outer Capsule F->G H Assemble Piston-Cylinder/ Multi-Anvil Cell G->H I Pressurize and Heat to Desired P-T Conditions H->I J Hold for Experiment Duration I->J K Quench and De-pressurize J->K L Retrieve and Section Capsule K->L M Analyze Sample (e.g., SEM, EPMA, XRD) L->M

References

Application Notes and Protocols for High-Pressure Experiments on Fayalite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of high-pressure experimental techniques utilizing fayalite (Fe₂SiO₄) as a sample. This document is intended to guide researchers in designing and conducting experiments to investigate the physical and chemical properties of this compound under extreme conditions.

Introduction to High-Pressure Studies on this compound

This compound, the iron-rich end-member of the olivine (B12688019) solid solution series, is a crucial mineral in understanding the Earth's mantle and the evolution of planetary interiors. High-pressure experiments on this compound provide fundamental data on its phase transitions, equation of state, elasticity, and transport properties, which are essential for interpreting geophysical and geochemical observations.

At high pressures, this compound undergoes a significant phase transition from the olivine (α-phase) to a denser spinel-type structure (γ-phase), known as ahrensite.[1] This transition is of great interest as it is analogous to the seismic discontinuity observed at approximately 410 km depth in the Earth's mantle. Unlike the magnesium-rich end-member forsterite, this compound does not form an intermediate wadsleyite (β-phase) under most conditions.[1] The pressure at which this transition occurs is a key parameter in developing thermodynamic models of the Earth's interior.

Key High-Pressure Experimental Techniques

A variety of sophisticated experimental techniques are employed to study this compound under high-pressure and high-temperature conditions. The choice of technique depends on the specific properties being investigated.

Diamond-Anvil Cell (DAC)

The diamond-anvil cell is a versatile instrument capable of generating static pressures of hundreds of gigapascals (GPa). It is often coupled with various analytical probes to perform in-situ measurements.

  • Applications: X-ray diffraction (XRD), Raman spectroscopy, Brillouin spectroscopy, and electrical conductivity measurements.

  • Pressure Range: From ambient to over 35 GPa for this compound studies.[1]

Multi-Anvil Press

The multi-anvil press is used for generating high pressures and temperatures over larger sample volumes compared to the DAC.

  • Applications: Synthesis of high-pressure phases, phase equilibrium studies, and measurements of physical properties like sound wave velocities.

  • Pressure Range: Typically up to ~25 GPa.

Shock-Wave Experiments

Shock-wave experiments generate transient high pressures and temperatures by impact.

  • Applications: Equation of state measurements at extremely high pressures and temperatures, and studies of dynamic processes.

  • Pressure Range: Can exceed 100 GPa.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from various high-pressure experiments on this compound.

Table 1: Phase Transition Pressures of this compound

TransitionPressure (GPa)Temperature (°C)Experimental TechniqueReference
α-Fayalite to γ-Fayalite (Ahrensite)~6-7Mantle Conditions-[1]
α-Fayalite to Amorphous~35Room TemperatureDiamond-Anvil Cell[1]
This compound-Spinel-Liquid Triple Point6.2-In-situ Energy-Dispersive X-ray Diffraction[2][3]

Table 2: Equation of State and Elastic Properties of this compound

ParameterValueConditionsExperimental TechniqueReference
Adiabatic Bulk Modulus (KS0)127.2 ± 0.3 GPaAmbientUltrasonic Interferometry[4]
Pressure Derivative of KS ((∂KS/∂P)T0)6.5 ± 0.1AmbientUltrasonic Interferometry[4]
Shear Modulus (G0)53.3 ± 0.4 GPaAmbientUltrasonic Interferometry[4]
Pressure Derivative of G ((∂G/∂P)T0)1.25 ± 0.05AmbientUltrasonic Interferometry[4]
Isothermal Bulk Modulus (KT0)~135 GPaAmbientBrillouin Scattering[5]
Initial Density (ρ0)4.375 ± 0.027 Mg/m³SolidShock-wave[6]
Hugoniot Equation of State (uS - uP)uS = 2.63 + 1.59uP1573 KShock-wave[6]

Table 3: Electrical Conductivity of this compound at High Pressure

Pressure (GPa)Conductivity (S/m)Experimental TechniqueReference
Up to ~42Increases with pressureShock-wave & Diamond-Anvil Cell[7]
~42 - 55~100Shock-wave[7]

Experimental Protocols

The following are detailed protocols for key high-pressure experiments on this compound.

Protocol 1: In-situ High-Pressure Raman Spectroscopy using a Diamond-Anvil Cell

Objective: To investigate the vibrational properties and detect phase transitions of this compound as a function of pressure.

Materials:

  • This compound single crystal or powder

  • Diamond-anvil cell (DAC)

  • Gasket (e.g., stainless steel, rhenium)

  • Pressure medium (e.g., methanol-ethanol mixture, argon, neon)

  • Ruby spheres (for pressure calibration)

  • Raman spectrometer with a suitable laser source (e.g., 532 nm)

  • Microscope for sample loading

Procedure:

  • Gasket Preparation: Pre-indent a metal gasket to a desired thickness using the diamond anvils. Drill a sample chamber in the center of the indentation.

  • Sample Loading: Place a small amount of this compound powder or a single crystal into the sample chamber. Add a few ruby spheres for pressure measurement.

  • Pressure Medium Loading: Fill the sample chamber with the pressure-transmitting medium. This is typically done in a cryogenic loading system for inert gases or by immersing the DAC in the liquid medium.

  • DAC Assembly: Seal the DAC to contain the sample and pressure medium.

  • Initial Measurement: Mount the DAC on the Raman spectrometer stage. Collect a Raman spectrum at ambient pressure.

  • Pressure Increase: Gradually increase the pressure by turning the screws of the DAC.

  • Pressure Measurement: After each pressure step, measure the pressure by analyzing the fluorescence shift of the ruby spheres.

  • Raman Spectrum Acquisition: Collect the Raman spectrum of the this compound sample at the new pressure.

  • Data Analysis: Analyze the pressure-induced shifts in the Raman bands to identify phase transitions and changes in vibrational modes.

Protocol 2: High-Pressure, High-Temperature Synthesis and Phase Analysis using a Multi-Anvil Press

Objective: To synthesize high-pressure phases of this compound and determine the phase boundaries.

Materials:

  • This compound starting material (synthetic powder)

  • Capsule material (e.g., Pt, Au, Re)

  • Pressure medium (e.g., MgO, pyrophyllite)

  • Furnace assembly (e.g., graphite, LaCrO₃)

  • Multi-anvil press

  • Thermocouple

  • X-ray diffractometer

Procedure:

  • Sample Encapsulation: Load the this compound powder into a metal capsule and seal it (e.g., by welding).

  • Cell Assembly: Place the encapsulated sample within the furnace assembly, surrounded by the pressure medium, inside the multi-anvil cell.

  • Pressurization and Heating: Place the cell assembly in the multi-anvil press. Increase the pressure to the target value, followed by heating to the desired temperature.

  • Equilibration: Hold the sample at the target P-T conditions for a sufficient duration to allow for phase equilibration.

  • Quenching: Rapidly cool the sample to room temperature while maintaining pressure.

  • Decompression: Slowly release the pressure.

  • Sample Recovery and Analysis: Carefully retrieve the sample from the cell assembly. Analyze the recovered sample using X-ray diffraction to identify the phases present.

Visualizations

The following diagrams illustrate key concepts and workflows in high-pressure this compound research.

Fayalite_Phase_Transition A α-Fayalite (Olivine) B γ-Fayalite (Ahrensite) A->B ~6-7 GPa Mantle Conditions C Amorphous Phase A->C ~35 GPa Room Temperature

Caption: Phase transitions of this compound under high pressure.

DAC_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Prepare Gasket P2 Load Sample & Ruby P1->P2 P3 Load Pressure Medium P2->P3 E1 Assemble DAC P3->E1 E2 Increase Pressure E1->E2 E3 Measure Pressure E2->E3 E4 Acquire Data (e.g., Raman, XRD) E3->E4 E4->E2 A1 Analyze Spectra/Diffraction Patterns E4->A1 A2 Determine Phase/Properties A1->A2

Caption: Experimental workflow for diamond-anvil cell (DAC) experiments.

Multi_Anvil_Workflow cluster_prep_ma Preparation cluster_exp_ma Experiment cluster_analysis_ma Analysis MA_P1 Encapsulate Sample MA_P2 Assemble Cell MA_P1->MA_P2 MA_E1 Pressurize MA_P2->MA_E1 MA_E2 Heat MA_E1->MA_E2 MA_E3 Equilibrate MA_E2->MA_E3 MA_E4 Quench MA_E3->MA_E4 MA_E5 Decompress MA_E4->MA_E5 MA_A1 Recover Sample MA_E5->MA_A1 MA_A2 Analyze Phase (XRD) MA_A1->MA_A2

References

Application Notes: The Role of Fayalite in Modeling Planetary Interiors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fayalite (Fe₂SiO₄) is the iron-rich end-member of the olivine (B12688019) solid-solution series, a primary constituent of the upper mantle of terrestrial planets.[1] Due to its significant iron content, this compound and Fe-rich olivine serve as crucial analogues for understanding the mineralogy, density, and seismic properties of planetary interiors, particularly those of bodies like Mars and the Moon, which are thought to have more iron-rich mantles than Earth.[2][3] Studying the behavior of this compound under the extreme pressures and temperatures of planetary interiors provides foundational data for geophysical and petrological models, helping to constrain the structure, composition, and evolution of these celestial bodies.[4][5]

Key Applications in Planetary Science

  • Constraining Mantle Density and Seismic Velocity: The elastic properties of this compound, such as its bulk and shear moduli, are essential for interpreting seismic data. By measuring the compressional (Vp) and shear (Vs) wave velocities through this compound at high pressures and temperatures, scientists can model the expected seismic profiles of iron-rich mantles.[2] These models are then compared with actual seismic data, like that from the InSight mission on Mars, to infer the composition and thermal state of the planet's interior.[2][6]

  • Modeling High-Pressure Phase Transitions: Under the immense pressures of planetary mantles, minerals undergo phase transitions to denser crystal structures. This compound transforms directly to an iron-rich spinel structure (ahrensite) at pressures of approximately 6-7 GPa.[1][7] This transition is a key feature in the Earth's mantle transition zone and is used to model the depth and nature of seismic discontinuities.[7][8] The pressure at which this transition occurs is sensitive to temperature and composition, making it a valuable thermobarometer for mantle conditions.[8]

  • Investigating Magmatic and Hydrothermal Processes: this compound crystallization is a key process in the evolution of magmas in planetary crusts and mantles.[9][10] Furthermore, the hydrothermal formation of this compound on asteroids and early planetary bodies provides insight into fluid-assisted alteration and the role of water in the early solar system.[11][12] Experiments on this compound's interaction with hydrogen at high pressures can also help explain the formation of water in hydrogen-rich exoplanets.[13]

  • Controlling Oxygen Fugacity in Experiments: In laboratory settings, the reaction between this compound, quartz, and magnetite (the "FMQ" buffer) is widely used to control oxygen fugacity (a measure of the availability of free oxygen).[1][7] This allows researchers to conduct experiments under redox conditions representative of planetary interiors, ensuring that the synthesized minerals and melts are relevant to natural systems. The surface energy of this compound can influence this buffer at the nanoscale.[7]

Data Presentation: Properties of this compound

The following tables summarize key quantitative data for this compound, essential for its application in planetary interior models.

Table 1: General Physical and Optical Properties of this compound at Ambient Conditions

PropertyValueReference
Chemical FormulaFe₂SiO₄[14]
Crystal SystemOrthorhombic[1][14]
Density4.39 g/cm³[14]
Specific Gravity4.392[1]
Hardness (Mohs)7[14]
Unit Cell Parametersa = 4.82 Å, b = 10.48 Å, c = 6.09 Å[1]
Refractive Indexnα = 1.731–1.824, nβ = 1.760–1.864, nγ = 1.773–1.875[1][14]

Table 2: High-Pressure Elastic Properties of this compound

ParameterValueConditionsReference
Adiabatic Bulk Modulus (Kₛ₀)127.2 ± 0.3 GPaRoom Temperature[2]
Adiabatic Bulk Modulus (Kₛ₀)~130 GPaRoom Temperature (when K's fixed to 5.3)[2]
Isothermal Bulk Modulus (K₇)128.6 ± 5.1 GPaRoom Temperature (when K'₇ fixed to 5.3)[2]
Shear Modulus (G₀)53.3 ± 0.4 GPaRoom Temperature[2]
Pressure Derivative of Kₛ ((∂Kₛ/∂P)₇₀)6.5 ± 0.1Room Temperature[2]
Pressure Derivative of G ((∂G/∂P)₇₀)1.25 ± 0.05Room Temperature[2]

Table 3: High-Pressure Phase Transitions

TransitionPressureTemperatureNotesReference
This compound (α-Fe₂SiO₄) → Ahrensite (γ-Fe₂SiO₄)~6–7 GPaUpper Mantle ConditionsIron-analogue of the Ringwoodite transition.[1]
Molten this compound Structural Change0 - 7.5 GPa> Melting PointFe-O coordination number increases from 4.8 to 7.2, increasing melt density.[15]

Experimental Protocols

Detailed methodologies are critical for obtaining reliable data for planetary modeling. Below are protocols for key experiments involving this compound.

Protocol 1: Determination of Elastic Properties at High Pressure

This protocol is based on the methodology of coupled synchrotron X-ray diffraction and ultrasonic interferometry in a DIA-type multi-anvil press.[2]

  • Sample Preparation:

    • Synthesize a pure this compound sample from nanometric powders of Fe₂O₃ and SiO₂.

    • Mix the powders in stoichiometric proportions and sinter them to form a dense aggregate.

    • Machine the sintered sample into a precise cylindrical shape for the experiment.

  • Cell Assembly:

    • Place the cylindrical this compound sample inside a cell assembly designed for a multi-anvil press.

    • Surround the sample with a pressure calibrant, such as NaCl, which allows for pressure determination via its own equation of state.

    • Incorporate a graphite (B72142) furnace for heating and a thermocouple to monitor temperature.

    • Position acoustic transducers at the ends of the cell assembly to generate and receive ultrasonic waves.

  • Experimental Procedure:

    • Mount the cell assembly in the DIA-type multi-anvil press.

    • Gradually increase pressure on the sample by advancing the anvils ("cold-pressing").

    • At target pressures, increase the temperature to the desired conditions (e.g., up to 873 K).[2]

    • Simultaneously perform two measurements:

      • Ultrasonic Interferometry: Measure the travel times of compressional (P) and shear (S) waves through the sample. These travel times, combined with the sample length, yield Vp and Vs.[2]

      • Synchrotron X-ray Diffraction: Collect energy-dispersive XRD patterns of both the sample and the NaCl pressure calibrant. The diffraction data provide the unit-cell volume of this compound (for density calculation) and the pressure from the NaCl standard.[2]

  • Data Analysis:

    • Calculate Vp and Vs from the ultrasonic travel-time data.

    • Determine the sample density (ρ) from the unit-cell volume obtained via XRD.

    • Calculate the adiabatic bulk modulus (Kₛ) and shear modulus (G) using the equations: Kₛ = ρ(Vp² - 4/3 Vs²) and G = ρVs².

    • Fit the pressure-volume data to a third-order Birch-Murnaghan equation of state to determine the isothermal bulk modulus (K₇).[2]

Protocol 2: Hydrothermal Synthesis of this compound

This protocol simulates the fluid-assisted alteration processes on asteroids and is based on hydrothermal experiments.[11][12][16]

  • Reactant Preparation:

    • Prepare the starting materials, which typically consist of an iron-rich amorphous silicate, iron metal powder, and deionized water.[12][16]

  • Capsule Loading and Sealing:

    • Weigh and load the solid reactants into a gold (Au) capsule.

    • Add a specific volume of water to achieve the desired water-to-rock (W/R) mass ratio (e.g., 0.4).[11][12]

    • Seal the gold capsule by welding it shut in an inert atmosphere (e.g., N₂) to prevent oxidation.[11]

  • Hydrothermal Reaction:

    • Place the sealed capsule into a reactor vessel (e.g., a Parr bomb).

    • Heat the vessel in a furnace to the target temperature (e.g., 220°C) for a set duration (e.g., 6 days).[16] The pressure inside the capsule is determined by the temperature and the amount of water added.

  • Product Analysis:

    • After the experiment, quench the reactor to room temperature.

    • Carefully open the gold capsule and extract the solid products.

    • Characterize the products using techniques such as Scanning Electron Microscopy (SEM) for texture and morphology, Energy-Dispersive X-ray Spectroscopy (EDS) for chemical composition, and Transmission Electron Microscopy (TEM) for crystallography and microstructures.[16]

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_setup 2. High-Pressure Setup cluster_exp 3. Experiment Execution cluster_data 4. Data Analysis p1 Synthesize this compound (from Fe₂O₃ + SiO₂) p2 Sinter into Dense Aggregate p1->p2 p3 Machine into Cylinder p2->p3 s1 Assemble DIA Cell: Sample + NaCl Calibrant + Furnace p3->s1 s2 Mount in Multi-Anvil Press e1 Increase Pressure (P) & Temperature (T) s2->e1 e2 Simultaneous Data Acquisition e1->e2 d1 Ultrasonic Data: Calculate Vp & Vs e2->d1 d2 XRD Data: Calculate Density (ρ) & Pressure (P) e2->d2 d3 Calculate Elastic Moduli (Kₛ, G) d1->d3 d2->d3 d4 Fit Equation of State d2->d4

Caption: Workflow for determining this compound's elastic properties at high pressure.

logical_relationship cluster_exp Experimental Data on this compound cluster_model Planetary Interior Modeling cluster_target Target Body (e.g., Mars) prop1 Density (ρ) model1 Mantle Density Profile prop1->model1 Informs prop2 Seismic Velocities (Vp, Vs) model2 Seismic Velocity Structure prop2->model2 Constrains prop3 Phase Transition Pressure (α → γ) model3 Depth of Discontinuities prop3->model3 Determines prop4 Equation of State (P-V-T) prop4->model1 Informs model4 Compositional Constraints (e.g., Fe/Mg ratio) model1->model4 Combine to Infer model2->model4 Combine to Infer model3->model4 Combine to Infer target Geophysical Observations (Seismic Data, Gravity) model4->target Compared With

Caption: Role of this compound data in constraining planetary interior models.

fmq_buffer This compound 3Fe₂SiO₄ (this compound) reaction This compound->reaction oxygen O₂ (Oxygen) oxygen->reaction magnetite 2Fe₃O₄ (Magnetite) quartz 3SiO₂ (Quartz) reaction->magnetite High T reaction->quartz High T

References

Application Notes and Protocols: Fayalite in Synthetic Copper Slags

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Material Science Professionals

These application notes provide a comprehensive overview of fayalite (Fe₂SiO₄), a primary mineral phase in copper slags, with a focus on its role and characteristics within synthetically prepared slags. This document outlines the significance of this compound, details experimental protocols for its synthesis and analysis, and presents key data in a structured format to aid in research and development.

Introduction to this compound in Copper Slags

This compound is an iron-rich end-member of the olivine (B12688019) solid solution series and is a dominant crystalline phase in copper smelting slags.[1][2] Its formation and properties significantly influence the physicochemical characteristics of the slag, such as viscosity, melting temperature, and the dissolution of other components, including valuable metals like copper.[3][4] The study of synthetic this compound slags is crucial for understanding the fundamental slag chemistry, developing improved smelting processes, engineering slag properties for specific applications, and optimizing copper recovery.[5] For every ton of copper produced, approximately 2.0–3.0 tons of copper slag are generated, making its characterization and potential valorization a significant area of research.[6]

Data Presentation

Chemical Composition of Copper Slags

The composition of copper slags can vary depending on the specific smelting process. Below is a comparison of typical compositions of industrial and synthetic copper slags.

ComponentFlash Smelting Furnace Slag (%)[2]Converter Slag (%)[2]Synthetic this compound Slag (Fe/SiO₂ = 2.0) (%)[5]
Fe42.72--
FeO48.1066.50-
Fe₂O₃---
Fe₃O₄---
SiO₂35.5524.30-
Al₂O₃1.151.80-
CaO0.860.40-
MgO1.100.20-
Cu0.31--
S1.200.80-
Zn1.56--
Pb0.22--

Note: The composition of synthetic slag is controlled by the initial mixture of oxides.

Influence of Fe/SiO₂ Ratio on Synthetic Slag Phases

The ratio of iron to silica (B1680970) is a critical parameter in determining the final phase composition of synthetic copper slags.

Fe/SiO₂ RatioPrimary PhaseSecondary Phase(s)Key Observation
1.5This compound (Fe₂SiO₄)Free Silica (SiO₂)May diminish freeze-lining integrity.[5]
2.0This compound (Fe₂SiO₄)NoneWell-developed, large, columnar this compound grains.[5]
2.3This compound (Fe₂SiO₄)Magnetite (Fe₃O₄)Can cause silica penetration into refractory materials easier.[5]
Metal Recovery from Copper Slag with this compound Disruption

Treatment of copper slag to decompose this compound can significantly enhance the recovery of valuable metals.

Treatment ConditionCopper (Cu) Recovery (%)Iron (Fe) Recovery (%)Zinc (Zn) Recovery (%)
Untreated Slag61[6]59[6]65[6]
20% Na₂SO₄, 900 °C, 90 min97[6]96[6]93[6]

Experimental Protocols

Protocol for Synthesis of this compound Slag

This protocol describes the laboratory-scale synthesis of this compound-based copper slags with varying Fe/SiO₂ ratios.[4][5]

Materials and Equipment:

  • High-purity iron (III) oxide (Fe₂O₃) powder

  • High-purity silicon dioxide (SiO₂) powder

  • Graphite (B72142) or iron crucibles[4][5]

  • High-temperature electric furnace with controlled atmosphere capabilities

  • Agate ball mill for grinding

  • Steel plate for quenching

Procedure:

  • Mixture Preparation: Calculate the required masses of Fe₂O₃ and SiO₂ powders to achieve the desired Fe/SiO₂ ratio. For example, for an Fe/SiO₂ ratio of 2.0.

  • Homogenization: Thoroughly mix the powders in an agate ball mill to ensure a homogeneous starting material.

  • Smelting:

    • Place the powder mixture into a graphite or iron crucible.[4][5]

    • Heat the crucible in an electric furnace to 1280-1300 °C under a nitrogen or controlled oxygen partial pressure atmosphere.[4][5]

    • Hold the temperature for a sufficient duration (e.g., 8-12 hours) to ensure complete melting and homogenization of the slag.[4]

  • Cooling/Quenching:

    • Remove the crucible from the furnace.

    • Pour the molten slag onto a steel plate for rapid cooling (quenching) to obtain a crystalline structure.[5] Alternatively, for amorphous slag, water granulation can be used.[7]

  • Sample Preparation: The solidified slag can be crushed and ground to a fine powder for subsequent analysis.

Protocol for Characterization of this compound in Synthetic Slags

This protocol outlines the standard techniques used to identify and characterize the this compound phase in synthetic copper slags.[1][2][5][8][9]

1. X-Ray Diffraction (XRD) Analysis:

  • Purpose: To identify the crystalline phases present in the slag.

  • Sample Preparation: A finely ground powder of the synthetic slag.

  • Instrumentation: A powder X-ray diffractometer.

  • Procedure:

    • Mount the powdered sample in the sample holder.

    • Perform a scan over a relevant 2θ range (e.g., 10-80°).

    • Analyze the resulting diffraction pattern by comparing the peak positions and intensities to a crystallographic database (e.g., ICDD PDF) to identify this compound (Fe₂SiO₄), magnetite (Fe₃O₄), and other potential phases.[5]

2. Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS):

  • Purpose: To observe the microstructure and determine the elemental composition of different phases.

  • Sample Preparation: A polished cross-section of the solidified slag, often coated with a conductive material (e.g., carbon).

  • Instrumentation: A scanning electron microscope equipped with an EDS detector.

  • Procedure:

    • Mount the prepared sample in the SEM chamber.

    • Acquire backscattered electron (BSE) images to visualize different phases based on atomic number contrast (this compound, magnetite, and glassy phases will have distinct grey levels).

    • Use the EDS detector to perform point analysis or elemental mapping on the different phases to confirm their composition.

3. Fourier Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To identify the vibrational modes of the silicate (B1173343) structures, which are characteristic of this compound.

  • Sample Preparation: A pressed pellet of the finely ground slag powder mixed with KBr.[1][2]

  • Instrumentation: An FTIR spectrometer.

  • Procedure:

    • Place the KBr pellet in the spectrometer's sample holder.

    • Acquire the infrared spectrum.

    • Identify the characteristic absorption bands for the Si-O vibrations in the olivine structure of this compound.[10]

Visualizations

Fayalite_Formation_Pathway cluster_reactants Reactants cluster_process Smelting Process cluster_products Products in Slag Fe2O3 Iron (III) Oxide (Fe₂O₃) Melting High Temperature Melting (>1250 °C) Fe2O3->Melting SiO2 Silicon Dioxide (SiO₂) SiO2->Melting Reduction Reduction of Fe³⁺ to Fe²⁺ (e.g., by graphite crucible) Melting->Reduction This compound This compound (Fe₂SiO₄) Reduction->this compound Magnetite Magnetite (Fe₃O₄) (depending on O₂ partial pressure) Reduction->Magnetite

Caption: this compound formation pathway in synthetic copper slag.

Experimental_Workflow start Start: Define Fe/SiO₂ Ratio prep Prepare Fe₂O₃ and SiO₂ Mixture start->prep smelt Smelt at High Temperature (e.g., 1300°C) prep->smelt cool Cool/Quench Slag smelt->cool sample_prep Grind and Polish Sample cool->sample_prep analysis Characterization sample_prep->analysis xrd XRD (Phase ID) analysis->xrd sem SEM-EDS (Microstructure, Composition) analysis->sem ftir FTIR (Bonding) analysis->ftir end End: Data Analysis xrd->end sem->end ftir->end

Caption: Experimental workflow for synthetic slag analysis.

Fayalite_Influence This compound This compound Content & Crystal Morphology Viscosity Slag Viscosity This compound->Viscosity Melting Melting Temperature This compound->Melting CuSol Copper Solubility This compound->CuSol Refractory Refractory Wear Viscosity->Refractory CuRecovery Copper Recovery Efficiency CuSol->CuRecovery

Caption: Influence of this compound on key slag properties.

References

Application Note: In-Situ Analysis of Fayalite (Fe₂SiO₄) Phase Transitions Under High Pressure

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and materials science professionals.

Introduction: Fayalite (Fe₂SiO₄), the iron-rich end-member of the olivine (B12688019) solid solution series, is a significant component of the Earth's upper mantle. Understanding its behavior under high-pressure conditions is crucial for modeling geophysical processes and interpreting seismic data.[1] The phase transitions this compound undergoes at elevated pressures lead to significant changes in density and crystal structure, impacting the physical properties of mantle rock. In-situ analysis using techniques such as X-ray diffraction and Raman spectroscopy coupled with high-pressure apparatus like diamond anvil cells (DACs) or multi-anvil presses allows for the direct observation of these transformations under simulated mantle conditions.[2][3][4][5] This application note provides detailed protocols for conducting such experiments and summarizes the key phase transitions observed in this compound under pressure.

Key Phase Transitions and Crystallographic Data

This compound undergoes a series of structural transformations as pressure increases. The primary and most studied transition is from the α-olivine structure to the γ-spinel structure. At even higher pressures, further transitions and decompositions occur.

Table 1: Summary of High-Pressure Phase Transitions in this compound (Fe₂SiO₄)

Original Phase (Structure)High-Pressure Phase (Structure)Transition Pressure (GPa)Temperature (°C / K)Key Observations & Crystal Structure
α-Fayalite (Olivine, Pnma)γ-Fayalite / Ahrensite (Spinel, Fd-3m)~4-7800-1400 °C / 1073-1673 KThis is the primary olivine-spinel transformation.[2][6] The transition boundary is described by the equation P(GPa) = 0.5 + 0.0034 x T(K).[2][3]
γ-Fayalite / Ahrensite (Spinel, Fd-3m)I-Fe₂SiO₄ (Orthorhombic, Imma)~34AmbientObserved at room temperature; involves a change to a body-centered orthorhombic structure where silicon is also in six-fold coordination. The transition is reversible upon decompression.[7]
γ-Fayalite / Ahrensite (Spinel, Fd-3m)FeO (Wüstite) + SiO₂ (Stishovite) >19.6>1400 °CDissociation of the spinel phase into its constituent oxides. The dissociation boundary is expressed by P(GPa) = 19.6 - 0.003 x T(°C).[2]
α-Fayalite (Olivine, Pnma)Amorphous Phase >40AmbientAt very high pressures and ambient temperature, evidence suggests pressure-induced amorphization can occur, potentially preceded by the formation of Si₂O₇ dimer defects.[8]

Experimental Protocols

The in-situ study of this compound under pressure typically involves two primary analytical techniques: Synchrotron X-ray Diffraction (XRD) and Raman Spectroscopy, each coupled with a high-pressure device.

Protocol 1: In-Situ High-Pressure X-ray Diffraction (XRD)

This protocol outlines the use of a Diamond Anvil Cell (DAC) or a multi-anvil press combined with a synchrotron radiation source to observe structural phase transitions.[1][2][9]

1. Sample Preparation:

  • Starting Material: Use synthetic, pure this compound (Fe₂SiO₄) powder. Synthesis can be achieved by heating a stoichiometric mixture of finely powdered Fe₂O₃ and SiO₂ at ~1273 K for 24 hours under controlled oxygen fugacity.[1]
  • Pressure Calibrant: Mix the this compound powder with a pressure standard, such as a small ruby chip or powdered gold (Au), which allows for pressure determination via ruby fluorescence or the equation of state of gold, respectively.[1][10]

2. Diamond Anvil Cell (DAC) Loading:

  • A metallic gasket (e.g., rhenium) is pre-indented between the two diamond anvils to create a sample chamber.
  • A hole is drilled in the center of the indentation to serve as the sample chamber.
  • The this compound and pressure calibrant mixture is loaded into the sample chamber.[11]
  • A pressure-transmitting medium (e.g., a 16:3:1 methanol:ethanol:water mixture or silicone oil) is added to ensure hydrostatic or quasi-hydrostatic conditions.[12]
  • The DAC is sealed by bringing the diamond anvils closer together.

3. Data Collection at a Synchrotron Source:

  • Mount the loaded DAC onto the beamline sample stage.
  • Align the sample with the focused X-ray beam.
  • Increase pressure incrementally by tightening the screws on the DAC.
  • At each pressure step, measure the pressure using the ruby fluorescence system.[10]
  • Collect a diffraction pattern using an area detector. Typical collection times are between 10 to 30 minutes after reaching the desired pressure and temperature conditions to allow for phase stabilization.[2][3]
  • For high-temperature experiments, use laser heating or resistive heating techniques, with temperature measured via pyrometry.[4][11]
  • Continue this process through the pressure range of interest, collecting data before, during, and after suspected phase transitions.

4. Data Analysis:

  • Integrate the 2D diffraction images to generate 1D diffraction patterns (Intensity vs. 2θ).
  • Identify the diffraction peaks for this compound and its high-pressure polymorphs.
  • Use the diffraction pattern of the pressure calibrant to precisely determine the pressure.
  • Perform Rietveld refinement on the diffraction patterns to determine the crystal structure, lattice parameters, and unit cell volume of each phase at different pressures.[7]

Protocol 2: In-Situ High-Pressure Raman Spectroscopy

This protocol describes the use of a DAC with a Raman microscope to probe changes in vibrational modes, which are sensitive to structural transformations.

1. Sample Preparation and DAC Loading:

  • The procedure is similar to that for XRD. Use either a single crystal or polycrystalline sample of this compound.[10][13]
  • Load the sample into the gasketed DAC along with a ruby chip for pressure measurement.
  • Add a pressure medium suitable for Raman spectroscopy, such as an ethanol-methanol mixture or H₂O.[10][13]

2. Raman Spectroscopy Measurement:

  • Place the DAC under a Raman microscope.
  • Focus the laser (e.g., 514.5 nm line from an Argon ion laser) onto the this compound sample.[10]
  • Increase pressure incrementally. After each pressure step, measure the pressure by focusing the laser on the ruby chip and recording its fluorescence spectrum.
  • Collect the Raman spectrum from the this compound sample. The spectrum is typically recorded from ~75 to 1300 cm⁻¹.[10]
  • Monitor the Raman peaks for changes. The appearance of new peaks, disappearance of existing peaks, or abrupt changes in the pressure-dependent frequency shifts (dν/dP) are indicative of a phase transition.

3. Data Analysis:

  • Fit the Raman peaks to determine their precise wavenumber, intensity, and full width at half maximum (FWHM).
  • Plot the wavenumber of key Raman modes as a function of pressure.
  • Discontinuities in these plots signify a phase transition. The vibrational modes of the new phase can be compared to theoretical calculations or data from known high-pressure phases to aid in identification.

Visualizations

G cluster_prep Sample Preparation cluster_loading High-Pressure Apparatus Loading cluster_exp In-Situ Measurement cluster_analysis Data Analysis Sample Synthesize/Obtain This compound Sample Calibrant Add Pressure Calibrant (e.g., Ruby, Gold) Sample->Calibrant Load Load Sample into Gasketed DAC/Press Calibrant->Load Medium Add Pressure Transmitting Medium Load->Medium Seal Seal Apparatus Medium->Seal Pressure Increase Pressure Incrementally Seal->Pressure MeasureP Measure Pressure (e.g., Ruby Fluorescence) Pressure->MeasureP Heat Apply Temperature (if required) Pressure->Heat CollectData Collect Data (XRD / Raman Spectrum) MeasureP->CollectData CollectData->Pressure Repeat Cycle Process Process Raw Data (Integrate XRD / Fit Raman) CollectData->Process Identify Identify Phase Transitions (New Peaks / Discontinuities) Process->Identify Refine Determine Crystal Structure & Unit Cell Parameters Identify->Refine

fayalite_phases This compound α-Fayalite (Olivine, Pnma) Spinel γ-Fayalite / Ahrensite (Spinel, Fd-3m) This compound->Spinel ~4-7 GPa + High Temp Amorphous Amorphous Phase This compound->Amorphous >40 GPa Room Temp Ortho I-Fe₂SiO₄ (Orthorhombic, Imma) Spinel->Ortho ~34 GPa Room Temp Decomp Decomposition (FeO + SiO₂) Spinel->Decomp >19.6 GPa + High Temp

References

Troubleshooting & Optimization

Controlling oxygen fugacity during Fayalite synthesis to prevent oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully synthesizing fayalite (Fe₂SiO₄) while controlling oxygen fugacity to prevent the unwanted oxidation of iron.

Troubleshooting Guide

This guide addresses common issues encountered during this compound synthesis.

Issue 1: Presence of Magnetite (Fe₃O₄) or Hematite (Fe₂O₃) in the Final Product

Potential Cause Recommended Solution
Oxygen fugacity is too high. The stability of this compound is highly dependent on a reducing atmosphere. Ensure that the oxygen partial pressure is within the this compound stability field at your synthesis temperature. For high-temperature synthesis (e.g., 1150-1200°C), oxygen fugacity (fO₂) should be maintained between 10⁻⁹ and 10⁻¹² bar.[1][2]
Inadequate gas flow or leaks in the furnace setup. Check for leaks in your gas delivery system and furnace seals. Ensure a consistent and adequate flow rate of the reducing gas mixture (e.g., CO/CO₂) to purge any atmospheric oxygen and maintain the desired oxygen fugacity.
Improper gas mixture composition. The ratio of CO to CO₂ in the gas mixture is critical for controlling oxygen fugacity. Use a calibrated gas mixing system and verify the composition of your gas mixture. At elevated temperatures, the equilibrium 2CO + O₂ ⇌ 2CO₂ controls the oxygen partial pressure.
Insufficient reaction time at reducing conditions. If starting with oxidized materials, ensure sufficient time is allowed for the reduction of Fe³⁺ to Fe²⁺. Monitor the reaction progress through techniques like X-ray diffraction (XRD) on quenched samples.
Use of oxidizing crucible materials. While platinum is often used, it can be permeable to oxygen at high temperatures. Consider using crucibles made of materials that are less likely to interact with the sample or transport oxygen. In some cases, embedding the sample crucible within a larger crucible containing a sacrificial oxygen-getter (like tantalum foil or graphite) can be effective.

Issue 2: Incomplete Reaction or Presence of Starting Materials (e.g., FeO, SiO₂) in the Product

Potential Cause Recommended Solution
Insufficient temperature or reaction time. This compound formation from solid-state reaction of oxides can be slow. Increase the synthesis temperature or prolong the reaction time. Refer to the Fe-Si-O phase diagram to ensure your synthesis temperature is appropriate for this compound formation.
Poor mixing of starting materials. Ensure that the starting materials (e.g., iron oxide and silica) are intimately mixed. Use techniques like ball milling to achieve a homogenous powder mixture, which will enhance the reaction kinetics.
Particle size of reactants is too large. Reducing the particle size of the starting materials increases the surface area for reaction. Consider grinding the reactants to a fine powder before pelletizing and sintering.

Issue 3: Contamination of the Synthesized this compound

Potential Cause Recommended Solution
Reaction with the crucible. At high temperatures, molten this compound can be corrosive. Select a crucible material that is inert to your starting materials and product under the synthesis conditions. Platinum is a common choice for melt growth, but interactions can still occur.[1][2]
Impurities in starting materials. Use high-purity starting materials (e.g., Fe₂O₃, SiO₂) to minimize the incorporation of unwanted elements into the this compound structure. Common impurities in natural this compound include manganese (Mn) and magnesium (Mg).[3]
Contamination from milling media. If using ball milling for homogenization, ensure that the milling balls and container are made of a hard, inert material (e.g., zirconia, agate) to prevent contamination of the sample.

Frequently Asked Questions (FAQs)

Q1: How can I effectively control oxygen fugacity during this compound synthesis?

A1: There are two primary methods for controlling oxygen fugacity in a laboratory setting: using gas mixtures and solid-state oxygen buffers.

  • Gas Mixtures (e.g., CO/CO₂ or H₂/CO₂): By precisely controlling the ratio of gases in a flowing mixture, a specific oxygen partial pressure can be established and maintained at a given temperature. The equilibrium between the gases and oxygen dictates the oxygen fugacity. For instance, with a CO/CO₂ mixture, the reaction is 2CO + O₂ ⇌ 2CO₂. Tables and thermodynamic software are available to calculate the required gas ratios for a desired oxygen fugacity at a specific temperature.[4][5]

  • Solid-State Oxygen Buffers: These are mixtures of minerals or compounds that, at a given temperature and pressure, equilibrate at a fixed oxygen fugacity.[6] The sample is placed in a sealed container (e.g., a platinum capsule) with the buffer material, and the entire assembly is heated. The buffer maintains the oxygen fugacity within the container. Common buffers include Quartz-Fayalite-Magnetite (QFM) and Iron-Wüstite (IW).

Q2: What is the stability range for this compound in terms of oxygen fugacity and temperature?

A2: The stability of this compound is defined by its position in the Fe-Si-O phase diagram. It is stable under reducing conditions. At higher oxygen fugacities, this compound will decompose to form magnetite and quartz. For example, in the Czochralski growth method, single-crystal this compound has been synthesized at temperatures between 1165 to 1200°C with oxygen fugacities ranging from 10⁻⁹ to 10⁻¹² bar.[1][2]

Q3: Can I synthesize this compound using a sol-gel method?

A3: Yes, a sol-gel technique can be used to produce nanocrystalline this compound.[1][7] This method involves the reaction of precursors like iron(II) chloride, sodium ethoxide, and tetraethyl orthosilicate (B98303) (TEOS) to form a gel. This gel is then calcined under reducing conditions to crystallize this compound. A critical aspect of this method is the careful control of oxygen fugacity throughout all stages, from reactant mixing to final calcination, to prevent the oxidation of iron.[1][2]

Q4: Is hydrothermal synthesis a viable method for producing this compound?

A4: Hydrothermal synthesis can be used to form this compound, particularly at lower temperatures (e.g., 220°C).[8][9] This method involves reacting iron-bearing amorphous silicates and iron metal powder in water within a sealed capsule. It is crucial to remove dissolved oxygen from the water before the experiment, for example, by purging with an inert gas like nitrogen.[4]

Experimental Protocols

Protocol 1: High-Temperature Synthesis of this compound using a CO/CO₂ Gas Mixture

  • Starting Materials: Use high-purity Fe₂O₃ and SiO₂ powders.

  • Mixing: Mix the powders in a stoichiometric ratio (2 moles of FeO to 1 mole of SiO₂; note that Fe₂O₃ will be reduced in-situ). For improved homogeneity, ball mill the mixture in an agate or zirconia container.

  • Pelletizing: Press the mixed powder into a pellet using a hydraulic press.

  • Furnace Setup: Place the pellet in an alumina (B75360) or platinum crucible and position it in the center of a tube furnace equipped with a gas-tight alumina or mullite (B73837) tube.

  • Atmosphere Control:

    • Purge the furnace tube with a high-purity inert gas (e.g., argon) to remove atmospheric oxygen.

    • Introduce a precisely mixed CO/CO₂ gas stream. The ratio of CO to CO₂ will determine the oxygen fugacity at the desired synthesis temperature. Consult thermodynamic data or specialized software to determine the appropriate ratio.

    • Use mass flow controllers for accurate gas mixing.

  • Heating Profile:

    • Heat the furnace to the desired synthesis temperature (e.g., 1150°C) under the CO/CO₂ atmosphere.

    • Hold at the synthesis temperature for an extended period (e.g., 24-48 hours) to ensure complete reaction and equilibration.

  • Cooling: Cool the furnace to room temperature under the same controlled atmosphere to prevent re-oxidation of the this compound.

  • Characterization: Analyze the product using techniques such as X-ray diffraction (XRD) to confirm the presence of this compound and the absence of other phases like magnetite or cristobalite.

Protocol 2: Sol-Gel Synthesis of Nanocrystalline this compound

This protocol is adapted from DeAngelis et al. (2012).[1][7]

  • Precursor Preparation:

    • In an inert atmosphere (e.g., a glovebox), react iron(II) chloride with sodium ethoxide in ethanol (B145695) to produce iron(II) ethoxide.

    • Separately, prepare a solution of tetraethyl orthosilicate (TEOS) in ethanol.

  • Gel Formation:

    • Under an inert atmosphere, slowly add the TEOS solution to the iron(II) ethoxide solution while stirring.

    • Hydrolyze the mixture by adding a controlled amount of water to initiate the formation of a gel.

  • Drying: Dry the resulting gel under vacuum or a flow of inert gas to remove the solvent. This step must be performed in an oxygen-free environment.

  • Calcination:

    • Place the dried gel in a tube furnace.

    • Heat the sample under a reducing atmosphere (e.g., a CO/CO₂ or H₂/Ar mixture) to the desired crystallization temperature (e.g., 600-800°C). The specific temperature and atmosphere will influence the crystallinity and particle size of the resulting this compound.

    • Hold at the calcination temperature for several hours.

  • Cooling and Characterization: Cool the sample to room temperature under the reducing atmosphere. Characterize the product using XRD, transmission electron microscopy (TEM), and other relevant techniques.

Quantitative Data Summary

Table 1: Oxygen Fugacity of Common Solid-State Buffers at 1 atm

Buffer AssemblageReactionLog₁₀(fO₂) at 800°CLog₁₀(fO₂) at 1000°C
Iron-Wüstite (IW)2Fe + O₂ ⇌ 2FeO-15.9-12.8
Wüstite-Magnetite (WM)6FeO + O₂ ⇌ 2Fe₃O₄-13.7-10.8
Quartz-Fayalite-Iron (QFI)2Fe + SiO₂ + O₂ ⇌ Fe₂SiO₄-15.8-12.7
Quartz-Fayalite-Magnetite (QFM)3Fe₂SiO₄ + O₂ ⇌ 2Fe₃O₄ + 3SiO₂-13.5-10.6

Note: These values are approximate and can vary slightly with pressure and the thermodynamic dataset used.

Visualizations

Fayalite_Synthesis_Workflow Workflow for Controlling Oxygen Fugacity in this compound Synthesis cluster_prep 1. Material Preparation cluster_furnace 2. Furnace Synthesis cluster_atm_control Atmosphere Control Options cluster_analysis 3. Product Analysis cluster_troubleshooting Troubleshooting Loop start_mats High-Purity Reactants (e.g., Fe2O3, SiO2) mixing Homogenize (e.g., Ball Milling) start_mats->mixing pellet Pelletize mixing->pellet furnace Place Pellet in Tube Furnace pellet->furnace purge Purge with Inert Gas (e.g., Ar) furnace->purge control_atm Introduce Controlled Atmosphere purge->control_atm heat Ramp to Synthesis Temp. (e.g., 1150°C) control_atm->heat gas_mix Gas Mixture (e.g., CO/CO2) - Mass Flow Controllers control_atm->gas_mix solid_buffer Solid-State Buffer (e.g., QFM in sealed capsule) control_atm->solid_buffer hold Hold at Temperature (e.g., 24-48h) heat->hold cool Cool to Room Temp. (in controlled atmosphere) hold->cool product Final Product cool->product xrd XRD Analysis product->xrd Phase ID sem SEM/EDX Analysis product->sem Morphology/ Composition check_oxidation Check for Magnetite/ Hematite xrd->check_oxidation adjust_params Adjust fO2, Temp, or Time check_oxidation->adjust_params adjust_params->control_atm

Caption: Experimental workflow for this compound synthesis with controlled oxygen fugacity.

logical_relationship Relationship Between Oxygen Fugacity and Synthesis Outcome fO2 Oxygen Fugacity (fO2) high_fO2 High fO2 (Oxidizing) fO2->high_fO2 low_fO2 Low fO2 (Reducing) fO2->low_fO2 magnetite Magnetite (Fe3O4) + Quartz (SiO2) high_fO2->magnetite Favors Formation Of This compound This compound (Fe2SiO4) low_fO2->this compound Favors Formation Of iron Metallic Iron (Fe) + Quartz (SiO2) low_fO2->iron Very Low fO2 (Below QFI buffer)

Caption: Impact of oxygen fugacity on product formation in the Fe-Si-O system.

References

Mitigating metallic iron impurities in synthetic Fayalite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of fayalite (Fe₂SiO₄), with a specific focus on mitigating the formation of metallic iron impurities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

A1: this compound (Fe₂SiO₄) is the iron-rich end-member of the olivine (B12688019) solid-solution series.[1] Its synthetic form is crucial for various research applications, including planetary-analog studies, as a catalyst, and in materials science.[2][3] The presence of impurities, particularly metallic iron (Fe⁰), can significantly alter the material's chemical, magnetic, and reactive properties, leading to inaccurate experimental results.

Q2: Why do metallic iron impurities form during this compound synthesis?

A2: Metallic iron impurities can form for several reasons:

  • Strongly reducing conditions: At elevated temperatures, the atmospheres used to maintain iron in the ferrous (Fe²⁺) state can be strongly reducing, leading to the further reduction of iron oxides to metallic iron.[4]

  • Incomplete reaction: Unreacted metallic iron powder used as a starting material can remain in the final product if the reaction does not go to completion.[5]

  • Localized reactions: In solid-state syntheses, localized areas may experience different redox conditions, leading to the formation of metallic iron.

  • Reaction mechanism: Some synthesis routes may proceed through an intermediate step that forms metallic iron, which is then expected to react to form this compound. If this subsequent reaction is incomplete, metallic iron will persist as an impurity.[3]

Q3: How can I detect the presence of metallic iron in my synthetic this compound?

A3: The most common method for detecting and quantifying metallic iron impurities is Powder X-ray Diffraction (XRD) . Rietveld refinement of the XRD pattern can be used to identify the weight percentage of different phases, including this compound and metallic iron.[2] Other techniques that can indicate the presence of different iron species include Mössbauer spectroscopy and X-ray Photoelectron Spectroscopy (XPS), which can provide detailed information about the oxidation state of iron at the bulk and surface of the material, respectively.[4][6]

Troubleshooting Guide: Mitigating Metallic Iron Impurities

Problem: My synthetic this compound contains metallic iron impurities.

Below are potential causes and recommended solutions to mitigate this issue.

Potential Cause Recommended Solution & Experimental Protocol
Incorrect atmospheric control during synthesis. Solution: Implement precise control over oxygen fugacity using a gas buffer system. A common approach is a CO-CO₂ gas mixture. The ratio of CO to CO₂ determines the oxygen partial pressure and can be adjusted to maintain conditions where Fe²⁺ is stable without being reduced to Fe⁰. Experimental Protocol (Gas Buffer System): 1. Place the precursor materials in a tube furnace capable of handling controlled gas flow. 2. Purge the furnace with an inert gas (e.g., Argon) to remove air. 3. Introduce a calibrated mixture of CO and CO₂ gas during the high-temperature calcination step. 4. The specific ratio of CO/CO₂ will depend on the temperature. This can be calculated using thermodynamic data to stay within the this compound stability field. 5. Maintain the gas flow throughout the heating and cooling phases to prevent re-oxidation or further reduction.[4][6]
Unreacted metallic iron starting material. Solution 1: Post-synthesis magnetic separation. If metallic iron was used as a reactant and the particles are large enough, they can sometimes be removed physically. Experimental Protocol (Magnetic Separation): 1. Grind the synthesized this compound powder to a fine consistency. 2. Suspend the powder in a suitable solvent (e.g., ethanol). 3. Pass a strong permanent magnet through the suspension to attract and remove the metallic iron particles.[5] Solution 2: Ensure complete reaction. Optimize reaction time and temperature to drive the synthesis to completion.
Overly reducing conditions in sol-gel synthesis. Solution: Carefully control the redox environment throughout all stages of the sol-gel process, from reactant mixing to final calcination. Experimental Protocol (Sol-Gel Synthesis): 1. Use deoxygenated solvents for the reaction mixture. 2. Perform the reaction under an inert atmosphere (e.g., Argon) to prevent premature oxidation of Fe²⁺ precursors.[2] 3. Dry the resulting gel under vacuum or an inert atmosphere. 4. For the final calcination step to crystallize the this compound, use a controlled reducing atmosphere as described above (e.g., CO/CO₂ buffer).[2]
Reaction kinetics favoring metallic iron. Solution: Adjust the heating profile to favor the kinetic formation of this compound over competing reactions that produce metallic iron. Shorter reaction times at higher temperatures can sometimes be beneficial. Experimental Protocol (Kinetic Control): 1. Use pelletized or compacted precursor samples to improve grain-to-grain contact. 2. Employ a rapid heating rate to the target temperature (e.g., 1100°C). 3. Use a shorter dwell time at the peak temperature. 4. Follow with rapid cooling to quench the desired this compound phase and prevent further reactions.[3]

Quantitative Data Summary

The table below summarizes the reported levels of metallic iron impurities in synthetic this compound from various synthesis methods.

Synthesis MethodPrecursorsConditionsMetallic Iron Impurity LevelReference
Sol-GelIron(II) chloride, sodium ethoxide, TEOSCalcination under reducing conditions0.5–3%[2]
Solid-State ReactionHematite (B75146), metallic iron, quartz1250°C for 120 min under a reducing atmosphereNot explicitly quantified, but a known challenge[7]
Solid-State ReactionHematite, silicon carbide2-step heating to 1100°C in CO₂Minor traces[3]

Experimental Workflows and Diagrams

Diagram 1: Sol-Gel Synthesis of Nanocrystalline this compound

SolGel_Fayalite_Synthesis Reactants Reactants (FeCl₂, NaOEt, TEOS) in deoxygenated solvent Mixing Mixing under Inert Atmosphere (Ar) Reactants->Mixing Gel Precursor Gel Formation Mixing->Gel Drying Drying (Vacuum or Inert Gas) Gel->Drying Calcination Calcination (CO/CO₂ Buffer) Drying->Calcination This compound Nanocrystalline This compound (Fe₂SiO₄) Calcination->this compound

Caption: Workflow for sol-gel synthesis of this compound with controlled atmosphere.

Diagram 2: Troubleshooting Logic for Metallic Iron Impurities

Troubleshooting_Metallic_Iron Start Metallic Fe Impurity Detected in this compound CheckAtmosphere Is Oxygen Fugacity Precisely Controlled? Start->CheckAtmosphere ImplementBuffer Implement CO/CO₂ Gas Buffer System CheckAtmosphere->ImplementBuffer No CheckReactants Was Metallic Fe a Starting Material? CheckAtmosphere->CheckReactants Yes End Pure this compound ImplementBuffer->End MagneticSeparation Perform Post-Synthesis Magnetic Separation CheckReactants->MagneticSeparation Yes OptimizeKinetics Adjust Heating Profile (Temp, Time, Rate) CheckReactants->OptimizeKinetics No MagneticSeparation->End OptimizeKinetics->End

Caption: Decision tree for mitigating metallic iron impurities in synthetic this compound.

References

Optimizing Fayalite Crystal Growth in Hydrothermal Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrothermal synthesis of fayalite (Fe₂SiO₄). Our aim is to facilitate the optimization of crystal growth, leading to high-purity, well-formed crystals for your research needs.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials for the hydrothermal synthesis of this compound?

A1: Common starting materials include a source of iron and a source of silica (B1680970). These can be in the form of simple oxides (e.g., FeO and SiO₂), metallic iron powder with amorphous silica, or precursor gels.[1][2] One method involves using FeO-rich amorphous silicates, iron metal powder, and water.[2] Another approach utilizes carbonaceous precursors generated from sucrose, PVA, colloidal silica, Mg²⁺, and Fe³⁺, which are then calcined under reducing conditions.[3][4]

Q2: What is the role of a mineralizer in hydrothermal this compound synthesis?

A2: Mineralizers are chemical compounds added to the hydrothermal solution to increase the solubility of the reactants and facilitate the transport of material to the growing crystal surface.[5][6] They can lower the required temperature and pressure for crystallization and influence the crystal morphology.[5] Common mineralizers in hydrothermal systems include acidic or alkaline solutions.[6] For this compound, controlling the pH is crucial to prevent the oxidation of Fe²⁺ to Fe³⁺.[1]

Q3: What are the typical temperature and pressure ranges for hydrothermal this compound synthesis?

A3: Hydrothermal synthesis of this compound can be achieved at relatively low temperatures. For instance, this compound formation has been demonstrated at 220 °C.[2] Generally, hydrothermal experiments are conducted under elevated temperatures and pressures to increase the solubility of reactants.[6] The pressure in the autoclave is often autogenous, meaning it is determined by the vapor pressure of the solution at the experimental temperature. High-pressure experiments can also be conducted to investigate phase transitions and their effects on crystal structure.[7][8][9]

Q4: How can I characterize the purity and crystallinity of my synthesized this compound?

A4: The most common technique for determining the phase purity and crystal structure of synthesized this compound is X-ray Diffraction (XRD).[1] Rietveld refinement of the XRD pattern can provide precise lattice parameters.[1] Scanning Electron Microscopy (SEM) is used to observe the morphology and size of the crystals.[4] For verifying the oxidation state of iron, Mössbauer spectroscopy is a key technique.[1][3]

Troubleshooting Guide

Issue 1: Low or No Yield of this compound Crystals

Possible Causes and Solutions:

  • Incorrect Stoichiometry: Ensure the molar ratio of iron to silicon in your starting materials is 2:1.

  • Low Reactant Solubility:

    • Increase the temperature within the stable range for this compound.

    • Introduce or increase the concentration of a suitable mineralizer to enhance solubility.[5][6]

  • Suboptimal pH: The pH of the hydrothermal fluid can significantly impact this compound formation. For nanoparticle synthesis, a pH of ~10-12 is suggested to prevent Fe³⁺ formation.[1]

  • Insufficient Reaction Time: Hydrothermal reactions can be slow.[1] Extend the duration of the experiment to allow for complete reaction and crystal growth.

Issue 2: Formation of Impure Phases (e.g., Magnetite, Quartz)

Possible Causes and Solutions:

  • Oxidation of Iron: The presence of oxygen can lead to the formation of magnetite (Fe₃O₄) or other iron oxides.[10][11]

    • Deoxygenate the water used in the experiment by purging with an inert gas like nitrogen or argon.[2]

    • Use a sealed, oxygen-free reaction vessel.

    • Introduce a reducing agent or use a gas buffer to control oxygen fugacity.[3][4] The "FMQ" oxygen buffer (this compound-Magnetite-Quartz) can be used to control oxygen fugacity in laboratory experiments.[11]

  • Incorrect Reactant Ratios: An excess of silica can lead to the crystallization of quartz alongside this compound.[11] Carefully control the stoichiometry of your starting materials.

  • Metastable Phases: Depending on the temperature and pressure conditions, metastable phases may form. Adjusting these parameters can favor the formation of the stable this compound phase.

Issue 3: Poor Crystal Quality (Small Size, Irregular Morphology)

Possible Causes and Solutions:

  • High Nucleation Rate: A rapid increase in supersaturation can lead to the formation of many small crystals rather than the growth of larger, well-defined ones.

    • Slow down the heating rate to the target temperature.

    • Reduce the concentration of reactants or mineralizers to decrease the supersaturation level. Crystals growing in high supersaturation solutions may have rougher, more irregular surfaces.[12]

  • Insufficient Growth Time: Allow for a longer experimental duration to promote the growth of larger crystals.

  • Inadequate Nutrient Transport:

    • Ensure proper mixing within the autoclave if the design allows.

    • Optimize the temperature gradient in the autoclave to enhance convective transport of dissolved nutrients to the seed crystals.[13]

  • Use of Seed Crystals: Introducing small, high-quality this compound seed crystals can promote the growth of larger, single crystals.[14]

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of this compound from Amorphous Silicates and Iron Powder

This protocol is adapted from a study on this compound formation under conditions relevant to asteroidal parent bodies.[2]

  • Reactant Preparation:

    • Prepare FeO-rich amorphous silicate (B1173343) powder.

    • Use fine-grained iron metal powder (<10 μm).[2]

    • Deoxygenate deionized water by purging with high-purity nitrogen gas for at least 30 minutes.[2]

  • Loading the Reaction Vessel:

    • In an inert atmosphere (e.g., a glove box purged with N₂), load the reactants into a gold (Au) capsule. A typical loading might be ~3 mg of amorphous silicate, ~11 mg of iron powder, and 6 μL of deoxygenated water.[2] This corresponds to a water-to-rock mass ratio (W/R) of 0.4.[2]

    • Seal the gold capsule securely.

  • Hydrothermal Reaction:

    • Place the sealed capsule into a hydrothermal pressure vessel (autoclave).

    • Heat the autoclave to the desired temperature (e.g., 220 °C).[2]

    • Maintain the temperature for the desired reaction time (e.g., several days).

  • Cooling and Sample Recovery:

    • Cool the autoclave to room temperature.

    • Carefully open the autoclave and retrieve the gold capsule.

    • Open the capsule and collect the solid products.

  • Characterization:

    • Wash the products with deionized water and ethanol (B145695) and dry them.

    • Analyze the products using XRD to confirm the presence of this compound and identify any impurities.

    • Use SEM to examine the crystal morphology and size.

Data Presentation

Table 1: Influence of Key Parameters on this compound Crystal Growth

ParameterEffect on Crystal SizeEffect on PurityTypical Range/Value
Temperature Increasing temperature generally increases growth rate and crystal size, but excessive temperatures can lead to instability.[15]Can influence phase stability; higher temperatures may favor this compound over metastable phases.220 °C and above[2]
Pressure Affects solubility and phase stability.[7][8]Can influence the formation of different polymorphs.Autogenous or controlled up to several GPa[9][11]
Reaction Time Longer times generally lead to larger crystals.Can allow for the conversion of metastable phases to stable this compound.Days to weeks
Mineralizer Conc. Higher concentrations can increase growth rates, but may also increase nucleation, leading to smaller crystals.[6]Can affect the solubility of potential impurities.Varies depending on the mineralizer
W/R Ratio Can influence the reaction pathway and final products. A W/R ratio of 0.4 has been used successfully.[2][16]Can affect fluid composition and the formation of secondary phases.0.4[2]
Oxygen Fugacity Critical for preventing the oxidation of Fe²⁺.[11]Low oxygen fugacity is essential to prevent the formation of magnetite and other iron oxides.[3][4]Controlled by inert gas purging or buffers[2][11]

Visualizations

Troubleshooting_Low_Yield start Low or No this compound Yield check_stoichiometry Verify 2:1 Fe:Si Stoichiometry start->check_stoichiometry increase_solubility Increase Reactant Solubility check_stoichiometry->increase_solubility Stoichiometry Correct outcome_fail Re-evaluate Starting Materials & Purity check_stoichiometry->outcome_fail Stoichiometry Incorrect increase_temp Increase Temperature increase_solubility->increase_temp add_mineralizer Add/Increase Mineralizer increase_solubility->add_mineralizer adjust_ph Optimize pH extend_time Extend Reaction Time adjust_ph->extend_time outcome_success Successful this compound Synthesis extend_time->outcome_success increase_temp->adjust_ph add_mineralizer->adjust_ph

Caption: Troubleshooting workflow for low this compound yield.

Troubleshooting_Impure_Phases start Impure Phases Detected (e.g., Magnetite, Quartz) check_oxidation Investigate Iron Oxidation start->check_oxidation check_reactant_ratio Verify Reactant Ratios start->check_reactant_ratio deoxygenate Deoxygenate Water & Seal System check_oxidation->deoxygenate Oxygen present use_reducing_agent Use Reducing Agent/Buffer check_oxidation->use_reducing_agent Oxygen present adjust_stoichiometry Adjust Fe:Si Ratio check_reactant_ratio->adjust_stoichiometry Ratio incorrect outcome_reassess Reassess T/P Conditions for Phase Stability check_reactant_ratio->outcome_reassess Ratio correct outcome_success Pure this compound Synthesized deoxygenate->outcome_success use_reducing_agent->outcome_success adjust_stoichiometry->outcome_success

Caption: Troubleshooting workflow for impure phases.

References

Technical Support Center: Synthetic Fayalite Defect and Porosity Characterization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic fayalite. The focus is on addressing common challenges encountered during the characterization of defects and porosity.

Frequently Asked Questions (FAQs)

Q1: What are the common types of defects observed in synthetic this compound?

A1: Synthetic this compound, as a member of the olivine (B12688019) mineral group, can exhibit various crystal structure defects. The most prevalent types include point defects (such as vacancies and substitutions), line defects (dislocations), and planar defects.[1][2] The formation and concentration of these defects are influenced by parameters like temperature, oxygen fugacity, and pressure during synthesis.[1]

Q2: What factors influence the porosity of synthetic this compound?

A2: The porosity of synthetic this compound is significantly affected by the synthesis method. For instance, in hydrothermal synthesis, the texture of precursor materials, such as amorphous silicates, can influence the porosity of the resulting this compound crystals.[3] Rapid crystallization from a chemically-evolving aqueous fluid can also lead to high porosity and defect densities.[3] Additionally, sintering conditions, including temperature, time, and pressure, play a crucial role in controlling the residual porosity in ceramic materials like this compound.[4]

Q3: How does the synthesis method impact defect formation?

A3: The chosen synthesis method has a profound impact on the type and density of defects. For example, hydrothermal alteration experiments can produce this compound crystals with high defect densities, particularly in porous regions, which may indicate rapid crystallization.[3] Different synthesis techniques, such as sol-gel methods or mechanosynthesis, will result in varying defect structures due to differences in reaction kinetics and thermodynamic conditions.[5][6]

Q4: Can porosity in synthetic this compound be controlled?

A4: Yes, to a certain extent. Porosity can be managed by carefully controlling the synthesis and processing parameters. In sintering-based methods, adjusting the sintering cycle (temperature and duration) allows for the creation of materials with a desired level of residual porosity.[4] For hydrothermal synthesis, modifying the properties of the starting materials and the fluid composition can influence the final porosity of the this compound crystals.[3][7]

Troubleshooting Guides

Issue 1: High concentration of defects detected in the synthesized this compound.

Possible Cause Troubleshooting Step
Rapid Crystallization: Fast crystal growth often leads to a higher density of defects.[3]Optimize the synthesis temperature and pressure to slow down the crystallization rate. For hydrothermal methods, consider adjusting the supersaturation of the solution.
Non-Ideal Precursor Materials: Impurities or inconsistencies in the starting materials can introduce defects.Ensure high purity of reactants. Characterize the precursor materials (e.g., amorphous silicates) before synthesis to understand their properties.
Incorrect Atmospheric Conditions: The oxygen fugacity during synthesis is a critical parameter influencing defect chemistry in this compound.[1]Precisely control the atmosphere during synthesis and annealing. For example, using a CO-CO2 gas buffer can help maintain the desired reducing conditions to form Fe(II)-rich olivines.[8]

Issue 2: Inconsistent or undesirable porosity in the final product.

Possible Cause Troubleshooting Step
Incomplete Sintering: Insufficient time or temperature during sintering can result in higher than expected porosity.[4]Increase the sintering temperature or duration. Monitor the shrinkage of the sample during sintering as an indicator of densification.[9][10]
Heterogeneous Starting Materials: A non-uniform particle size distribution in the precursor powder can lead to uneven densification and porosity.Use a well-homogenized powder with a narrow particle size distribution. Techniques like ball milling can be employed to achieve this.
Influence of Amorphous Precursors: The texture of amorphous starting materials can be inherited by the final crystalline this compound.[3]Modify the synthesis of the amorphous precursor to control its texture, which in turn will affect the porosity of the this compound.

Issue 3: Difficulty in characterizing the nature of defects and porosity.

| Possible Cause | Troubleshooting Step | | Inappropriate Characterization Technique: A single technique may not be sufficient to fully characterize the range of defects and pore sizes. | Employ a combination of characterization methods. For example, use Scanning Electron Microscopy (SEM) for visualizing macroporosity and Transmission Electron Microscopy (TEM) for observing defects at the nanoscale.[3] | | Sample Preparation Issues: Improper sample preparation can introduce artifacts that may be misinterpreted as defects or pores. | Follow established protocols for sample preparation for techniques like TEM and optical microscopy to ensure the observed features are representative of the bulk material.[10] | | Overlapping Signals in Spectroscopic Data: In techniques like X-ray Diffraction (XRD), peak broadening due to small crystallite size can be difficult to distinguish from strain broadening caused by defects. | Utilize complementary techniques. For instance, combine XRD with Raman spectroscopy and Pair Distribution Function (PDF) analysis to deconvolve the structural features.[11] |

Quantitative Data Summary

Table 1: Comparison of Porosity Characterization Techniques

Technique Pore Size Range Type of Porosity Measured Key Information Provided
Mercury Intrusion Porosimetry (MIP) 0.01 µm - 800 µm[4]Open porosity[4]Pore size distribution, apparent density, total open porosity.[4]
Gas Adsorption (e.g., BET) < 0.002 µm (microporous) to 0.050 µm (mesoporous)[4][10]Surface area, small open pores[10]Specific surface area, pore volume, and pore size distribution for small pores.
X-ray Computed Microtomography (µCT) Micrometer to millimeter scaleOpen and closed porosity3D visualization of the pore network, pore size, and shape distribution.
Archimedes Method N/ATotal porosity (open and closed)Bulk density and apparent porosity.[4][10]

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of this compound

This protocol is based on the methodology described for synthesizing FeO-rich olivines under hydrothermal conditions.[3][7]

  • Reactant Preparation: Prepare a mixture of FeO-rich amorphous silicates, iron metal powder, and deionized water. The specific ratios should be calculated to achieve the desired stoichiometry.[7]

  • Encapsulation: Load the reactants into a gold capsule. The capsule is then sealed, often in an inert atmosphere to control oxygen fugacity.[3][7]

  • Hydrothermal Treatment: Place the sealed capsule in a hydrothermal apparatus. The experiment is carried out at a specific temperature (e.g., 220°C) and pressure for a set duration (e.g., 6 days).[3]

  • Product Recovery: After the experiment, the capsule is opened, and the solid products are recovered for characterization.

Protocol 2: Porosity Measurement using the Archimedes Method

This is a standard method for determining the bulk density and apparent porosity of a ceramic material.[4][12]

  • Dry Weight: Measure the mass of the dry synthetic this compound sample (W_d).

  • Soaked Weight: Immerse the sample in a liquid of known density (e.g., water) and boil to ensure all open pores are filled. After cooling to room temperature, measure the mass of the soaked sample while suspended in the liquid (W_s).

  • Saturated Weight: Remove the sample from the liquid, pat the surface dry to remove excess liquid, and immediately measure its mass (W_sat).

  • Calculations:

    • Bulk Density (ρ_b): ρ_b = (W_d * ρ_l) / (W_sat - W_s)

    • Apparent Porosity (%P): %P = [(W_sat - W_d) / (W_sat - W_s)] * 100 where ρ_l is the density of the liquid.

Visualizations

experimental_workflow Experimental Workflow for Synthetic this compound Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis synthesis_method Select Synthesis Method (e.g., Hydrothermal, Sol-Gel) precursor_prep Precursor Preparation synthesis_method->precursor_prep fayalite_synthesis This compound Synthesis precursor_prep->fayalite_synthesis structural_analysis Structural Analysis (XRD) fayalite_synthesis->structural_analysis microscopy Microscopy (SEM, TEM) fayalite_synthesis->microscopy porosity_analysis Porosity Analysis (MIP, BET, Archimedes) fayalite_synthesis->porosity_analysis defect_id Defect Identification structural_analysis->defect_id microscopy->defect_id porosity_quant Porosity Quantification microscopy->porosity_quant porosity_analysis->porosity_quant property_correlation Correlate with Properties defect_id->property_correlation porosity_quant->property_correlation

Caption: Workflow for this compound synthesis and characterization.

troubleshooting_defects Troubleshooting High Defect Concentration high_defects High Defect Concentration Detected cause1 Rapid Crystallization? high_defects->cause1 cause2 Impure Precursors? high_defects->cause2 cause3 Incorrect Atmosphere? high_defects->cause3 solution1 Optimize Temperature/ Pressure Gradient cause1->solution1 Yes solution2 Use High-Purity Reactants cause2->solution2 Yes solution3 Control Oxygen Fugacity cause3->solution3 Yes

Caption: Logic diagram for troubleshooting high defect concentrations.

References

Improving the yield and purity of sol-gel synthesized Fayalite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the sol-gel synthesis of fayalite (Fe₂SiO₄). Our aim is to help you improve the yield and purity of your synthesized this compound by addressing common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the sol-gel synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: My final product contains impurity phases like magnetite (Fe₃O₄) and quartz (SiO₂). How can I obtain phase-pure this compound?

Answer: The presence of magnetite and quartz indicates that the reaction conditions were not optimal for the formation of pure this compound. The primary cause is often the oxidation of ferrous iron (Fe²⁺) to ferric iron (Fe³⁺) and incomplete reaction between the iron and silicon precursors.

Troubleshooting Steps:

  • Strict Anaerobic Conditions: The most critical factor in preventing magnetite formation is maintaining a reducing environment throughout the synthesis process.[1][2][3][4]

    • Degas Solvents: Before use, thoroughly degas all solvents (e.g., ethanol) by bubbling with an inert gas like argon or nitrogen for an extended period to remove dissolved oxygen.[2]

    • Inert Atmosphere: Conduct all steps of the synthesis, including mixing of precursors, gelation, drying, and calcination, under a continuous flow of an inert gas.[3]

  • Precursor Homogeneity: Ensure intimate mixing of the iron and silicon precursors at the molecular level.

    • Stirring: Use vigorous and continuous stirring during the addition of precursors and the sol formation stage.

    • Precursor Choice: The use of highly reactive precursors like tetraethyl orthosilicate (B98303) (TEOS) and iron(II) chloride or ethoxide promotes better homogeneity.[1][3]

  • Calcination Conditions: The temperature and atmosphere during calcination are crucial for the crystallization of pure this compound.

    • Reducing Atmosphere: Calcine the dried gel under a reducing atmosphere, such as a mixture of CO₂/CO or H₂/Ar.[3]

    • Optimal Temperature: The calcination temperature needs to be high enough to promote crystallization but not so high as to cause decomposition or unwanted side reactions. A typical calcination temperature for this compound synthesis is around 800°C.[4]

Question 2: The yield of this compound from my synthesis is consistently low. What factors can I optimize to improve the yield?

Answer: Low yield can result from incomplete reactions, loss of material during processing, or the formation of non-target phases.

Troubleshooting Steps:

  • Stoichiometric Precursor Ratios: Ensure the molar ratio of iron to silicon precursors is precisely 2:1. Inaccurate weighing or measurement of precursors is a common source of error.

  • Reaction Time and Temperature:

    • Hydrolysis and Condensation: Allow sufficient time for the hydrolysis and condensation reactions to proceed to completion during the sol and gel stages.

    • Calcination Duration: The duration of calcination at the optimal temperature should be sufficient to ensure complete crystallization of the this compound phase.

  • Washing and Drying:

    • Byproduct Removal: The synthesis using precursors like iron(II) chloride and sodium ethoxide produces NaCl as a byproduct, which needs to be thoroughly washed and removed.[5]

    • Careful Handling: Minimize mechanical loss of the gel or powder during transfer, washing, and drying steps.

Question 3: My synthesized this compound shows low crystallinity in the XRD pattern. How can I improve it?

Answer: Low crystallinity, indicated by broad and low-intensity peaks in the X-ray diffraction (XRD) pattern, suggests that the material is partially amorphous or has very small crystallite sizes.

Troubleshooting Steps:

  • Calcination Temperature and Duration:

    • Increase Temperature: Gradually increase the calcination temperature. Higher temperatures generally promote better crystal growth and crystallinity.[6] However, be mindful of the stability range of this compound to avoid decomposition.

    • Increase Duration: Extend the calcination time at the optimal temperature to allow for more complete crystal growth.

  • Heating and Cooling Rates: A slower heating and cooling rate during calcination can sometimes lead to the formation of larger, more well-defined crystals.

  • Gel Drying: Ensure the gel is thoroughly dried before calcination. Residual solvent can interfere with the crystallization process.

Frequently Asked Questions (FAQs)

Q1: What are the most common iron and silicon precursors for the sol-gel synthesis of this compound?

A1: The most commonly reported precursors are iron(II) chloride (FeCl₂) or iron(II) ethoxide, and tetraethyl orthosilicate (TEOS) as the silicon source.[1][3] Sodium ethoxide is often used to facilitate the reaction between iron(II) chloride and TEOS.[1][3]

Q2: Why is maintaining a reducing environment so critical for this compound synthesis?

A2: this compound is an iron silicate (B1173343) where iron is in the +2 oxidation state (Fe²⁺). In the presence of oxygen, Fe²⁺ is readily oxidized to Fe³⁺. This oxidation leads to the formation of undesirable phases such as magnetite (Fe₃O₄), which contains both Fe²⁺ and Fe³⁺, instead of pure this compound.[1][3][4]

Q3: What is the role of pH in the sol-gel synthesis of this compound?

A3: The pH of the sol is a critical parameter that influences the rates of hydrolysis and condensation reactions.[7]

  • Acidic conditions (low pH) tend to result in slower hydrolysis and faster condensation, leading to more linear polymer chains and potentially a more ordered gel network.

  • Basic conditions (high pH) generally lead to faster hydrolysis and slower condensation, which can result in more highly branched clusters and particulate sols. For this compound synthesis, the specific pH can affect the homogeneity of the precursor mixing and the final morphology of the particles. While some protocols do not explicitly mention pH control, using slightly acidic conditions can help stabilize Fe²⁺ in solution.[2]

Q4: What are the typical steps in the sol-gel synthesis of this compound?

A4: The typical steps are:

  • Sol Formation: Dissolving the iron and silicon precursors in a suitable solvent (often ethanol) under an inert atmosphere to form a colloidal suspension (sol).

  • Gelation: The sol gradually increases in viscosity as the precursor molecules undergo hydrolysis and condensation to form a three-dimensional network, trapping the solvent within its pores.

  • Aging: The gel is allowed to rest for a period to strengthen the network and allow for further condensation.

  • Drying: The solvent is removed from the gel network to form a xerogel. This is typically done at a relatively low temperature.

  • Calcination: The dried gel is heat-treated at a high temperature (e.g., 800°C) under a reducing atmosphere to remove residual organics and crystallize the amorphous solid into this compound.[4]

Data Presentation

Table 1: Influence of Calcination Temperature on this compound Purity and Crystallinity

Calcination Temperature (°C)AtmospherePurity of this compound (%)Common ImpuritiesCrystallite Size (nm)
600Reducing (H₂/Ar)~90%Amorphous phases, minor Fe₃O₄20-40
700Reducing (H₂/Ar)~95%Minor Fe₃O₄, trace metallic Fe50-80
800Reducing (H₂/Ar)>99%Trace metallic Fe (0.5-3%)[1][3]100-150[1][3]
900Reducing (H₂/Ar)~97%Increased metallic Fe, potential for silicate decomposition>150
800Air<10%Primarily Fe₂O₃ (Hematite) and SiO₂-

Note: The data in this table is a qualitative summary based on literature. Actual results will vary depending on the specific experimental conditions.

Experimental Protocols

Detailed Methodology for Sol-Gel Synthesis of Nanocrystalline this compound

This protocol is adapted from the method described by DeAngelis et al. (2012).[1][3]

Materials:

  • Iron(II) chloride (FeCl₂)

  • Sodium ethoxide (NaOC₂H₅)

  • Tetraethyl orthosilicate (TEOS, Si(OC₂H₅)₄)

  • Anhydrous ethanol (B145695)

  • High-purity inert gas (Argon or Nitrogen)

Procedure:

  • Preparation: Set up a three-neck flask with a condenser and gas inlet/outlet. Ensure all glassware is thoroughly dried. Purge the entire system with the inert gas for at least 30 minutes to create an anaerobic environment.

  • Precursor Solution: In the reaction flask, dissolve iron(II) chloride in anhydrous ethanol under a continuous flow of inert gas.

  • Reaction: Slowly add a solution of sodium ethoxide in ethanol to the iron(II) chloride solution while stirring vigorously. This will form iron(II) ethoxide and a precipitate of sodium chloride.

  • Addition of Silicon Precursor: Add TEOS to the reaction mixture. The molar ratio of Fe:Si should be 2:1.

  • Gelation: Continue stirring the mixture. A gel will form over time. The time for gelation can vary depending on the specific concentrations and temperature.

  • Drying: Once a stable gel has formed, it should be dried. This can be done under vacuum or a gentle flow of inert gas at a slightly elevated temperature to remove the ethanol.

  • Washing: The dried gel should be washed multiple times with deionized water to remove the NaCl byproduct. This is followed by washing with ethanol to remove the water.

  • Final Drying: The washed gel is then dried completely, typically in a vacuum oven.

  • Calcination: The dried and ground xerogel is placed in a tube furnace. The furnace is purged with a reducing gas mixture (e.g., H₂/Ar or CO₂/CO). The temperature is ramped up to the desired calcination temperature (e.g., 800°C) and held for several hours to crystallize the this compound. After calcination, the furnace is cooled to room temperature under the reducing atmosphere.

Mandatory Visualization

Fayalite_Synthesis_Workflow Precursors Precursors (FeCl₂, NaOEt, TEOS in Ethanol) Mixing Mixing and Reaction (Inert Atmosphere) Precursors->Mixing Sol Sol Formation (Colloidal Suspension) Mixing->Sol Gelation Gelation (Hydrolysis & Condensation) Sol->Gelation Drying Drying (Xerogel Formation) Gelation->Drying Calcination Calcination (Reducing Atmosphere, e.g., 800°C) Drying->Calcination This compound High-Purity this compound (Fe₂SiO₄) Calcination->this compound

Caption: Experimental workflow for the sol-gel synthesis of this compound.

Fayalite_Troubleshooting Problem Observed Problem Impurity Impurity Phases (Magnetite, Quartz) Problem->Impurity LowYield Low Yield Problem->LowYield LowCryst Low Crystallinity Problem->LowCryst Cause1 Cause: Fe²⁺ Oxidation Impurity->Cause1 Cause2 Cause: Incorrect Stoichiometry LowYield->Cause2 Cause3 Cause: Low Calcination Temp/Time LowCryst->Cause3 Solution1 Solution: Strict Anaerobic Conditions Cause1->Solution1 Solution2 Solution: Precise Precursor Ratio Cause2->Solution2 Solution3 Solution: Optimize Calcination Cause3->Solution3

Caption: Logical relationships for troubleshooting this compound synthesis.

References

Troubleshooting common issues in Fayalite sample preparation for TEM

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the preparation of fayalite (Fe₂SiO₄) samples for Transmission Electron Microscopy (TEM). It is intended for researchers, material scientists, and technicians working with geological or synthetic mineral samples.

Frequently Asked Questions (FAQs)

Section 1: Mechanical Preparation Issues

Q1: My this compound sample is cracking and fracturing during mechanical grinding and polishing. What can I do to prevent this?

A1: this compound, like other olivine-group minerals, is brittle and prone to mechanical damage. To minimize cracking:

  • Use a Gentle Polishing Motion: Apply light, even pressure during all grinding and polishing steps.

  • Progressive Abrasive Grit Size: Start with a coarser grit (e.g., 30 µm) to remove bulk material and progressively move to finer grits (e.g., 15 µm, 6 µm, 3 µm, 1 µm, and finally 0.1 µm). Ensure that scratches from the previous step are completely removed before proceeding to the next.

  • Proper Lubrication: Use an appropriate lubricant (e.g., diamond extender or polishing oil) to reduce friction and heat generation.

  • Sample Mounting: Securely mount the sample in epoxy resin to provide support, especially for small or irregularly shaped specimens. This distributes the mechanical stress more evenly.

  • Final Polish: A final polish with a soft cloth and a colloidal silica (B1680970) suspension (e.g., 0.05 µm) can produce a smooth, damage-free surface.

Q2: I'm observing a high density of dislocations and other crystal defects in my TEM images that I don't believe are native to the bulk sample. Could my preparation be the cause?

A2: Yes, mechanical preparation is a common source of induced artifacts such as dislocations. Poor mechanical polishing can introduce a deformed surface layer. To mitigate this:

  • Minimize Mechanical Stress: Follow the gentle polishing guidelines mentioned above.

  • Chemical-Mechanical Polishing (CMP): The use of colloidal silica for the final polishing step combines a chemical etching effect with mechanical abrasion, which is highly effective at removing the surface damage layer (the "Beilby layer").

  • Ion Milling as a Final Step: After mechanical polishing, a short duration of low-energy, low-angle ion milling is crucial for removing any remaining surface damage and amorphous layers introduced during polishing.

Section 2: Ion Milling & FIB Artifacts

Q3: The edges of my this compound sample appear amorphous in the TEM. What is causing this and how can I fix it?

A3: Amorphization is a common artifact caused by ion beam damage, where the energetic ions disrupt the crystalline structure of the sample. This is particularly prevalent with high-energy ion beams.

  • Reduce Ion Beam Energy: Use the lowest possible ion beam energy that still provides a reasonable milling rate. A multi-step approach is recommended: high energy for initial thinning (e.g., 5-6 keV) followed by progressively lower energies for final polishing (e.g., 2 keV down to 0.1-0.5 keV).

  • Low-Angle Milling: Employ a shallow milling angle (typically < 5°). Low-angle milling minimizes direct ion implantation and reduces the thickness of the amorphous layer.

  • Sample Cooling: Use a liquid nitrogen cooling stage during ion milling. This reduces atomic mobility and minimizes beam-induced heating, which can exacerbate amorphization and other structural changes.[1][2]

Q4: I'm seeing "curtaining" or stripe artifacts across my FIB-prepared lamella. What's the cause?

A4: The "curtain effect" is caused by variations in the milling rate across the sample surface, often due to sample inhomogeneity, surface roughness, or improper beam alignment.

  • Protective Layer: Deposit a sufficiently thick protective layer (e.g., platinum or carbon) on the region of interest before milling. This layer helps to planarize the surface and ensures even milling.

  • Homogeneous Surface: If possible, start with a flat, polished surface before beginning the FIB process.

  • Low-Energy Final Polish: A final cleaning step with a low-energy, broad ion beam or a low-kV Ga+ beam at a glancing angle can help to smooth the surface and remove curtaining artifacts.

Q5: There appears to be contamination or redeposition of material on my sample surface after ion milling. How can I avoid this?

A5: Sputtering and redeposition occur when material ejected from the sample or the sample holder re-deposits onto the area of interest.

  • Cleanliness: Ensure the sample, sample holder, and the inside of the ion miller are meticulously clean before starting.

  • Milling Geometry: Use a single-sector milling configuration where the ion beam is directed away from the thinned area of interest.

  • Material Choice: Use molybdenum or titanium grids and sample holders instead of copper, as they have lower sputtering yields.

  • Low-Angle Milling: Milling at a shallow angle reduces the amount of sputtered material that can be redeposited on the sample surface.

Section 3: Ultramicrotomy Challenges

Q6: When I try to section my epoxy-embedded this compound with an ultramicrotome, the particles are pulled out of the resin. How can I improve adhesion?

A6: Poor adhesion between the hard mineral particles and the epoxy resin is a common failure mode.

  • Resin Choice: Use a low-viscosity, hard epoxy resin (e.g., Spurr's resin) that can fully infiltrate any surface porosity of the this compound particles.

  • Silane (B1218182) Coupling Agent: Treat the this compound particles with a silanizing agent before embedding.[3] This promotes a stronger chemical bond between the silicate (B1173343) mineral and the epoxy resin.[3]

  • Proper Curing: Ensure the epoxy is fully cured according to the manufacturer's instructions, often involving an elevated temperature step (e.g., 75°C for 24 hours) to achieve maximum hardness.[3]

Q7: The ultramicrotome sections I'm getting are thick-and-thin or have chatter marks. What adjustments should I make?

A7: These artifacts are typically due to mechanical instability during cutting.

  • Cutting Speed: For hard materials like this compound, a very slow and consistent cutting speed (e.g., < 1 mm/s) is crucial.

  • Knife Quality: Use a high-quality, sharp diamond knife. Ensure the knife edge is clean and free of defects.

  • Block Face Trimming: Trim the sample block face to a small, trapezoidal shape. This reduces the cutting force and stress on the sample and knife.

  • Minimize Vibrations: Place the ultramicrotome on a vibration-isolation table and minimize any sources of vibration in the room.

Experimental Protocols & Methodologies

Protocol 1: Mechanical Polishing & Dimpling

This protocol describes the initial mechanical thinning of a bulk this compound sample to prepare it for final ion milling.

  • Sectioning & Mounting:

    • Cut a thin slice (~1 mm thick) from the bulk this compound sample using a low-speed diamond saw.

    • Mount the slice onto a glass slide using a suitable adhesive (e.g., crystal wax).

  • Grinding:

    • Mechanically grind the sample to a thickness of approximately 100-120 µm using a series of silicon carbide (SiC) grinding papers with progressively finer grits (e.g., 320, 600, 1200 grit).

  • Polishing:

    • Polish the sample using diamond lapping films with decreasing particle sizes. A typical sequence is 30 µm, 15 µm, 6 µm, 3 µm, 1 µm, and 0.5 µm.[4]

    • For the final polishing step, use a soft polishing cloth with a 0.05 µm colloidal silica suspension to achieve a mirror-like, damage-free surface.[5][6]

  • Dimpling:

    • Remove the thinned sample from the glass slide and mount it onto a 3 mm TEM grid (typically copper or molybdenum).

    • Use a dimple grinder to create a concave depression in the center of the sample, reducing the central thickness to 10-20 µm. This significantly reduces the time required for subsequent ion milling.

Protocol 2: Argon Ion Milling (PIPS)

This protocol is for the final thinning of a mechanically polished and dimpled this compound sample to electron transparency.

  • Mounting: Securely mount the dimpled sample in the ion mill holder.

  • Initial Milling (High Energy):

    • Begin milling with a relatively high beam energy (e.g., 4-6 keV) and a milling angle of 8-10°.

    • Use dual ion guns to mill from both the top and bottom surfaces simultaneously.

    • Continue until a small perforation appears in the center of the sample.

  • Intermediate Milling:

    • Reduce the beam energy to 2-3 keV and decrease the milling angle to 4-6°.

    • Continue milling to expand the electron-transparent area around the perforation.

  • Final Polishing (Low Energy):

    • Perform a final polishing step using a very low beam energy (0.1-1.0 keV) and a shallow angle (2-4°).[7] This step is critical for removing the amorphous layers and surface damage created during the higher-energy milling stages.

    • Using a liquid nitrogen cooling stage during this process is highly recommended to minimize thermal damage.

Protocol 3: Focused Ion Beam (FIB) Lift-Out

This protocol outlines the site-specific preparation of a TEM lamella from a bulk this compound sample.

  • Site Selection & Protection:

    • Locate the precise area of interest on the sample surface using the Scanning Electron Microscope (SEM) mode of the FIB-SEM instrument.

    • Deposit a protective layer of platinum (Pt) or carbon (C), typically 1-2 µm thick, over the area to prevent surface damage from the ion beam.

  • Coarse Milling:

    • Using a high Ga+ ion beam current (e.g., 1-5 nA) at 30 kV, mill two large trenches on either side of the protected area, leaving a vertical slab of material (the lamella), approximately 1-2 µm thick.

  • J-Cut & Lift-Out:

    • Perform a "J-cut" at an angle to free the bottom and one side of the lamella from the bulk substrate.

    • Weld a micromanipulator needle to the free end of the lamella using ion-beam-assisted Pt deposition.

    • Make the final cut to completely free the lamella.

    • Carefully lift the lamella out of the trench and transfer it to a TEM half-grid.

  • Mounting & Thinning:

    • Weld the lamella to the TEM grid using Pt deposition.

    • Begin thinning the lamella from both sides using progressively lower beam currents (e.g., starting at 0.5 nA and reducing to 30-50 pA) at 30 kV. The goal is to create a wedge shape with a final thickness of < 100 nm.

  • Final Low-kV Polish:

    • Perform a final cleaning and polishing step using a low accelerating voltage (e.g., 2-5 kV) and a low beam current (< 30 pA).[4] This minimizes the thickness of the amorphous surface layer to only a few nanometers.

Protocol 4: Ultramicrotomy of Hard Minerals

This method is an alternative for producing multiple, uniform-thickness sections without ion beam damage.

  • Sample Preparation & Embedding:

    • If starting with a powder, treat the this compound particles with a silane coupling agent to promote adhesion to the resin.

    • Embed the sample fragment or treated powder in a low-viscosity, hard epoxy resin within a mold.

    • Cure the resin at an elevated temperature (e.g., 75-80°C) for 24-48 hours to ensure complete polymerization.[3]

  • Trimming:

    • Mount the hardened block in the ultramicrotome.

    • Using a glass or diamond trimming knife, carefully trim the block to create a small, trapezoidal-shaped face (mesa) that exposes the this compound sample.

  • Sectioning:

    • Install a high-quality diamond knife.

    • Set the section thickness, typically between 50-80 nm for TEM analysis.[8][9]

    • Set a very slow cutting speed, typically 0.5-1.0 mm/s.[9]

    • As sections are cut, they will float onto the surface of the water in the knife's boat.

  • Collection:

    • Carefully pick up the floating ribbon of sections from the water surface using a TEM grid (often coated with a carbon support film).

    • Allow the grid to dry completely before loading it into the TEM.

Data & Parameter Tables

Table 1: Mechanical Polishing Abrasive Sequence

StepAbrasive TypeGrit / Particle SizePurpose
1SiC Paper320 grit (~45 µm)Initial planar grinding
2SiC Paper600 grit (~25 µm)Removal of deep scratches
3SiC Paper1200 grit (~15 µm)Fine grinding
4Diamond Film6 µmInitial polishing
5Diamond Film3 µmIntermediate polishing
6Diamond Film1 µmFine polishing
7Colloidal Silica0.05 µmFinal chemical-mechanical polish

Table 2: Typical Argon Ion Milling Parameters for Silicate Minerals

StageBeam Energy (keV)Milling Angle (°)Sample RotationTemperaturePurpose
Initial Thinning 4.0 - 6.08 - 101-3 rpmRoom Temp.Rapid material removal to perforation
Intermediate 2.0 - 3.54 - 61-3 rpmRoom Temp. or CooledEnlarging thin area
Final Polish 0.1 - 1.02 - 41-3 rpmCooled (LN₂)Removal of amorphous/damage layer

Table 3: Typical FIB Milling Parameters for this compound Lamella Preparation

StageGa+ Beam Voltage (kV)Ga+ Beam CurrentPurposeTarget Thickness
Coarse Milling 301 - 5 nACreating initial trenches~1.5 µm
Lamella Thinning 300.2 - 0.8 nAReducing lamella thickness200 - 500 nm
Fine Polishing 3030 - 100 pAFinal thinning< 100 nm
Low-kV Cleaning 2 - 5< 30 pARemoving surface damage/amorphization< 100 nm

Visual Workflows & Diagrams

Below are diagrams illustrating the standard experimental workflow for preparing this compound TEM samples and a troubleshooting guide for common artifacts.

experimental_workflow cluster_prep This compound TEM Sample Preparation Workflow start Bulk this compound Sample mech_prep Mechanical Polishing (Grinding, Polishing, Dimpling) start->mech_prep Path 1: Conventional fib_prep FIB Lift-Out start->fib_prep Path 2: Site-Specific ultramicrotomy Ultramicrotomy start->ultramicrotomy Path 3: Alternative ion_mill Argon Ion Milling (PIPS) mech_prep->ion_mill final_sample Electron-Transparent Sample (<100 nm) ion_mill->final_sample fib_prep->final_sample ultramicrotomy->final_sample

Caption: General workflows for preparing this compound TEM samples.

troubleshooting_workflow cluster_troubleshooting Troubleshooting Common TEM Sample Artifacts cluster_artifacts Artifact Type cluster_solutions Potential Solution start Observe Artifact in TEM Image amorph Amorphous Layer start->amorph cracks Cracks / Fractures start->cracks curtain Curtaining (FIB) start->curtain contam Contamination start->contam sol_amorph Use Low-Energy/Low-Angle Ion Milling; Use LN2 Cooling amorph->sol_amorph sol_cracks Gentler Polishing; Proper Sample Mounting cracks->sol_cracks sol_curtain Thick Protective Layer; Low-kV Final Polish curtain->sol_curtain sol_contam Clean Holder & System; Use Mo/Ti Grids contam->sol_contam

Caption: A logical guide for troubleshooting common preparation artifacts.

References

Minimizing experimental errors in high-pressure studies of Fayalite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing experimental errors during high-pressure studies of fayalite (Fe₂SiO₄).

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of experimental error in high-pressure studies of this compound?

A1: The most common sources of error in high-pressure studies of this compound include:

  • Pressure and Temperature Calibration: Inaccurate determination of pressure and temperature within the sample chamber is a primary source of error.[1][2][3] This can stem from uncertainties in the equation of state of the pressure standard or thermal gradients across the sample.

  • Non-Hydrostatic Conditions: Pressure gradients across the sample can lead to stress and strain, affecting the measured properties of this compound and potentially causing premature phase transitions.[4]

  • Sample Contamination: Contamination from the gasket, pressure-transmitting medium, or the diamonds themselves can alter the chemical composition of the this compound sample and affect its behavior under pressure.[5][6][7]

  • Incorrect Sample Characterization: Inaccurate determination of the starting material's composition and crystal structure can lead to misinterpretation of experimental results.

  • Data Analysis Errors: Improper background subtraction, peak fitting, and model selection during the analysis of X-ray diffraction or Raman spectroscopy data can introduce significant errors.[8]

Q2: How does the iron content in olivine (B12688019) affect its high-pressure behavior?

A2: The iron content significantly influences the high-pressure behavior of olivine. Increasing the iron content to form this compound generally leads to a slight increase in the bulk modulus.[9][10] The pressure at which olivine transforms to its high-pressure polymorphs, wadsleyite and ringwoodite, is also a function of the iron content.[9] this compound itself undergoes a phase transition to the spinel structure (ahrensite) at high pressures.[11]

Q3: What are the expected high-pressure phase transitions for this compound?

A3: At ambient pressure, this compound has an olivine structure. At high pressures, it transforms to a spinel-type structure known as ahrensite.[11] This transition is expected to occur at approximately 6-7 GPa under upper mantle conditions.[11] In some high-pressure experiments, the transformation may be delayed, and this compound can remain in its olivine structure up to nearly 35 GPa, at which point it may become amorphous.[11]

Q4: What are the best pressure standards to use for high-pressure experiments on this compound?

A4: Commonly used pressure standards for high-pressure experiments include ruby fluorescence, and the equations of state of materials like gold (Au), platinum (Pt), and magnesium oxide (MgO).[4] The choice of standard depends on the experimental conditions, particularly temperature. Ruby fluorescence is suitable for lower temperatures, while materials with well-known equations of state are used for high-temperature experiments where fluorescence signals can be weak.[4]

Troubleshooting Guides

Issue 1: Inaccurate Pressure Measurement
Symptom Possible Cause Troubleshooting Steps
Discrepancy between measured pressure and expected phase transition pressure of this compound.1. Inaccurate pressure scale of the standard: The equation of state of the pressure standard may not be accurate under the specific experimental conditions. 2. Non-hydrostatic conditions: Pressure gradients in the sample chamber can affect the pressure standard differently than the sample. 3. Temperature effects on the pressure standard: The pressure standard's properties may be temperature-dependent.1. Cross-calibrate using multiple pressure standards. 2. Ensure a hydrostatic or quasi-hydrostatic pressure medium is used. 3. Use a pressure standard with a well-constrained equation of state at the experimental temperatures.
Drifting pressure readings during the experiment.1. Gasket failure: The gasket may be deforming or leaking over time. 2. Relaxation of the diamond anvil cell (DAC): The components of the DAC may be settling.1. Inspect the gasket for any signs of deformation or extrusion. 2. Allow the DAC to stabilize for a period after applying pressure before starting measurements.
Issue 2: Inaccurate Temperature Measurement in Laser-Heated DAC
Symptom Possible Cause Troubleshooting Steps
Large thermal gradients observed across the sample.1. Uneven laser heating: The laser may not be focused correctly or the sample may have uneven absorption. 2. Poor thermal contact between the sample and the diamonds. 1. Align the laser carefully and consider using a double-sided laser heating system for more uniform temperature distribution.[12] 2. Ensure the sample is well-coupled to the pressure medium and diamonds.
Inconsistent temperature readings between different measurement techniques.1. Emissivity changes of the sample: The emissivity of this compound can change with pressure and temperature. 2. Misalignment of the collection optics for spectroradiometry. 1. If possible, measure the emissivity of the sample in-situ or use a dual-color pyrometer to minimize emissivity effects. 2. Carefully align the collection optics to ensure the signal is from the heated spot on the sample.
Issue 3: Sample Contamination
Symptom Possible Cause Troubleshooting Steps
Unexpected phases observed in XRD patterns or Raman spectra.1. Reaction with the gasket: The this compound sample may react with the gasket material at high temperatures. 2. Contamination from the pressure-transmitting medium: The pressure medium may contain impurities or react with the sample. 3. Diffusion from the diamond anvils: Carbon from the diamonds can diffuse into the sample at very high temperatures.1. Use an inert gasket material such as rhenium (Re) or a non-reactive liner. 2. Use a high-purity, inert pressure-transmitting medium (e.g., noble gases like Ne or Ar). 3. For very high-temperature experiments, consider using a thermal insulator between the sample and the diamonds.
Changes in the chemical composition of the recovered sample.Interaction with the environment during sample recovery. Handle the recovered sample in a clean and controlled environment (e.g., a glove box) to prevent oxidation or other reactions.
Issue 4: Poor Quality of Diffraction or Spectroscopic Data
Symptom Possible Cause Troubleshooting Steps
Broadened diffraction peaks in XRD patterns.1. Non-hydrostatic stress: Deviatoric stress can cause peak broadening. 2. Small crystallite size: The sample may have a small grain size. 3. Presence of multiple overlapping phases. 1. Use a soft pressure-transmitting medium (e.g., neon or helium) to ensure hydrostatic conditions. 2. Anneal the sample at high temperature to promote grain growth. 3. Use high-resolution diffraction and careful peak fitting to deconvolve overlapping peaks.
Weak Raman signal or high fluorescence background.1. Poor sample quality: The sample may be too thin or have a rough surface. 2. Fluorescence from the sample or impurities. 3. Misalignment of the Raman laser. 1. Prepare a sample of adequate thickness and with a smooth surface. 2. Try using a different laser excitation wavelength to avoid the fluorescence region. 3. Carefully align the laser onto the sample.

Data Presentation

Table 1: Equation of State Parameters for this compound (Fe₂SiO₄) at Room Temperature

StudyIsothermal Bulk Modulus (K₀) (GPa)Pressure Derivative of Bulk Modulus (K₀')
Béjina et al. (2019)134.8 ± 1.4-
Nestola et al. (2011)124.7 ± 0.95.3 ± 0.3
Hazen (1977)1134 (fixed)
This Study (example)Insert your valueInsert your value

Note: The values can vary depending on the experimental technique and data analysis method used.[9][10][13]

Table 2: High-Pressure Phase Transitions of this compound

Phase TransitionPressure (GPa)Temperature (K)Reference
This compound (α-Fe₂SiO₄) → Ahrensite (γ-Fe₂SiO₄)~6-7Varies with temperature[11]
This compound (α-Fe₂SiO₄) → Amorphous~35Room Temperature[11]

Experimental Protocols

Protocol 1: Synchrotron X-ray Diffraction of this compound in a Diamond Anvil Cell (DAC)
  • Sample Preparation:

    • Select a high-purity, single-crystal or polycrystalline this compound sample.

    • Grind the sample to a fine powder if necessary.

    • Load a small amount of the this compound powder into a pre-drilled hole in a metal gasket (e.g., rhenium).

    • Add a pressure standard (e.g., a small ruby chip or gold powder) next to the sample.

  • DAC Loading:

    • Place the gasket onto the culet of one diamond anvil.

    • Fill the sample chamber with a pressure-transmitting medium (e.g., neon or argon gas for hydrostatic conditions).

    • Assemble the DAC, ensuring proper alignment of the diamond anvils.

  • Pressure Application:

    • Gradually increase the pressure in the DAC by tightening the screws.

    • Monitor the pressure using the ruby fluorescence method or by collecting a diffraction pattern of the pressure standard.

  • Data Collection at a Synchrotron Source:

    • Mount the DAC on the beamline.

    • Align the X-ray beam with the sample.

    • Collect diffraction patterns at various pressures. If performing a high-temperature experiment, use a laser heating system to heat the sample and collect data at desired P-T conditions.

  • Data Analysis:

    • Integrate the 2D diffraction images to obtain 1D diffraction patterns.

    • Identify the diffraction peaks of this compound and the pressure standard.

    • Determine the unit cell parameters of this compound by indexing the diffraction peaks.

    • Calculate the pressure from the diffraction pattern of the pressure standard using its known equation of state.

    • Refine the crystal structure of this compound using Rietveld refinement.

Protocol 2: Raman Spectroscopy of this compound in a Diamond Anvil Cell (DAC)
  • Sample and DAC Preparation:

    • Follow steps 1 and 2 of the Synchrotron XRD protocol. Ensure the diamond anvils are low-fluorescence diamonds.

  • Pressure Application:

    • Follow step 3 of the Synchrotron XRD protocol.

  • Raman Spectroscopy Measurement:

    • Place the DAC under the microscope of the Raman spectrometer.

    • Focus the laser onto the this compound sample.

    • Collect the Raman spectrum. It is advisable to collect spectra from multiple points on the sample to check for homogeneity.

  • Data Analysis:

    • Subtract the background from the collected spectra.

    • Identify the Raman active modes of this compound. The positions of the Raman peaks will shift with pressure.

    • The composition of olivine solid solutions can be estimated from the positions of specific Raman peaks.[14][15][16]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_loading DAC Loading cluster_exp Experiment cluster_analysis Data Analysis This compound This compound Sample Load_Sample Load Sample & Standard This compound->Load_Sample Gasket Gasket Preparation Gasket->Load_Sample Standard Pressure Standard Standard->Load_Sample Add_PTM Add Pressure Medium Load_Sample->Add_PTM Assemble_DAC Assemble DAC Add_PTM->Assemble_DAC Apply_Pressure Apply Pressure Assemble_DAC->Apply_Pressure Measure_PT Measure P & T Apply_Pressure->Measure_PT Collect_Data Collect Data (XRD/Raman) Measure_PT->Collect_Data Process_Data Process Raw Data Collect_Data->Process_Data Determine_P Determine Pressure Process_Data->Determine_P Analyze_Sample Analyze this compound Properties Process_Data->Analyze_Sample Determine_P->Analyze_Sample Interpret Interpret Results Analyze_Sample->Interpret

Caption: Workflow for high-pressure experiments on this compound using a diamond anvil cell.

Troubleshooting_Logic Start Problem Encountered Pressure_Issue Inaccurate Pressure? Start->Pressure_Issue Temp_Issue Inaccurate Temperature? Start->Temp_Issue Data_Quality_Issue Poor Data Quality? Start->Data_Quality_Issue Contamination_Issue Contamination Suspected? Start->Contamination_Issue Check_Standard Verify Pressure Standard Pressure_Issue->Check_Standard Check_Hydrostaticity Assess Hydrostaticity Pressure_Issue->Check_Hydrostaticity Check_Alignment Check Laser/Optics Alignment Temp_Issue->Check_Alignment Check_Emissivity Evaluate Emissivity Temp_Issue->Check_Emissivity Check_Stress Check for Non-Hydrostatic Stress Data_Quality_Issue->Check_Stress Optimize_Collection Optimize Data Collection Parameters Data_Quality_Issue->Optimize_Collection Inspect_Components Inspect Gasket & PTM Contamination_Issue->Inspect_Components Use_Inert_Materials Use Inert Materials Contamination_Issue->Use_Inert_Materials Recalibrate_P Recalibrate Pressure Check_Standard->Recalibrate_P Check_Hydrostaticity->Recalibrate_P Recalibrate_T Recalibrate Temperature Check_Alignment->Recalibrate_T Check_Emissivity->Recalibrate_T Refine_Analysis Refine Data Analysis Check_Stress->Refine_Analysis Optimize_Collection->Refine_Analysis Clean_Procedure Improve Cleaning Protocol Inspect_Components->Clean_Procedure Use_Inert_Materials->Clean_Procedure

Caption: A logical flow diagram for troubleshooting common issues in high-pressure this compound studies.

References

Addressing compositional heterogeneity in Fayalite solid solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Fayalite Solid Solutions

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound (Fe₂SiO₄) solid solutions. The focus is on identifying and addressing compositional heterogeneity encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is compositional heterogeneity in this compound solid solutions?

A1: Compositional heterogeneity in this compound solid solutions, part of the olivine (B12688019) group, refers to variations in the chemical makeup within a single crystal or across a sample.[1] This most commonly manifests as zoning, where the ratio of iron (Fe) to other elements like magnesium (Mg) changes from the core of a crystal to its rim.[2][3] These variations can appear as distinct layers or bands and provide insights into the conditions under which the crystal formed.[1] Other forms of heterogeneity can include the presence of microscopic inclusions or exsolution lamellae.

Q2: What are the primary causes of compositional heterogeneity?

A2: Compositional heterogeneity, particularly zoning, is typically a result of changes in the environment during crystal growth.[1][4] Key factors include:

  • Changes in Melt Composition: As crystals grow from a magma or solution, the composition of the surrounding liquid changes, leading to the incorporation of different elemental ratios over time.[2][4]

  • Temperature and Pressure Fluctuations: Variations in temperature and pressure during crystallization can alter the equilibrium between the solid and liquid phases, resulting in compositional shifts.[4][5]

  • Kinetic Effects: Heterogeneity can occur when crystal growth is too rapid for diffusion to maintain chemical equilibrium throughout the crystal.[2][4] In synthetic experiments, rapid crystallization from a chemically-evolving fluid can lead to irregular surfaces and high defect densities.[6]

Q3: Which analytical techniques are best suited for characterizing this heterogeneity?

A3: A multi-technique approach is often necessary.

  • Electron Probe Microanalysis (EPMA): This is a primary technique for quantitative compositional analysis at high spatial resolution.[7] It allows for precise measurement of elemental variations across a crystal, making it ideal for characterizing zoning.[8]

  • Scanning Electron Microscopy (SEM): Often used for initial characterization. Backscattered Electron (BSE) imaging is highly sensitive to atomic number contrast and can quickly reveal compositional zoning. Energy-Dispersive X-ray Spectroscopy (EDS) provides semi-quantitative compositional data.[6]

  • X-Ray Diffraction (XRD): Provides information about the bulk crystallographic structure. In heterogeneous samples, XRD peaks may be broadened or shifted, indicating a range of lattice parameters corresponding to the compositional variation.[9][10] However, XRD provides an average composition of the bulk powdered sample, which can differ from point-specific methods like EPMA.[9][10]

  • Transmission Electron Microscopy (TEM): Used for microstructural and crystallographic analysis at the nanoscale, allowing for the study of features like nanopores or exsolution lamellae.[6]

Troubleshooting Guide

Issue 1: My EPMA results show significant scatter and are not reproducible.

  • Possible Cause 1: Analytical Volume Overlapping Different Zones. The interaction volume of the electron beam may be sampling multiple compositional zones, especially near sharp boundaries.

    • Solution: Reduce the accelerating voltage to decrease the interaction volume.[11] Perform detailed line scans or 2D maps across zoned areas to understand the compositional gradients before selecting points for final quantitative analysis.

  • Possible Cause 2: Secondary Fluorescence. When analyzing a this compound grain adjacent to a different material (e.g., glass matrix), X-rays generated in the surrounding material can excite atoms within the olivine, leading to overestimated concentrations of certain elements like Ca and Ti.[7]

    • Solution: Analyze points in the center of large grains, far from any phase boundaries. If analysis near boundaries is necessary, be aware of this effect and consider modeling or correction if your software allows.[7]

  • Possible Cause 3: Poor Sample Preparation. A poorly polished surface with topographical features can deflect the electron beam and affect X-ray take-off angles, leading to inaccurate results.

    • Solution: Ensure the sample is highly polished to a mirror finish (e.g., using a 1 µm or finer diamond suspension) and is perfectly flat. Clean the sample thoroughly to remove any polishing residue and ensure it is carbon-coated evenly.

Issue 2: My powder XRD pattern shows broad or asymmetric peaks.

  • Possible Cause 1: Compositional Heterogeneity. A range of Fe/Mg ratios within the analyzed powder will result in a distribution of lattice parameters. This superposition of slightly different diffraction patterns leads to peak broadening.[9]

    • Solution: Recognize that the XRD pattern represents the bulk average composition.[10] To investigate the source of broadening, analyze individual crystals with EPMA or SEM-BSE to confirm the presence and extent of zoning.

  • Possible Cause 2: Sample Hydration. Exposure of powdered olivine samples to atmospheric humidity can affect the measured this compound content.[9][10]

    • Solution: Perform XRD analysis immediately after powdering the sample to minimize exposure to air and humidity.[9][10] Store powdered samples in a desiccator.

Issue 3: I am trying to synthesize homogeneous this compound crystals but my products are heterogeneous.

  • Possible Cause 1: Rapid Crystallization. Fast cooling or rapid precipitation from a supersaturated solution does not allow sufficient time for diffusion to maintain equilibrium, leading to zoning.[5][6]

    • Solution: Slow down the cooling rate in melt-based experiments. In hydrothermal experiments, ensure reactants are well-mixed and consider longer experiment durations to approach equilibrium.

  • Possible Cause 2: Evolving Fluid/Melt Composition. During synthesis, the chemical composition of the fluid or melt can change as crystallization proceeds.

    • Solution: Use a large reservoir of starting material relative to the amount of crystal product to buffer the composition. For hydrothermal synthesis, ensure the water-to-rock ratio is appropriate to avoid significant changes in fluid chemistry.

Data Presentation: Analytical Technique Comparison

The table below summarizes key characteristics of common techniques used to analyze compositional heterogeneity in this compound.

TechniqueInformation ProvidedTypical Spatial ResolutionDestructive?Key AdvantageMain Limitation
EPMA Quantitative elemental composition1-5 µmNo (for bulk)High precision and accuracy for point analysis[7]Can be time-consuming for mapping large areas
SEM-BSE Qualitative compositional mapping< 1 µmNoRapid visualization of zoning and textural relationships[6]Not quantitative
SEM-EDS Semi-quantitative elemental composition~1-5 µmNoFast acquisition of compositional data and maps[6]Lower precision and higher detection limits than EPMA
XRD Bulk crystal structure & average compositionN/A (bulk sample)Yes (sample must be powdered)Determines average phase composition of the entire sample[9][10]Masks heterogeneity; provides no spatial information[9]
TEM Nanoscale imaging, crystallography, composition< 1 nmYes (requires thin foil)Highest spatial resolution for microstructural analysis[6]Analyzes a very small, specific area of the sample

Experimental Protocols

Protocol 1: General EPMA Workflow for Quantifying Zoning
  • Sample Preparation: Prepare a polished thin section or an epoxy mount of the this compound crystals. Ensure the surface is flat and has a final polish of at least 1 µm. Apply a uniform carbon coat to ensure conductivity.

  • Initial Imaging: Use SEM-BSE imaging to identify crystals exhibiting compositional zoning. Capture images to document the location of subsequent analyses.

  • Instrument Calibration: Calibrate the EPMA instrument using well-characterized standards. For this compound solid solutions, use standards such as pure this compound (Fe₂SiO₄), Forsterite (Mg₂SiO₄), and other relevant silicates or oxides for minor elements.

  • Analytical Conditions:

    • Accelerating Voltage: Typically 15 kV.[12]

    • Beam Current: A focused beam of 10-20 nA is common for major elements. Higher currents (e.g., up to 200 nA) may be used for trace element analysis but increase the risk of sample damage.[12]

    • Counting Time: Use sufficiently long counting times on both peaks and background to achieve desired statistical precision (e.g., 20-40 seconds).

  • Data Acquisition:

    • Point Analysis: Collect quantitative data from multiple points across a zoned crystal (e.g., core, mantle, rim) to determine the compositional range.

    • Line Scans: Perform automated line scans across zones to visualize the compositional profile in detail.

  • Data Correction: Apply a full matrix correction procedure (e.g., ZAF or φ(ρz)) to convert raw X-ray intensities into elemental weight percentages.[8]

Protocol 2: Powder XRD for Bulk Compositional Analysis
  • Sample Preparation: Select a representative sample of the this compound-bearing material. Crush and grind the sample into a fine, uniform powder (typically <10 µm) using an agate mortar and pestle to ensure random crystal orientation.

  • Mounting: Mount the powder onto a sample holder. Use a "zero background" holder if available to minimize background signal. Ensure the powder surface is flat and level with the holder's surface.

  • Analysis: Perform the analysis immediately after preparation to minimize potential hydration from atmospheric moisture.[9][10]

  • Instrument Settings (Typical):

    • X-ray Source: Cu Kα radiation is common.

    • Scan Range (2θ): Scan a wide range to capture all major this compound peaks (e.g., 20-70° 2θ).

    • Step Size & Dwell Time: Use a small step size (e.g., 0.02°) and sufficient dwell time (e.g., 1-2 seconds/step) to obtain good peak definition and statistics.

  • Data Interpretation:

    • Phase Identification: Compare the resulting diffractogram to a standard this compound pattern (e.g., JCPDS card no. 71-1667) to confirm the phase.[13]

    • Compositional Estimation: The positions of specific XRD peaks in the olivine solid solution series shift systematically with Fe-Mg content. By precisely measuring the d-spacing of a sensitive peak (e.g., the (130) peak), the average this compound (Fa) number of the bulk sample can be calculated.[9]

    • Peak Shape Analysis: Assess peak widths. Broadened peaks can be indicative of compositional heterogeneity within the powdered sample.[9]

Visualizations

experimental_workflow cluster_prep Sample Preparation & Initial Screening cluster_quant Quantitative Analysis cluster_bulk Bulk & Microstructural Analysis p1 Bulk Sample p2 Create Polished Section p1->p2 p3 SEM-BSE Imaging p2->p3 p4 Identify Heterogeneity (Zoning, Inclusions) p3->p4 q1 EPMA Line Scans & Point Analysis p4->q1 b1 Powder XRD p4->b1 b4 TEM Analysis (Optional) p4->b4 q2 Quantify Compositional Range q1->q2 q3 Generate Compositional Maps q1->q3 b3 Assess Peak Broadening q2->b3 Correlate b2 Determine Average Bulk Composition b1->b2 b2->q2 b2->b3

Caption: Workflow for characterizing compositional heterogeneity.

troubleshooting_epma start Problem: Inconsistent EPMA Data c1 Check Instrument: Is calibration stable? start->c1 c2 Check Sample: Is surface polish adequate and carbon coat even? c1->c2 Yes s1 Solution: Recalibrate with primary standards. c1->s1 No c3 Check Location: Is analysis near a phase boundary? c2->c3 Yes s2 Solution: Repolish and recoat the sample. c2->s2 No c4 Check Material: Does BSE imaging reveal fine-scale zoning? c3->c4 No s3 Potential Cause: Secondary Fluorescence. Analyze grain centers. c3->s3 Yes s4 Potential Cause: Beam is overlapping zones. Reduce accelerating voltage or use smaller spot size. c4->s4 Yes end_node Data Quality Improved c4->end_node No s1->end_node s2->end_node s3->end_node s4->end_node

Caption: Troubleshooting logic for inconsistent EPMA results.

References

Overcoming challenges in the characterization of Fayalite crystal defects.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Characterization of Fayalite Crystal Defects

Welcome to the technical support center for the characterization of this compound (Fe₂SiO₄) crystal defects. This resource is designed for researchers, scientists, and professionals in drug development and materials science who are working with this iron-rich olivine (B12688019) mineral. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of crystal defects observed in this compound?

A1: this compound crystals can exhibit a range of defects, including point defects (e.g., vacancies, interstitials), line defects (e.g., dislocations), and planar defects (e.g., stacking faults). The presence and density of these defects can be influenced by factors such as temperature, pressure, and the conditions of crystal growth.[1] Oxidation of this compound can also lead to the formation of nano-phases and vacancy ordering.[2]

Q2: Which characterization techniques are most suitable for identifying specific defects in this compound?

A2: The choice of technique depends on the type of defect being investigated:

  • Transmission Electron Microscopy (TEM): Ideal for direct observation of dislocations, stacking faults, and nano-scale phases. High-resolution TEM (HRTEM) can even image atomic-scale point defects.[1][3][4]

  • X-ray Diffraction (XRD): Primarily used for analyzing crystal structure and identifying phases. Peak broadening in XRD patterns can indicate the presence of microstrain from dislocations and small crystallite size.[5][6][7]

  • Scanning Electron Microscopy (SEM): Useful for observing surface morphology, microstructures, and larger-scale defects like cracks and pores.[8][9]

  • Electron Backscatter Diffraction (EBSD): A specialized SEM technique for determining crystal orientation and mapping strain fields, which can reveal information about dislocations and grain boundaries.

  • Raman Spectroscopy: Sensitive to local atomic arrangements and can provide information on crystal defects and disorder by analyzing changes in phonon modes.[10][11][12]

Q3: What are the primary challenges in preparing this compound samples for analysis?

A3: Sample preparation is a critical step that can introduce artifacts. For TEM, achieving electron transparency without inducing damage like amorphization or ion implantation during ion milling is a common challenge.[13] For EBSD, obtaining a damage-free and highly polished surface is essential, as any residual deformation from mechanical polishing can obscure the true microstructure.[2][14][15] For SEM, non-conductive this compound samples may require a conductive coating to prevent charging, but an uneven or overly thick coating can obscure surface details.[16][17]

Troubleshooting Guides

Transmission Electron Microscopy (TEM)
Problem Possible Cause(s) Recommended Solution(s)
Image Artifacts (e.g., curtaining, amorphization) - Improper ion milling parameters (voltage, angle).[13]- Beam damage during observation.[18]- Use low-angle, low-energy ion milling for final thinning steps.[19][20]- Use a cryo-holder to reduce beam-induced damage.- Minimize exposure time and beam intensity.
Poor Image Contrast - Sample is too thick.- Incorrect imaging conditions (e.g., defocus).- Continue thinning the sample to achieve electron transparency (<100 nm).[21]- Optimize focus and astigmatism correction.
Difficulty Identifying Defects - Insufficient magnification or resolution.- Incorrect diffraction conditions.- Use High-Resolution TEM (HRTEM) for atomic-scale defects.- Tilt the sample to specific zone axes to make defects like dislocations more visible.
Sample Contamination - Hydrocarbon contamination from the vacuum system or sample preparation.[8]- Plasma clean the sample and holder before insertion into the microscope.[8]
X-ray Diffraction (XRD)
Problem Possible Cause(s) Recommended Solution(s)
Peak Broadening - Small crystallite size.- Microstrain due to dislocations or other defects.[5][7]- Instrumental broadening.[5]- Use the Scherrer equation to estimate crystallite size.- Perform a Williamson-Hall or Warren-Averbach analysis to separate size and strain contributions.[22]- Measure a standard material (e.g., LaB₆) to determine the instrumental broadening.
Low Peak Intensity - Insufficient amount of sample.- Poor crystallinity.- Sample displacement from the focusing circle.- Ensure a sufficient amount of finely ground powder is used.- Verify sample holder is correctly positioned.
Spurious Peaks - Sample contamination.- Presence of secondary phases.- Re-prepare the sample, ensuring cleanliness.- Use phase identification software and databases (e.g., JCPDS) to identify all phases present.[23]
Sample Fluorescence - X-ray source excites fluorescence in the sample (e.g., Fe in this compound).[24]- Use a monochromator or a detector with good energy resolution to filter out fluorescent X-rays.
Scanning Electron Microscopy (SEM)
Problem Possible Cause(s) Recommended Solution(s)
Charging Artifacts (bright spots, image drift) - The sample is non-conductive and accumulating charge from the electron beam.[8][16]- Apply a thin conductive coating (e.g., carbon, gold, platinum).[17]- Use a low vacuum or environmental SEM (ESEM).[25]- Reduce the accelerating voltage and beam current.[26]
Poor Image Resolution - Astigmatism.- Incorrect working distance.- High accelerating voltage causing excessive beam penetration.[8]- Correct for astigmatism.- Decrease the working distance.- Lower the accelerating voltage to enhance surface detail.
Edge Effects (excessive brightness at edges) - Topographical contrast where more secondary electrons are emitted from sharp edges.[8]- Lower the accelerating voltage.- Use backscattered electron imaging for compositional contrast, which is less affected by topography.
Beam Damage - The electron beam is heating and damaging the sample.[8]- Reduce the accelerating voltage and beam current.- Decrease the magnification or scan speed to reduce the dose on any given area.

Quantitative Data Summary

Property This compound (Fe₂SiO₄) Reference
Crystal System Orthorhombic[27]
Space Group Pbnm[27]
Cell Dimensions (a, b, c) 4.76 Å, 10.2 Å, 5.98 Å[27]
Calculated Density 4.66 g/cm³[27]
Measured Specific Gravity 4.39 g/cm³[27]
Thermal Effusivity 4.1 ± 0.2 kJs⁻⁰·⁵m⁻²K⁻¹[28]
Thermal Conductivity 6.0 ± 0.5 Wm⁻¹K⁻¹[28]

Experimental Protocols

Protocol 1: TEM Sample Preparation using Focused Ion Beam (FIB)
  • Locate Region of Interest (ROI): Use SEM to identify a suitable area on the this compound sample for TEM analysis.

  • Protective Layer Deposition: Deposit a protective layer of platinum or carbon over the ROI to prevent ion beam damage during milling.[20]

  • Trench Milling: Mill two trenches on either side of the ROI using a high-energy Ga⁺ ion beam (e.g., 30 keV).[19]

  • Lamella Cut-out: Perform a "J-cut" or "U-cut" to free the lamella from the bulk sample, leaving a small attachment point.

  • Lift-out: Use a micromanipulator to attach to the lamella, cut it free, and transfer it to a TEM grid.[29]

  • Mounting: Weld the lamella to the TEM grid using ion-beam-induced deposition.

  • Thinning: Thin the lamella to electron transparency (typically < 100 nm) using progressively lower ion beam energies (e.g., from 30 keV down to 5 keV or 2 keV) to minimize surface damage.[19][21]

  • Final Polish: Perform a final low-energy polish (e.g., 2 keV) to remove any amorphous layers created during thinning.[19]

Protocol 2: EBSD Sample Preparation
  • Mounting: Mount the this compound sample in a conductive resin if it is small or irregularly shaped.

  • Grinding: Mechanically grind the sample surface using a series of progressively finer abrasive papers (e.g., starting from 400 grit down to 1200 grit) to achieve a flat surface.

  • Polishing: Polish the sample using diamond suspensions of decreasing particle size (e.g., 6 µm, 3 µm, 1 µm) on polishing cloths.

  • Final Polishing (Vibratory Polishing): Perform a final chemo-mechanical polish using a vibratory polisher with a colloidal silica (B1680970) suspension (e.g., 0.05 µm) for several hours. This step is crucial for removing the final layers of surface deformation.[2][14][15]

  • Cleaning: Thoroughly clean the sample with deionized water and ethanol (B145695) to remove any residual polishing media.

  • Coating (if necessary): If the sample is not sufficiently conductive, apply a very thin carbon coat to prevent charging in the SEM.

Visualizations

Experimental_Workflow_Fayalite_Defect_Characterization cluster_prep Sample Preparation cluster_analysis Defect Characterization cluster_data Data Interpretation Bulk_Sample Bulk this compound Sample Mechanical_Polishing Mechanical Grinding & Polishing Bulk_Sample->Mechanical_Polishing FIB_Preparation FIB Lamella Preparation Bulk_Sample->FIB_Preparation XRD_Analysis XRD Analysis (Phase, Strain) Bulk_Sample->XRD_Analysis (powdered) Polished_Sample Polished Surface for SEM/EBSD Mechanical_Polishing->Polished_Sample TEM_Lamella Electron-Transparent Lamella FIB_Preparation->TEM_Lamella SEM_Imaging SEM Imaging (Morphology, Pores) Polished_Sample->SEM_Imaging EBSD_Analysis EBSD Analysis (Strain, Orientation) Polished_Sample->EBSD_Analysis Raman_Spectroscopy Raman Spectroscopy (Local Disorder) Polished_Sample->Raman_Spectroscopy TEM_Imaging TEM/HRTEM Imaging (Dislocations, Vacancies) TEM_Lamella->TEM_Imaging Defect_Identification Defect Type & Density SEM_Imaging->Defect_Identification EBSD_Analysis->Defect_Identification XRD_Analysis->Defect_Identification TEM_Imaging->Defect_Identification Raman_Spectroscopy->Defect_Identification Structure_Property Structure-Property Correlation Defect_Identification->Structure_Property Troubleshooting_Logic_SEM_Charging Start SEM Image Shows Charging Artifacts Q1 Is the sample conductive? Start->Q1 A1_Yes Check Sample Mounting & Grounding Q1->A1_Yes Yes A1_No Apply Conductive Coating Q1->A1_No No Q2 Is charging still present? A1_Yes->Q2 A1_No->Q2 A2_Yes Reduce Accelerating Voltage & Beam Current Q2->A2_Yes Yes End_Resolved Problem Resolved Q2->End_Resolved No Q3 Is charging still present? A2_Yes->Q3 A3_Yes Use Low Vacuum / ESEM Mode Q3->A3_Yes Yes Q3->End_Resolved No A3_Yes->End_Resolved End_Not_Resolved Consult Instrument Specialist A3_Yes->End_Not_Resolved

References

Strategies for mitigating experimental errors in Fayalite research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating experimental errors during Fayalite (Fe₂SiO₄) research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its synthesis challenging?

A1: this compound (Fe₂SiO₄) is the iron-rich end-member of the olivine (B12688019) solid solution series.[1] Its synthesis is challenging primarily due to the need for precise control over the redox environment. Iron in this compound is in the ferrous (Fe²⁺) state, which is susceptible to oxidation to the ferric (Fe³⁺) state at high temperatures in the presence of oxygen. This can lead to the formation of other phases like magnetite (Fe₃O₄) or hematite (B75146) (Fe₂O₃), compromising the purity of the final product.[2][3] Therefore, maintaining a low oxygen fugacity (a measure of the reactive oxygen in a system) is critical.[4][5][6]

Q2: What are the common impurities or secondary phases I might encounter in my synthetic this compound?

A2: Common impurities include metallic iron (Fe), magnetite (Fe₃O₄), hematite (Fe₂O₃), and unreacted silica (B1680970) (SiO₂).[1][2][7] The presence of metallic iron often indicates that the synthesis conditions were too reducing, while the presence of magnetite or hematite suggests oxidation of the this compound.[1][3] Unreacted silica can be a result of incomplete reaction, which can be influenced by factors like particle size, temperature, and reaction time.[8]

Q3: How can I characterize the phase purity of my synthetic this compound?

A3: Powder X-ray Diffraction (XRD) is the most common technique to determine the phase purity of synthetic this compound.[2][8] Rietveld refinement of the XRD pattern can be used to quantify the weight percentage of this compound and any impurity phases.[2] Other useful characterization techniques include Mössbauer spectroscopy to determine the oxidation state of iron, and Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS) to analyze the morphology and elemental composition of the product.[9][10]

Q4: My application requires nano-sized this compound particles. What synthesis method is most suitable?

A4: Sol-gel synthesis is a well-established method for producing nanocrystalline this compound.[1][2] This technique allows for excellent control over particle size and homogeneity. Mechanosynthesis is another method that can produce nanostructured this compound.[11]

Troubleshooting Guides

Issue 1: Presence of Magnetite (Fe₃O₄) or Hematite (Fe₂O₃) in the final product.
Potential Cause Troubleshooting Step
High Oxygen Fugacity Ensure a properly controlled reducing atmosphere during synthesis. This can be achieved by using a gas mixture with low oxygen partial pressure (e.g., CO/CO₂ mixture) or by performing the synthesis in a sealed, evacuated quartz tube.[4][9]
Air Leak in the Furnace Check all seals and connections of your furnace to prevent air from leaking in during the high-temperature synthesis.
Oxidation During Cooling Rapidly cool (quench) the sample after synthesis to prevent oxidation at intermediate temperatures where the kinetics of oxidation can be favorable.
Issue 2: Presence of Metallic Iron (Fe) in the final product.
Potential Cause Troubleshooting Step
Excessively Reducing Conditions Adjust the composition of the reducing gas mixture to be less reducing. If using a solid-state method with a reducing agent (e.g., iron sponge), ensure the stoichiometry is correct.[7]
Inaccurate Weighing of Starting Materials Double-check the calibration of your balance and carefully weigh all reactants to ensure the correct stoichiometric ratio. Errors in weighing can lead to an excess of the reducing agent.[2]
Issue 3: Incomplete reaction and presence of unreacted SiO₂.
Potential Cause Troubleshooting Step
Insufficient Reaction Time or Temperature Increase the duration of the high-temperature synthesis or increase the synthesis temperature to promote complete reaction.
Poor Mixing of Reactants Ensure homogeneous mixing of the starting materials. For solid-state synthesis, this can be achieved by thorough grinding and pelletizing the mixture.[1]
Large Particle Size of Reactants Use starting materials with a smaller particle size to increase the surface area for reaction.

Experimental Protocols

Protocol 1: Sol-Gel Synthesis of Nanocrystalline this compound

This protocol is adapted from the method described by DeAngelis et al. (2012).[2]

1. Precursor Gel Formation:

  • Dissolve Iron(II) chloride (FeCl₂) in a suitable solvent under an inert atmosphere (e.g., nitrogen or argon).
  • Separately, mix tetraethyl orthosilicate (B98303) (TEOS) with the same solvent.
  • Slowly add the FeCl₂ solution to the TEOS solution while stirring continuously in an inert atmosphere.
  • A gelling agent, such as sodium ethoxide, is then added to promote the formation of a precursor gel.

2. Drying:

  • The gel is dried under a controlled atmosphere (e.g., flowing N₂) to remove the solvent.

3. Calcination:

  • The dried gel is calcined in a tube furnace under a reducing atmosphere (e.g., a CO/CO₂ gas mixture) at a temperature between 800°C and 1100°C to crystallize the nanocrystalline this compound.
  • The exact temperature and time will influence the final particle size and crystallinity.

4. Cooling:

  • After calcination, the sample is rapidly cooled to room temperature to prevent oxidation.

Protocol 2: Solid-State Synthesis of this compound

1. Mixing of Reactants:

  • Stoichiometric amounts of iron(II) oxide (FeO) and silicon dioxide (SiO₂) are intimately mixed by grinding in an agate mortar. Alternatively, a mixture of Fe₂O₃, Fe, and SiO₂ can be used.[11]

2. Pelletization:

  • The mixed powder is pressed into a pellet to ensure good contact between the reactant particles.

3. Sintering:

  • The pellet is placed in an alumina (B75360) crucible and heated in a tube furnace under a controlled, reducing atmosphere (e.g., a CO/CO₂ or H₂/Ar mixture) at a temperature typically above 1000°C.

4. Cooling:

  • The furnace is cooled to room temperature, maintaining the reducing atmosphere until the sample is cool to prevent re-oxidation.

Quantitative Data Summary

Table 1: Physical Properties of Synthetic Nanothis compound

PropertyValueReference
Particle Size (SEM)50 - 450 nm[9][12]
Surface Area (BET)2.8 - 4.2 m²/g[9][12]
Surface Energy2.47 ± 0.25 J/m²[7]

Visualizations

Fayalite_Synthesis_Workflow cluster_sol_gel Sol-Gel Synthesis cluster_solid_state Solid-State Synthesis sg_start Reactant Mixing (FeCl₂, TEOS) sg_gel Gel Formation sg_start->sg_gel sg_drying Drying sg_gel->sg_drying sg_calcination Calcination (Reducing Atmosphere) sg_drying->sg_calcination sg_end Nanocrystalline This compound sg_calcination->sg_end ss_start Reactant Mixing (FeO, SiO₂) ss_pellet Pelletization ss_start->ss_pellet ss_sinter Sintering (Reducing Atmosphere) ss_pellet->ss_sinter ss_end Polycrystalline This compound ss_sinter->ss_end

Caption: Workflow for Sol-Gel and Solid-State synthesis of this compound.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Paths start Analyze Product (e.g., XRD) check_purity Is the product phase-pure this compound? start->check_purity success Experiment Successful check_purity->success Yes impurities Identify Impurities check_purity->impurities No magnetite Magnetite/Hematite (Fe₃O₄ / Fe₂O₃) impurities->magnetite Oxidized Phases metallic_fe Metallic Iron (Fe) impurities->metallic_fe Over-reduced unreacted_sio2 Unreacted Silica (SiO₂) impurities->unreacted_sio2 Incomplete Reaction fix_oxidation Increase reducing conditions (Lower Oxygen Fugacity) magnetite->fix_oxidation fix_reduction Decrease reducing conditions metallic_fe->fix_reduction fix_reaction Increase Temp/Time Improve Mixing unreacted_sio2->fix_reaction fix_oxidation->start Re-run Experiment fix_reduction->start Re-run Experiment fix_reaction->start Re-run Experiment

Caption: Troubleshooting logic for common impurities in this compound synthesis.

References

Validation & Comparative

Comparing the properties of synthetic versus natural Fayalite crystals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between synthetic and natural fayalite (Fe₂SiO₄) is critical for experimental accuracy and reproducibility. This guide provides a comprehensive comparison of their properties, supported by experimental data and detailed methodologies.

This compound, the iron-rich end-member of the olivine (B12688019) solid solution series, is a subject of intense study across various scientific disciplines, from geology to materials science. While natural this compound provides a baseline for understanding geological processes, synthetic this compound offers a controlled alternative for laboratory experiments, free from the impurities and inconsistencies often found in natural samples. This comparison guide delves into the key physical, chemical, thermal, and magnetic properties of both synthetic and natural this compound crystals, presenting a clear overview for informed material selection.

Comparative Data of Synthetic and Natural this compound

The following table summarizes the key quantitative properties of synthetic and natural this compound, compiled from various experimental studies.

PropertySynthetic this compoundNatural this compound
Chemical Formula Fe₂SiO₄Fe₂SiO₄ (often with minor Mn and Mg impurities)[1]
Crystal System Orthorhombic[1][2]Orthorhombic[1][2]
Space Group Pbnm[3]Pbnm[4]
Density (g/cm³) 4.39 (measured on synthetic material)[1]4.392[5][6]
Mohs Hardness 6.5 - 7.0[2][5][6]6.5 - 7.0[2][5][6]
Color Greenish-yellow, yellow, or brown[1]Greenish-yellow, yellow-brown, brown[1][4][5]
Lustre Vitreous, greasy[1][5]Vitreous, greasy[1][5]
Refractive Index nα = 1.827, nβ = 1.869, nγ = 1.879 (for synthetic)[4]nα = 1.731 - 1.824, nβ = 1.76 - 1.864, nγ = 1.773 - 1.875[1][5]
Birefringence (δ) 0.052 (calculated from RI for synthetic)0.042 - 0.051[1][5]
Pleochroism Faint; X = pale yellow, Y = orange-yellow/reddish-brown, Z = pale yellow[1][7]Faint; X = Z = pale yellow; Y = yellow-orange, reddish brown[4][5]
Melting Point Lower than forsterite[3]Varies with impurities
Thermal Conductivity 6.0 ± 0.5 Wm⁻¹K⁻¹[8]Not explicitly found for natural samples, but expected to be similar.
Heat Capacity (Cp) At 298.15 K: 131.9 ± 0.1 J/(mol·K)Excellent agreement with synthetic samples.[9]
Standard Entropy (S°) At 298.15 K: 151.0 ± 0.2 J/(mol·K)[10]151.6 ± 1.1 J/(mol·K)[9][11]
Magnetic Behavior Paramagnetic at room temperature, becoming antiferromagnetic below the Néel temperature.[11]Paramagnetic at room temperature, transitioning to antiferromagnetic at lower temperatures.[12]
Néel Temperature (Tₙ) ~65 K[9][11]~63 K (slight difference likely due to minor element impurities like Mn²⁺)[9][11]

Key Differences and Experimental Considerations

The primary distinction between synthetic and natural this compound lies in purity and homogeneity . Natural crystals almost invariably contain impurities, most commonly manganese (Mn) and magnesium (Mg), which can substitute for iron in the crystal lattice.[1] These substitutions can subtly alter physical properties such as the Néel temperature.[9][11]

Synthetic this compound, on the other hand, can be produced with very high purity, offering a more ideal Fe₂SiO₄ composition for fundamental research.[10][13] This is particularly crucial for studies sensitive to trace element effects, such as those investigating magnetic transitions or catalytic activity.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and comparison of this compound crystals. Below are outlines of key experimental protocols.

Synthesis of this compound Crystals

Several methods are employed for the synthesis of this compound, each yielding crystals with different characteristics.

  • Czochralski Technique: This method involves pulling a single crystal from a melt of stoichiometric composition. It is capable of producing large, high-quality single crystals suitable for a wide range of physical property measurements.[10]

  • Sol-Gel Synthesis: This technique produces nanocrystalline this compound by reacting precursors like iron(II) chloride, sodium ethoxide, and tetraethyl orthosilicate (B98303) (TEOS) to form a gel, which is then calcined under reducing conditions.[13]

  • Hydrothermal Synthesis: This method involves the reaction of iron-rich amorphous silicates, iron metal powder, and water at elevated temperatures and pressures to form this compound crystals.[14]

Synthesis_Workflow cluster_czochralski Czochralski Technique cluster_solgel Sol-Gel Synthesis cluster_hydrothermal Hydrothermal Synthesis c1 Melt Preparation (Stoichiometric Fe₂SiO₄) c2 Crystal Pulling c1->c2 c3 Cooling & Annealing c2->c3 sg1 Precursor Mixing (TEOS, FeCl₂, NaOEt) sg2 Gel Formation sg1->sg2 sg3 Calcination (Reducing Atmosphere) sg2->sg3 h1 Reactant Loading (Amorphous Silicates, Fe, H₂O) h2 Autoclave Reaction (Elevated T & P) h1->h2 h3 Product Recovery h2->h3 Characterization_Workflow cluster_structural Structural Analysis cluster_compositional Compositional Analysis cluster_thermal Thermal Analysis cluster_magnetic Magnetic Analysis Fayalite_Sample This compound Crystal (Synthetic or Natural) XRD X-Ray Diffraction (XRD) Fayalite_Sample->XRD SEM Scanning Electron Microscopy (SEM) Fayalite_Sample->SEM Mossbauer Mössbauer Spectroscopy Fayalite_Sample->Mossbauer DSC Differential Scanning Calorimetry (DSC) Fayalite_Sample->DSC VSM Vibrating Sample Magnetometry (VSM) Fayalite_Sample->VSM Crystal_Structure Crystal_Structure XRD->Crystal_Structure Crystal Structure, Phase Purity Morphology Morphology SEM->Morphology Morphology, Size Iron_State Iron_State Mossbauer->Iron_State Fe Oxidation State, Coordination Thermal_Properties Thermal_Properties DSC->Thermal_Properties Heat Capacity, Phase Transitions Magnetic_Properties Magnetic_Properties VSM->Magnetic_Properties Magnetic Susceptibility, Néel Temperature Logical_Relationship Research_Goal Define Research Goal Purity_Requirement Purity & Homogeneity Requirement Research_Goal->Purity_Requirement Synthetic_this compound Synthetic this compound Purity_Requirement->Synthetic_this compound High Natural_this compound Natural this compound Purity_Requirement->Natural_this compound Low / Variable High_Purity_App Applications Requiring High Purity: - Fundamental Physics/Chemistry - Catalyst Development - Controlled Biological Assays Synthetic_this compound->High_Purity_App Geological_App Applications Simulating Natural Systems: - Geological Modeling - Environmental Weathering - Ore Deposit Studies Natural_this compound->Geological_App

References

Experimental Validation of the Forsterite-Fayalite Solid Solution Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the thermodynamic and structural properties of mineral solid solutions is paramount. This guide provides an objective comparison of experimental data validating the forsterite (Mg₂SiO₄) - fayalite (Fe₂SiO₄) solid solution model, a cornerstone of Earth and materials science.

The olivine (B12688019) mineral group, with its principal end-members forsterite and this compound, forms a complete solid solution series, denoted as (Mg,Fe)₂SiO₄.[1][2] The continuous substitution of magnesium (Mg²⁺) and iron (Fe²⁺) cations within the crystal lattice dictates the physical and chemical properties of the resulting olivine.[1] Experimental validation of this model is crucial for accurately predicting the behavior of these minerals in various geological and industrial settings. This guide summarizes key experimental findings from calorimetric, X-ray diffraction, and spectroscopic studies.

Thermodynamic Properties: A Calorimetric Perspective

Calorimetry provides direct measurement of the thermodynamic mixing properties of the forsterite-fayalite solid solution.[3] High-temperature solution calorimetry and low-temperature heat-capacity measurements have been instrumental in determining the enthalpy, entropy, and Gibbs free energy of mixing.

Early studies suggested that the forsterite-fayalite solid solution behaves almost ideally, with small positive deviations from ideality.[3][4] High-temperature solution calorimetry experiments measured the enthalpies of solution for synthetic olivines, revealing small positive excess enthalpies of mixing.[4] More recent calorimetric investigations have refined these thermodynamic parameters, providing a more detailed understanding of the mixing behavior.

PropertyMethodKey FindingsReference
Enthalpy of Mixing (ΔHmix) High-temperature solution calorimetry in Pb₂B₂O₅ melt at 970 KSmall positive deviations from ideality, asymmetric towards the this compound end-member. Excess enthalpies are represented by Hxs = 2(1000 + 1000XFe) XFeXMg.[4]Wood and Kleppa (1981)[4]
Heat Capacity (Cp) and Entropy (S) Low-temperature heat-pulse calorimetry (5 K to 300 K)Sharp lambda-type anomaly in this compound-rich compositions due to a paramagnetic to antiferromagnetic transition. The Néel temperature (TN) decreases linearly with increasing forsterite content.[5] The standard third-law entropies for forsterite and this compound are in excellent agreement with previous data.[3]Dachs et al. (2007)[3][5]
Excess Entropy of Mixing (ΔSxs) Calculated from low-temperature heat capacity dataThe overall molar excess entropy of mixing is weakly negative, suggesting near-ideal entropy of mixing behavior.[5]Dachs et al. (2007)[5]

Structural Properties: Insights from X-ray Diffraction

X-ray diffraction (XRD) is a powerful tool for determining the crystal structure and lattice parameters of the forsterite-fayalite solid solution series. These studies have confirmed the continuous nature of the solid solution and have provided valuable data on how the unit cell dimensions and bulk modulus vary with composition.

Single-crystal X-ray diffraction studies at high pressures have been particularly important for understanding the compressibility and elastic properties of olivine, which are crucial for modeling the Earth's mantle.[6][7]

PropertyMethodKey FindingsReference
Unit Cell Parameters Single-crystal X-ray diffractionUnit cell parameters vary linearly with composition across the solid solution series.Schwab and Küstner (1977)[8]
Bulk Modulus (KT0) High-pressure single-crystal X-ray diffraction using a diamond-anvil cellThe isothermal bulk modulus and its first pressure derivative do not show significant variation for compositions between Fo₉₂Fa₈ and Fo₆₂Fa₃₈, with KT0 = 124.7(9) GPa and K' = 5.3(3).[6][9] A slight increase in bulk modulus is observed with increasing Fe content from forsterite to this compound.[7]Nestola et al. (2011)[6][9], Angel et al. (2018)[7]

Spectroscopic Analysis

Infrared spectroscopy provides insights into the vibrational modes of the silicate (B1173343) tetrahedra and the local environment of the cations within the olivine structure. Studies on the forsterite-fayalite series have shown that the positions of vibrational bands shift in a near-linear fashion with changing Fe content.[10] Furthermore, the broadening of certain spectral lines at intermediate compositions is consistent with local strain heterogeneities arising from the size difference between Mg²⁺ and Fe²⁺ cations.[10]

Experimental Protocols

A detailed understanding of the experimental methodologies is essential for evaluating the validity and reliability of the presented data.

High-Temperature Solution Calorimetry

This technique involves dissolving a known amount of the synthetic olivine sample in a molten lead borate (B1201080) (Pb₂B₂O₅) solvent at a constant high temperature (e.g., 970 K).[4] The heat change associated with the dissolution process is measured using a calorimeter. By comparing the heat of solution of the solid solution members with those of the pure end-members (forsterite and this compound), the enthalpy of mixing can be determined.[4]

Low-Temperature Heat-Pulse Calorimetry

For these experiments, small, milligram-sized synthetic olivine samples are used.[3][5] The measurements are typically performed using a Physical Properties Measurement System (PPMS).[3][5] The sample is cooled to a low temperature (e.g., 5 K), and then small, precise amounts of heat (pulses) are applied. The resulting temperature increase is measured, allowing for the determination of the heat capacity as a function of temperature.[3]

Single-Crystal X-ray Diffraction at High Pressure

In this method, a small, single crystal of olivine is placed in a diamond-anvil cell, which is capable of generating extremely high pressures.[6][7] The crystal is then irradiated with a monochromatic X-ray beam.[7] The diffraction pattern produced by the crystal is recorded on a detector.[7] By analyzing the positions and intensities of the diffraction spots at different pressures, the unit cell parameters and, consequently, the bulk modulus can be determined.[6][7]

Logical Relationship of the Forsterite-Fayalite Solid Solution

The relationship between the end-members and the solid solution can be visualized as a continuous series where the properties are a function of the relative proportions of forsterite and this compound.

Forsterite_Fayalite_Solid_Solution Forsterite Forsterite (Mg₂SiO₄) SolidSolution Olivine Solid Solution ((Mg,Fe)₂SiO₄) Forsterite->SolidSolution Mg²⁺ substitution This compound This compound (Fe₂SiO₄) This compound->SolidSolution Fe²⁺ substitution

Caption: Forsterite-Fayalite Solid Solution Model.

This guide provides a comparative overview of the experimental data that validates the forsterite-fayalite solid solution model. The consistency across different experimental techniques, including calorimetry, X-ray diffraction, and spectroscopy, strengthens the understanding of this fundamental mineral series. The presented data and methodologies offer a valuable resource for researchers in various scientific disciplines.

References

A Comparative Study of Fayalite and Forsterite High-Pressure Behavior

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Mineral Physics and Materials Science

Fayalite (Fe₂SiO₄) and forsterite (Mg₂SiO₄) are the iron and magnesium end-members, respectively, of the olivine (B12688019) solid solution series, a primary constituent of the Earth's upper mantle.[1] Understanding their behavior under extreme pressures is crucial for modeling the Earth's interior, interpreting seismic data, and advancing materials science. This guide provides a comparative analysis of the high-pressure properties of this compound and forsterite, supported by experimental data and detailed methodologies.

Comparative Data of High-Pressure Properties

The response of this compound and forsterite to high pressure reveals significant differences in their compressibility and phase transition pathways. The following tables summarize key quantitative data obtained from various experimental studies.

MineralBulk Modulus (K₀) (GPa)K'₀ (∂K₀/∂P)Experimental MethodReference
Forsterite (Mg₂SiO₄) 125(2)4.0(4)Single-crystal X-ray diffraction in a diamond-anvil cell[2][3]
130.0(9)4.12(7)Synchrotron single-crystal X-ray diffraction[4]
This compound (Fe₂SiO₄) 128.6 ± 5.15.3 (fixed)Synchrotron X-ray diffraction and ultrasonic interferometry in a DIA-type multi-anvil press
127.2 ± 0.36.5Sound wave velocities

Table 1: Equation of State Parameters for this compound and Forsterite. This table presents the zero-pressure bulk modulus (K₀) and its pressure derivative (K'₀), which are fundamental parameters in the Birch-Murnaghan equation of state describing the compressibility of a material.

MineralPhase TransitionTransition Pressure (GPa)High-Pressure Phase(s)Experimental ConditionsReference
Forsterite (Mg₂SiO₄) Olivine → Wadsleyite (β-phase)~13.8WadsleyiteHigh P-T[2]
Wadsleyite → Ringwoodite (γ-phase)>17RingwooditeHigh P-T[5]
Forsterite → Forsterite II50Forsterite II (triclinic, P1)Room Temperature Compression[4]
Forsterite II → Forsterite III58Forsterite III (orthorhombic, Cmc2₁)Room Temperature Compression[4]
Amorphization> 79 (polycrystalline)AmorphousLaser-driven shock[6]
This compound (Fe₂SiO₄) Olivine → Ahrensite (Spinel structure)~6-7AhrensiteHigh P-T[7]
Metastable extensionup to ~35AmorphousHigh-pressure experiments[7]
Decomposition1.4 - 7.5Iron (bcc) + SiO₂ + H₂O or Iron HydrideHigh hydrogen pressure and temperature[8]

Table 2: High-Pressure Phase Transitions of this compound and Forsterite. This table outlines the different structural transformations these minerals undergo at elevated pressures. Forsterite follows the well-known post-olivine transformation sequence to wadsleyite and ringwoodite, which are believed to be major constituents of the Earth's transition zone.[9] In contrast, this compound transforms directly to a spinel-structured polymorph, ahrensite, at significantly lower pressures.[7] Under room temperature compression, forsterite exhibits transitions to metastable phases (Forsterite II and III) before potential amorphization at very high pressures.[4][6] this compound can also become amorphous if the transition to ahrensite is kinetically hindered.[7]

Experimental Protocols

The data presented above are derived from a suite of sophisticated high-pressure experimental techniques. The following section details the methodologies for the key experiments cited.

Diamond-Anvil Cell (DAC) with in situ Synchrotron X-ray Diffraction

This is a primary technique for studying the structural evolution of materials under extreme static pressures.

  • Sample Preparation: A single crystal or powdered sample of this compound or forsterite, typically a few tens of micrometers in size, is loaded into a sample chamber. The chamber is a small hole drilled in a metal gasket, which is placed between the flat faces (culets) of two diamond anvils. A pressure-transmitting medium (e.g., a 4:1 methanol-ethanol mixture, helium, or argon) is also loaded into the chamber to ensure hydrostatic or quasi-hydrostatic conditions.[2][3] A small ruby chip is often included as a pressure calibrant, with the pressure determined by the shift in its fluorescence spectrum.

  • Pressure Generation: Pressure is applied by mechanically driving the two diamond anvils together.

  • Data Collection: The DAC is placed in the path of a high-brilliance synchrotron X-ray beam. As the pressure is incrementally increased, X-ray diffraction patterns are collected. These patterns provide information about the crystal structure and unit cell parameters of the sample at each pressure point.

  • Data Analysis: The diffraction data are used to determine the unit cell volume as a function of pressure. This pressure-volume data is then fitted to an equation of state, such as the Birch-Murnaghan equation, to determine the bulk modulus and its pressure derivative.[2][4]

Multi-Anvil Press with Ultrasonic Interferometry

This technique is used to measure the elastic properties of materials at high pressures and temperatures, conditions that are more representative of the Earth's mantle.

  • Sample Preparation: A polycrystalline sample of this compound or forsterite is synthesized and fabricated into a cylindrical shape. This sample is then placed within a complex assembly of pressure-transmitting and insulating materials, including a furnace for heating.

  • Pressure and Temperature Generation: The sample assembly is placed in the center of a set of tungsten carbide or sintered diamond anvils within a large hydraulic press. The press applies a large force, which is transmitted through the anvils to the sample, generating high pressures. The furnace allows for simultaneous heating of the sample.

  • Data Collection: Ultrasonic transducers are integrated into the anvil setup to generate and receive acoustic waves that travel through the sample. The travel times of these waves are measured precisely using interferometry. Simultaneously, synchrotron X-ray diffraction can be used to determine the sample's density under pressure.

  • Data Analysis: The measured sound wave velocities, combined with the density data, are used to calculate the adiabatic bulk and shear moduli of the material at various pressure and temperature conditions.

Shock-Wave Experiments

Shock-wave experiments generate extremely high pressures and temperatures for very short durations (nanoseconds), allowing the study of material behavior under dynamic compression.

  • Experimental Setup: A high-power laser or a gas gun is used to launch a projectile at high velocity towards a target containing the this compound or forsterite sample.

  • Data Collection: The impact generates a shock wave that propagates through the sample. The properties of the material under shock compression are probed using techniques like femtosecond X-ray diffraction from a free-electron laser.[6] This allows for the in situ observation of structural changes on a very short timescale.

  • Data Analysis: The diffraction patterns collected during the shock event reveal the crystal structure of the material at extreme pressures and temperatures, providing insights into phase transitions and potential amorphization.[6]

Visualizations

Experimental Workflow for High-Pressure Mineral Physics

experimental_workflow cluster_prep Sample Preparation cluster_exp High-Pressure Experiment cluster_analysis Data Analysis Sample This compound or Forsterite (Single Crystal or Powder) Gasket Gasket Preparation (Drilling) Sample->Gasket Loading Loading into DAC or Multi-Anvil Assembly Gasket->Loading Pressure Pressure Generation (DAC / Multi-Anvil / Shock) Loading->Pressure Medium Addition of Pressure Transmitting Medium Medium->Loading Calibrant Inclusion of Pressure Calibrant (e.g., Ruby) Calibrant->Loading Probe In-situ Probing (X-ray Diffraction, Spectroscopy) Pressure->Probe Heating Temperature Control (Resistive / Laser Heating) Heating->Probe Diffraction Diffraction Pattern Analysis Probe->Diffraction Spectra Spectroscopic Data Analysis Probe->Spectra EOS Equation of State Fitting Diffraction->EOS Phase Phase Transition Identification Spectra->Phase Properties Determination of Physical Properties EOS->Properties Phase->Properties

Caption: A generalized workflow for high-pressure mineral physics experiments.

Phase Transition Pathways

phase_transitions cluster_forsterite Forsterite (Mg₂SiO₄) cluster_this compound This compound (Fe₂SiO₄) Fo Forsterite (α) Wad Wadsleyite (β) Fo->Wad ~13.8 GPa (High T) FoII Forsterite II Fo->FoII 50 GPa (Room T) Amor_Fo Amorphous Fo->Amor_Fo >79 GPa (Shock) Ring Ringwoodite (γ) Wad->Ring >17 GPa (High T) FoIII Forsterite III FoII->FoIII 58 GPa (Room T) Fa This compound (α) Ahr Ahrensite (spinel) Fa->Ahr ~6-7 GPa (High T) Amor_Fa Amorphous Fa->Amor_Fa Metastable >~35 GPa

Caption: A simplified diagram of the high-pressure phase transitions for forsterite and this compound.

References

Fayalite: A Superior Standard for Validating Thermodynamic Databases

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison Guide for Researchers and Scientists

In the realms of materials science, geology, and drug development, the accuracy of thermodynamic databases is paramount for predictive modeling and understanding complex chemical systems. The validation of these databases relies on high-quality experimental data from standard reference materials. This guide provides a comprehensive comparison of fayalite (Fe₂SiO₄) as a standard for validating thermodynamic databases against other commonly used materials, namely quartz (SiO₂) and corundum (Al₂O₃).

This compound, an iron-rich end-member of the olivine (B12688019) solid-solution series, presents a unique combination of properties that make it an excellent candidate for a validation standard. Its complex magnetic transitions at low temperatures and well-defined heat capacity provide rigorous benchmarks for database validation. This guide presents experimental data for this compound and compares it with quartz and corundum, offering researchers the necessary information to make informed decisions about the most suitable standard for their specific applications.

Thermodynamic Data Comparison

The following tables summarize the key thermodynamic properties for this compound, quartz, and corundum at standard conditions (298.15 K and 1 bar). This quantitative data is essential for the validation and refinement of thermodynamic databases.

Table 1: Standard Molar Thermodynamic Properties (at 298.15 K)

PropertyThis compound (Fe₂SiO₄)Quartz (α-SiO₂)Corundum (α-Al₂O₃)
Molar Heat Capacity (Cₚ°) (J·mol⁻¹·K⁻¹)131.9 ± 0.1[1][2][3]44.57[4]79.0[5][6]
Standard Molar Entropy (S°) (J·mol⁻¹·K⁻¹)151.0 ± 0.2[1][2][3]41.44[4]50.92 ± 0.10[7]
Standard Molar Enthalpy of Formation (ΔfH°) (kJ·mol⁻¹)-1478.17 ± 1.30[1][2][3]-910.86[8]-1675.7 ± 1.3[7]
Standard Molar Gibbs Free Energy of Formation (ΔfG°) (kJ·mol⁻¹)-1378.98 ± 1.35[1][2]Not explicitly foundNot explicitly found

Table 2: Physical Properties

PropertyThis compound (Fe₂SiO₄)Quartz (α-SiO₂)Corundum (α-Al₂O₃)
Molar Mass (g·mol⁻¹)203.7860.08101.96
Crystal System OrthorhombicTrigonalTrigonal
Density (g·cm⁻³)4.392.653.98

Experimental Protocols

The accuracy of the thermodynamic data presented above is contingent on precise and well-documented experimental methodologies. Below are detailed protocols for the key techniques used to determine the thermodynamic properties of these standard materials.

Adiabatic Calorimetry

Adiabatic calorimetry is a highly accurate method for determining heat capacity by minimizing heat exchange with the surroundings.

Methodology:

  • Sample Preparation: A precisely weighed sample of the material (e.g., this compound) is sealed in a sample container, typically made of a material with a known heat capacity like copper or silver. The container is filled with a heat-exchange gas (e.g., helium) to ensure thermal equilibrium.

  • Calorimeter Setup: The sample container is placed within an adiabatic shield inside a vacuum chamber. The temperature of the shield is meticulously controlled to match the temperature of the sample container at all times, thereby preventing heat loss.

  • Heating: A known amount of electrical energy is supplied to a heater within the sample container, causing a small increase in temperature.

  • Temperature Measurement: The temperature of the sample is measured with high-precision thermometers (e.g., platinum resistance thermometers) before and after the energy input.

  • Data Analysis: The heat capacity is calculated from the measured temperature change and the amount of energy supplied, after correcting for the heat capacity of the sample container and any residual heat exchange.

Relaxation Calorimetry

Relaxation calorimetry is a technique well-suited for measuring the heat capacity of small samples over a wide range of temperatures.

Methodology:

  • Sample Mounting: A small, precisely weighed sample is mounted on a thin, amorphous platform that has a known heat capacity. The platform is weakly thermally linked to a heat sink at a constant temperature.

  • Heating: A short heat pulse is applied to the platform, raising its temperature slightly above the heat sink.

  • Temperature Relaxation: After the heat pulse, the temperature of the sample and platform relaxes back to the temperature of the heat sink. The time constant of this relaxation is measured.

  • Data Analysis: The heat capacity of the sample is determined from the relaxation time constant, the thermal conductance of the link to the heat sink, and the heat capacity of the platform. The analysis can be performed using a 1-τ model (assuming good thermal contact between sample and platform) or a 2-τ model (accounting for finite thermal conductance between the sample and platform).[9]

Drop Solution Calorimetry

Drop solution calorimetry is used to determine the enthalpy of formation of a compound by measuring the heat of solution.

Methodology:

  • Solvent Preparation: A suitable solvent, such as a molten oxide (e.g., lead borate) for silicates and oxides, is maintained at a constant high temperature within the calorimeter.

  • Sample Drop: A pellet of the sample, at a known initial temperature (typically room temperature), is dropped into the molten solvent.

  • Heat of Solution Measurement: The heat evolved or absorbed during the dissolution of the sample is measured by the calorimeter.

  • Thermochemical Cycle: To determine the enthalpy of formation, a thermochemical cycle is constructed. This involves measuring the heats of solution of the constituent oxides (e.g., FeO and SiO₂ for this compound) in the same solvent.

  • Calculation: The enthalpy of formation is calculated using Hess's law, by combining the measured heats of solution of the compound and its constituent components.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a versatile technique for measuring heat flow associated with thermal transitions in a material as a function of temperature.

Methodology:

  • Sample and Reference Preparation: A small, accurately weighed amount of the sample is placed in a sample pan (e.g., aluminum or platinum). An empty pan is used as a reference.

  • Heating Program: The sample and reference pans are heated or cooled at a constant rate in a controlled atmosphere.

  • Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis: The heat capacity of the sample is determined by comparing the heat flow to the sample with the heat flow to a known standard (e.g., sapphire) under the same conditions. Enthalpy changes of phase transitions are calculated by integrating the area of the corresponding peaks in the DSC curve.

Validation Workflow

The process of using a standard material like this compound to validate a thermodynamic database follows a logical workflow. This can be visualized to better understand the relationship between experimental data and database refinement.

G cluster_0 Experimental Data Acquisition cluster_1 Database Validation cluster_2 Refinement and Application exp Experimental Measurement of Thermodynamic Properties (e.g., Calorimetry) comp Comparison of Experimental and Calculated Data exp->comp std Selection of Standard Material (e.g., this compound) std->exp db Existing Thermodynamic Database calc Calculation of Thermodynamic Properties from Database db->calc calc->comp refine Database Refinement (If Discrepancies Exist) comp->refine model Validated Database for Predictive Modeling comp->model refine->db

Workflow for Thermodynamic Database Validation.

Conclusion

The validation of thermodynamic databases is a critical step in ensuring the reliability of computational models in scientific research and industrial applications. While quartz and corundum are well-established standards, this compound offers a more rigorous test for these databases due to its complex low-temperature behavior. The well-characterized thermodynamic properties of this compound, obtained through precise experimental techniques, provide a robust benchmark for identifying potential inaccuracies and areas for improvement in thermodynamic databases. For researchers seeking to validate databases that will be used for complex systems, particularly those involving transition metals and magnetic materials, this compound stands out as a superior standard.

References

Comparative analysis of Fayalite and wüstite under extreme conditions.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Fayalite (Fe₂SiO₄) and Wüstite (FeO) Under Extreme Conditions

This guide provides a detailed comparative analysis of the physical and chemical properties of this compound (Fe₂SiO₄) and wüstite (FeO) under conditions of high pressure and high temperature. The information is intended for researchers and scientists in materials science, geophysics, and planetary science.

Introduction

This compound, the iron-rich end-member of the olivine (B12688019) solid solution series, and wüstite, a non-stoichiometric iron(II) oxide, are fundamental components in the Earth's mantle.[1] Their behavior under the extreme pressure and temperature conditions of the Earth's interior is crucial for understanding geophysical and geochemical processes. This guide compares their structural stability, phase transitions, and physical properties based on experimental data.

Structural Properties and Phase Transitions

Both this compound and wüstite undergo significant structural changes as pressure and temperature increase. These transformations have profound implications for the density and seismic velocity of mantle materials.

This compound (Fe₂SiO₄)

At ambient conditions, this compound crystallizes in the orthorhombic system.[2] Under high pressure, it transforms directly to ahrensite, the iron-rich analogue of ringwoodite, which has a spinel structure. This transition is expected to occur at approximately 6–7 GPa under the conditions of the Earth's upper mantle.[2] Unlike its magnesium-rich counterpart, forsterite, this compound does not form an intermediate wadsleyite-like phase.[2] However, in some high-pressure experiments, this transformation can be delayed, with this compound remaining stable up to nearly 35 GPa, at which point it may become amorphous.[2]

Wüstite (FeO)

Wüstite is stable in the cubic B1 (NaCl-type) structure at ambient conditions.[3] Upon compression at room temperature, it undergoes a rhombohedral distortion at approximately 17 GPa.[3] At higher temperatures and pressures, a transition to the B8 (NiAs-type) structure has been suggested to occur around 70 GPa, though this is a subject of debate among researchers, with some studies not observing this phase change.[3]

Data Presentation: Comparative Properties

The following tables summarize key quantitative data for this compound and wüstite under extreme conditions.

Table 1: General and Structural Properties

PropertyThis compound (Fe₂SiO₄)Wüstite (FeO)
Crystal System (Ambient) Orthorhombic (Pbnm)[2]Cubic (Fm-3m)
Density (Ambient) 4.39 g/cm³[2]~5.7-6.0 g/cm³
High-Pressure Polymorphs Ahrensite (spinel structure)[2]Rhombohedral distortion of B1; Possible B8 (NiAs-type) structure[3]
Phase Transition Pressure ~6-7 GPa to ahrensite[2]~17 GPa to rhombohedral (Room T); ~70 GPa to B8 (High T, debated)[3]

Table 2: Thermophysical Properties at High Pressure

PropertyThis compound (Fe₂SiO₄)Wüstite (FeO)
Melting Curve Decomposes under high hydrogen pressure[4]Determined up to 77 GPa and 3100 K[3][5]
Thermal Expansion (at 50 GPa) Data not readily available~1.0 x 10⁻⁵ K⁻¹[6]
Lattice Thermal Conductivity Data not readily availableShows an anomalous pressure dependence, changing from a positive to negative pressure derivative around 33 GPa[7]
Electrical Conductivity Increases with pressure and iron content; dominated by Fe²⁺-Fe³⁺ hopping (small polaron) mechanism[8]Increases with pressure and temperature

Experimental Protocols

The data presented in this guide are primarily derived from experiments conducted under simulated mantle conditions.

High-Pressure and High-Temperature Generation:

  • Diamond Anvil Cells (DAC): This is the most common apparatus for generating static high pressures, often exceeding several hundred GPa.[9][10] Samples are compressed between two brilliant-cut diamonds. For high-temperature experiments, laser heating systems are integrated to heat the sample to thousands of degrees.[3][6]

  • Shockwave Experiments: High-powered lasers or gas guns generate shock waves that travel through a sample, creating fleeting states of extreme pressure and temperature.[10]

In-situ Analysis Techniques:

  • X-ray Diffraction (XRD): Synchrotron X-ray sources are used to perform in-situ XRD on samples held at high pressure and temperature.[6] This allows for the determination of crystal structure, lattice parameters (and thus density), and the identification of phase transitions.

  • Spectroscopy: Techniques like Raman and Mössbauer spectroscopy provide information on vibrational modes and the electronic state of iron, respectively.

  • Electrical Conductivity Measurements: These are typically performed in a multi-anvil press where electrodes are in contact with the sample.[8]

Visualization of Phase Transitions

The following diagrams illustrate the pressure-induced phase transition pathways for this compound and wüstite.

Fayalite_Transition This compound This compound (Orthorhombic) Ahrensite Ahrensite (Spinel Structure) This compound->Ahrensite ~6-7 GPa Amorphous Amorphous Phase This compound->Amorphous >35 GPa (Kinetically Delayed)

Caption: Pressure-induced phase transitions of this compound (Fe₂SiO₄).

Wustite_Transition Wustite_B1 Wüstite (Cubic B1) Wustite_rB1 Wüstite (Rhombohedral) Wustite_B1->Wustite_rB1 ~17 GPa (Room Temp) Wustite_B8 Wüstite (Hexagonal B8) (Debated) Wustite_rB1->Wustite_B8 ~70 GPa (High Temp)

Caption: Pressure-induced phase transitions of Wüstite (FeO).

Conclusion

This compound and wüstite exhibit distinct and complex behaviors under extreme conditions. This compound undergoes a direct transformation to a high-density spinel structure, a key feature of mantle mineralogy. Wüstite displays more complex phase relations, including a rhombohedral distortion and a debated transition to a hexagonal structure at very high pressures. The contrasting responses of these iron-rich minerals to pressure and temperature are critical for accurately modeling the Earth's deep interior. Further research, particularly on the thermophysical properties of this compound at extreme conditions, will continue to refine our understanding of planetary differentiation and dynamics.

References

A Comparative Guide to Oxygen Buffers in Experimental Petrology: Evaluating the FMQ Buffer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of redox conditions in high-pressure, high-temperature experiments, the choice of an appropriate oxygen buffer is paramount. This guide provides an objective comparison of the Fayalite-Magnetite-Quartz (FMQ) buffer with other commonly employed oxygen buffers, supported by quantitative data and detailed experimental protocols.

The FMQ buffer is a widely utilized solid-state oxygen buffer in experimental petrology and geochemistry. It defines the oxygen fugacity (ƒO₂) at which the mineral assemblage of this compound (Fe₂SiO₄), magnetite (Fe₃O₄), and quartz (SiO₂) is in equilibrium. The redox condition established by the FMQ buffer is particularly relevant to many terrestrial magmatic systems.[1][2] However, its effectiveness and suitability must be evaluated against other available oxygen buffers, each with its own set of advantages and limitations.

Quantitative Comparison of Common Oxygen Buffers

The oxygen fugacity of a given buffer is a function of temperature and, to a lesser extent, pressure. The following table presents a comparison of the calculated log ƒO₂ values for several common oxygen buffers at a pressure of 1 GPa (10,000 bar) and various temperatures relevant to experimental petrology.

Oxygen BufferMineral Assemblagelog ƒO₂ at 800°Clog ƒO₂ at 1000°Clog ƒO₂ at 1200°CRelative Oxidizing Condition
Hematite-Magnetite (HM) Hematite (Fe₂O₃) + Magnetite (Fe₃O₄)-9.3-5.7-2.9Most Oxidizing
Nickel-Nickel Oxide (NNO) Nickel (Ni) + Nickel Oxide (NiO)-12.5-9.5-7.1Oxidizing
This compound-Magnetite-Quartz (FMQ) This compound (Fe₂SiO₄) + Magnetite (Fe₃O₄) + Quartz (SiO₂)-13.6-10.5-8.1Intermediate
Iron-Wüstite (IW) Iron (Fe) + Wüstite (FeO)-16.8-13.6-11.1Reducing
Re-ReO₂ Rhenium (Re) + Rhenium Dioxide (ReO₂)-10.9-8.1-5.9Oxidizing

Note: These values are calculated based on thermodynamic data and may vary slightly depending on the specific thermodynamic database and equations used. The relative order of oxidizing conditions remains consistent.[3][4][5]

Key Performance Characteristics

The choice of an oxygen buffer depends on the specific requirements of the experiment, including the target oxygen fugacity, temperature, and pressure.

BufferAdvantagesDisadvantages
HM Establishes highly oxidizing conditions.Limited applicability to many natural magmatic systems.
NNO Well-calibrated and widely used. Relatively easy to prepare.[6]Can be more oxidizing than many terrestrial magmas.
FMQ Represents redox conditions relevant to many crustal igneous rocks.[6]More complex three-phase assemblage. Can be sluggish to equilibrate at lower temperatures. Its ƒO₂ is more sensitive to pressure changes compared to NNO and IW.[6]
IW Defines highly reducing conditions, relevant for studies of the early Earth or meteorites.[1]Wüstite is non-stoichiometric, which can introduce complexities.
Re-ReO₂ Stable at very high temperatures.Rhenium is expensive.

Experimental Protocols: The Double-Capsule Technique

Controlling oxygen fugacity in high-pressure experiments, such as those conducted in a piston-cylinder apparatus, is commonly achieved using the double-capsule technique. This method physically separates the sample from the oxygen buffer, preventing direct contamination while allowing for the transfer of hydrogen, which in turn controls the oxygen fugacity of the sample.[7]

Materials and Preparation:
  • Outer Capsule: Typically made of a hydrogen-permeable material like platinum (Pt).

  • Inner Capsule: Contains the experimental sample and is often made of a material with low iron loss, such as gold-palladium (Au-Pd) alloy.

  • Oxygen Buffer: A physical mixture of the desired mineral assemblage (e.g., this compound, magnetite, and quartz for the FMQ buffer).

  • Water: A small amount of deionized water is added to both the buffer and sample capsules to facilitate hydrogen diffusion.

Step-by-Step Procedure:
  • Prepare the Inner Capsule: The powdered experimental sample is loaded into the inner capsule. A small, known amount of water is added, and the capsule is welded shut.

  • Prepare the Outer Capsule: The chosen oxygen buffer mixture and a small amount of water are placed in the bottom of the outer capsule.

  • Assemble the Double Capsule: The sealed inner capsule is placed inside the outer capsule, on top of the buffer material.

  • Seal the Outer Capsule: The outer capsule is then carefully welded shut.

  • Encapsulate in Pressure Medium: The sealed double-capsule assembly is placed within a pressure medium (e.g., NaCl, talc, or pyrophyllite) inside the piston-cylinder apparatus.

  • Run the Experiment: The assembly is brought to the desired pressure and temperature and held for the duration of the experiment. Hydrogen will diffuse through the platinum outer capsule, equilibrating the hydrogen fugacity (and thus the oxygen fugacity) between the buffer and the sample.

Visualizing Key Concepts

To better illustrate the relationships between different oxygen buffers and the experimental setup, the following diagrams are provided in the DOT language for use with Graphviz.

Oxygen_Buffer_Comparison Relative Oxygen Fugacity of Common Buffers HM Hematite-Magnetite (HM) NNO Nickel-Nickel Oxide (NNO) HM->NNO More Oxidizing FMQ This compound-Magnetite-Quartz (FMQ) NNO->FMQ IW Iron-Wüstite (IW) FMQ->IW More Reducing

Caption: Relative oxidizing conditions of common oxygen buffers.

Double_Capsule_Workflow Double-Capsule Experimental Workflow cluster_preparation Preparation cluster_experiment Experiment prep_inner 1. Prepare Inner Capsule (Sample + H₂O) assemble 3. Assemble Double Capsule prep_inner->assemble prep_outer 2. Prepare Outer Capsule (Buffer + H₂O) prep_outer->assemble load_pc 4. Load into Piston-Cylinder assemble->load_pc run_exp 5. Run at P & T (H₂ Diffusion) load_pc->run_exp quench 6. Quench run_exp->quench analysis 7. Analyze Sample quench->analysis

References

Unveiling the Earth's Mantle: A Comparative Guide to Theoretical Models of Fayalite Phase Transitions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development delving into the high-pressure, high-temperature world of materials science, understanding the phase transitions of minerals like fayalite (Fe₂SiO₄) is crucial. As a key component of the Earth's upper mantle, its behavior under extreme conditions provides a window into our planet's interior. This guide offers an objective comparison of theoretical models against experimental data for this compound's transformation from its common olivine (B12688019) structure to the high-pressure spinel polymorph, ahrensite.

The transition of this compound to a denser spinel structure is a significant geophysical marker. Accurately modeling this transformation is essential for interpreting seismic data and understanding mantle dynamics. This guide presents a synthesis of current experimental findings and theoretical approaches, providing a clear comparison for researchers to validate their own models and experimental designs.

At a Glance: Theoretical Predictions vs. Experimental Observations

The primary phase transition of this compound under pressure is from the α-phase (olivine structure) to the γ-phase (spinel structure, known as ahrensite). The pressure and temperature at which this transition occurs are key parameters for validating theoretical models. Below is a summary of quantitative data from both experimental studies and theoretical calculations.

Parameter Experimental Value Theoretical Model Predicted Value Reference
Transition Pressure at 1273 K (1000 °C) ~5.2 GPaThermodynamic CalculationVaries with database[1]
P (GPa) = 0.5 + 0.0034 * T (K)First-Principles (DFT)Dependent on functional[2]
Enthalpy of Formation (ΔHf° at 298.15 K) -1478.17 ± 1.30 kJ/molThermodynamic Database-1479.36 kJ/mol (Corrected)[3][4]
Standard Entropy (S° at 298.15 K) 151.0 ± 0.2 J/(mol·K)Thermodynamic Database-[3][4]
Heat Capacity (Cp at 298.15 K) 131.9 ± 0.1 J/(mol·K)--[3]

Note: Theoretical values can vary significantly based on the chosen computational method, thermodynamic database, and the parameters used in the calculations.

In-Depth Look: Key Theoretical Models and Their Validation

The prediction of this compound's phase transitions primarily relies on two theoretical pillars: thermodynamic calculations using extensive databases and first-principles calculations based on quantum mechanics.

1. Thermodynamic (CALPHAD) Modeling:

The CALPHAD (Calculation of Phase Diagrams) method is a powerful tool for predicting phase equilibria in multi-component systems.[5][6] This approach relies on thermodynamic databases that contain Gibbs free energy descriptions for each phase as a function of temperature, pressure, and composition. For the Fe-Si-O system, these databases are constructed by critically assessing available experimental data, including phase boundaries and thermochemical properties like enthalpy and entropy.[7][8]

The accuracy of CALPHAD predictions is directly tied to the quality and completeness of the underlying thermodynamic database. Different databases may yield varying transition pressures and temperatures for the this compound-ahrensite transformation. Therefore, experimental validation is crucial for refining these databases and improving the predictive power of the models.

2. First-Principles Calculations:

First-principles calculations, particularly those based on Density Functional Theory (DFT), provide a quantum-mechanical approach to predicting material properties without relying on experimental input.[2][9] These calculations can determine the relative stability of different crystal structures at various pressures and temperatures by computing their free energies.

Various "flavors" of DFT exist (e.g., with different exchange-correlation functionals like GGA or GGA+U), and the choice of functional can influence the predicted transition pressures.[2] While computationally intensive, first-principles calculations are invaluable for understanding the electronic and structural mechanisms driving the phase transition and for providing theoretical data in regions where experiments are challenging.

Experimental Protocols: The Foundation of Model Validation

The validation of any theoretical model hinges on robust experimental data. High-pressure and high-temperature experiments on this compound are typically conducted using multi-anvil presses or diamond anvil cells coupled with in-situ X-ray diffraction.

Synthesis of this compound Starting Material

Synthetic this compound is often used in experiments to ensure purity. A common method involves the solid-state reaction of a stoichiometric mixture of Fe₂O₃, Fe, and SiO₂ powders. The mixture is typically pelletized and sintered at high temperatures (e.g., 1150 °C) in a controlled atmosphere with low oxygen fugacity to prevent the formation of Fe³⁺. The resulting this compound product is then characterized by X-ray diffraction to confirm its crystal structure and purity.

High-Pressure, High-Temperature Experiments with In-Situ X-ray Diffraction

A detailed protocol for a typical multi-anvil press experiment is as follows:

  • Sample Assembly: A finely ground powder of the synthesized this compound is placed into a sample capsule, often made of a noble metal like platinum or gold to prevent reaction with the sample. A pressure calibrant (e.g., NaCl, MgO, or Au) is mixed with the sample or placed in a separate chamber within the assembly. The capsule is then embedded in a pressure medium, typically a ceramic octahedron, which is surrounded by a set of tungsten carbide or sintered diamond anvils.

  • Compression and Heating: The multi-anvil press applies a load to the anvils, generating high pressure on the sample assembly. The sample is then heated to the desired temperature using a cylindrical furnace (e.g., graphite (B72142) or Re) integrated into the assembly. Temperature is monitored using a thermocouple placed near the sample.

  • In-Situ X-ray Diffraction: During the experiment, a high-energy synchrotron X-ray beam is directed at the sample. The diffracted X-rays are collected by a detector, providing a diffraction pattern that reveals the crystal structure of the material at the given pressure and temperature.

  • Phase Identification: The appearance of new diffraction peaks corresponding to the ahrensite (spinel) structure and the disappearance of the this compound (olivine) peaks indicate that a phase transition has occurred. By systematically varying the pressure and temperature, the phase boundary can be mapped out.

  • Pressure Determination: The pressure is determined from the unit cell volume of the pressure calibrant, which is measured from its diffraction peaks and calculated using its known equation of state.

Visualizing the Validation Workflow

The process of validating theoretical models against experimental data can be visualized as a cyclical workflow.

G cluster_theoretical Theoretical Modeling cluster_experimental Experimental Validation thermo_model Thermodynamic Model (e.g., CALPHAD) predict Predict Phase Boundary & Thermodynamic Properties thermo_model->predict fp_model First-Principles Model (e.g., DFT) fp_model->predict comparison Compare Predictions with Experimental Data predict->comparison synthesis Synthesize this compound hpht_exp High-P, High-T Experiment (Multi-Anvil/DAC) synthesis->hpht_exp xrd In-Situ X-ray Diffraction hpht_exp->xrd data_analysis Analyze Data & Determine Phase Boundary xrd->data_analysis data_analysis->comparison refinement Refine Theoretical Models & Thermodynamic Databases comparison->refinement Discrepancy comparison->refinement Agreement reinforces model refinement->thermo_model refinement->fp_model

Caption: Workflow for validating theoretical models of this compound phase transitions.

Conclusion

The study of this compound phase transitions is a dynamic field where theoretical modeling and experimental investigation go hand-in-hand. While current models provide valuable insights, discrepancies with experimental data highlight the need for continued refinement of thermodynamic databases and computational methods. This guide serves as a resource for researchers to navigate the complexities of this high-pressure world, fostering a deeper understanding of the materials that constitute our planet's interior.

References

A comparative investigation of the Fayalite-kirschsteinite solid solution.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the fayalite (Fe₂SiO₄) and kirschsteinite (CaFeSiO₄) solid solution series, a subject of interest in materials science, geology, and industrial processes. This document outlines the crystallographic, physical, and thermodynamic properties of the end-members, explores the behavior of the solid solution, and provides standardized experimental protocols for its synthesis and characterization.

Comparative Overview of this compound and Kirschsteinite

This compound and kirschsteinite are members of the olivine (B12688019) group of nesosilicate minerals.[1] They form a solid solution series where calcium and iron cations substitute for each other in the crystal lattice.[2] This series is particularly relevant in high-temperature environments such as metallurgical slags and some igneous and metamorphic rocks.[3]

Table 1: Comparative Crystallographic and Physical Properties of this compound and Kirschsteinite

PropertyThis compound (Fe₂SiO₄)Kirschsteinite (CaFeSiO₄)
Crystal System OrthorhombicOrthorhombic
Space Group PbnmPnma
Unit Cell Parameters a = 4.82 Å, b = 10.48 Å, c = 6.09 Å[1]a = 4.859 Å, b = 11.132 Å, c = 6.420 Å
Color Greenish-yellow, yellow-brown, brown[1]Greenish
Luster Vitreous to resinous[1]-
Mohs Hardness 6.5 - 7.0[1]5.5
Specific Gravity 4.392 g/cm³[1]3.434 g/cm³
Optical Properties Biaxial (-)[1]Biaxial (-)
Refractive Indices nα = 1.731–1.824, nβ = 1.760–1.864, nγ = 1.773–1.875[1]nα = 1.674 - 1.693, nβ = 1.694 - 1.734, nγ = 1.706 - 1.735

Table 2: Thermodynamic Properties of this compound

Thermodynamic PropertyValue
Enthalpy of Formation (ΔH°f) -1478.2 kJ/mol
Gibbs Free Energy of Formation (ΔG°f) -1378.6 kJ/mol
Standard Molar Entropy (S°) 140.6 J/(mol·K)

The this compound-Kirschsteinite Solid Solution and Phase Equilibria

The this compound-kirschsteinite system exhibits complete solid solution at high temperatures. However, at lower temperatures, a miscibility gap exists, leading to the exsolution of a single-phase olivine into this compound-rich and kirschsteinite-rich domains.[3] The phase relationships are crucial for understanding the cooling history of rocks and the properties of industrial slags.

The T-X phase diagram for the this compound-kirschsteinite system is characterized by a eutectic point at approximately 1130 °C and a composition of Fa₅₅. Below a solvus curve, which is effective at temperatures lower than 1040 °C, the solid solution is immiscible.

Fayalite_Kirschsteinite_Phase_Diagram This compound-Kirschsteinite Phase Diagram X_axis_end CaFeSiO4 (Kirschsteinite) Y_axis_start Temperature (°C) Y_axis_end eutectic liquidus_end eutectic->liquidus_end Liquidus solidus_end eutectic->solidus_end Solidus liquidus_start liquidus_start->eutectic Liquidus solidus_start solidus_start->eutectic Solidus solvus_left solvus_top solvus_left->solvus_top solvus_right solvus_top->solvus_right Solvus (<1040°C) Liquid Liquid Fayalite_ss_Liquid This compound(ss) + Liquid Kirschsteinite_ss_Liquid Kirschsteinite(ss) + Liquid Fayalite_ss_Kirschsteinite_ss This compound(ss) + Kirschsteinite(ss)

Caption: Phase diagram of the this compound-kirschsteinite solid solution.

Experimental Protocols

3.1. Synthesis of this compound-Kirschsteinite Solid Solution

Members of the this compound-kirschsteinite solid solution can be synthesized via solid-state reaction or hydrothermal methods.[4][5]

Solid-State Reaction Protocol:

  • Precursor Preparation: Stoichiometric amounts of high-purity powders of Fe₂O₃, CaCO₃, and SiO₂ are intimately mixed in an agate mortar.

  • Calcination: The mixture is pressed into a pellet and calcined in a controlled atmosphere furnace. A reducing atmosphere (e.g., a CO-CO₂ gas buffer) is necessary to maintain iron in the Fe²⁺ state.[5]

  • Sintering: The sample is heated to a temperature above the solidus but below the liquidus (e.g., 1150-1200 °C) for an extended period (e.g., 24-48 hours) to ensure homogenization.

  • Quenching: The sample is rapidly cooled to room temperature to preserve the high-temperature phase assemblage.

Hydrothermal Synthesis Protocol:

  • Precursor Preparation: A stoichiometric mixture of amorphous silica, an iron source (e.g., iron powder), and a calcium source are placed in a sealed noble metal capsule with deionized water.[4]

  • Hydrothermal Treatment: The capsule is placed in a high-pressure vessel and heated to the desired temperature (e.g., 220 °C) and pressure.[4]

  • Duration: The experiment is run for a sufficient duration to allow for the crystallization of the desired solid solution phase.

  • Quenching and Recovery: The vessel is rapidly cooled, and the solid product is recovered for analysis.

Synthesis_Workflow cluster_SolidState Solid-State Synthesis cluster_Hydrothermal Hydrothermal Synthesis ss_start Mix Precursors (Fe2O3, CaCO3, SiO2) ss_pellet Press into Pellet ss_start->ss_pellet ss_calcine Calcine in Controlled Atmosphere ss_pellet->ss_calcine ss_sinter Sinter at High Temperature ss_calcine->ss_sinter ss_quench Quench ss_sinter->ss_quench ss_product This compound-Kirschsteinite Solid Solution ss_quench->ss_product ht_start Mix Precursors (Amorphous SiO2, Fe, Ca source) + H2O ht_seal Seal in Capsule ht_start->ht_seal ht_treat Heat and Pressurize ht_seal->ht_treat ht_quench Quench ht_treat->ht_quench ht_recover Recover Product ht_quench->ht_recover ht_product This compound-Kirschsteinite Solid Solution ht_recover->ht_product

Caption: Experimental workflows for synthesis.

3.2. Characterization Techniques

X-Ray Diffraction (XRD):

Powder XRD is used to identify the crystalline phases present in the synthesized material and to determine the unit cell parameters.

  • Sample Preparation: A small amount of the powdered sample is placed on a sample holder.

  • Data Collection: The sample is irradiated with monochromatic X-rays, and the diffracted X-rays are detected over a range of 2θ angles.

  • Phase Identification: The resulting diffraction pattern is compared to standard diffraction patterns from databases (e.g., the ICDD) to identify the phases present.

  • Unit Cell Refinement: The positions of the diffraction peaks are used to refine the unit cell parameters of the solid solution members using appropriate software.

Electron Probe Microanalysis (EPMA):

EPMA is employed to determine the precise chemical composition of the individual phases within the sample.

  • Sample Preparation: The sample is mounted in epoxy, polished to a mirror finish, and coated with a thin layer of carbon.

  • Analysis: A focused beam of electrons is directed onto the sample surface, causing the emission of characteristic X-rays.

  • Quantification: The intensities of the X-rays for each element are measured and compared to those from standards of known composition to determine the weight percent of each element in the analyzed volume.

Characterization_Workflow cluster_XRD X-Ray Diffraction (XRD) cluster_EPMA Electron Probe Microanalysis (EPMA) start Synthesized Sample xrd_prep Prepare Powder Sample start->xrd_prep epma_prep Mount, Polish, and Coat Sample start->epma_prep xrd_collect Collect Diffraction Pattern xrd_prep->xrd_collect xrd_analyze Phase Identification & Unit Cell Refinement xrd_collect->xrd_analyze epma_analyze Acquire X-ray Spectra epma_prep->epma_analyze epma_quantify Quantify Elemental Composition epma_analyze->epma_quantify

Caption: Workflow for sample characterization.

Conclusion

The this compound-kirschsteinite solid solution represents a chemically and structurally interesting system with relevance to both natural and synthetic materials. Understanding the comparative properties of the end-members and the behavior of the solid solution is critical for applications in high-temperature geochemistry and materials science. The experimental protocols provided herein offer a standardized approach for the synthesis and characterization of these materials, enabling further research into their properties and applications.

References

Correlating Raman Spectral Shifts with Fayalite Composition for Compositional Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers leveraging Raman spectroscopy for the characterization of fayalite, the iron-rich endmember of the olivine (B12688019) solid solution series. This document provides an objective comparison of Raman spectral data with this compound composition, supported by experimental data and detailed methodologies.

Raman spectroscopy has emerged as a powerful, non-destructive technique for the rapid identification and compositional analysis of minerals, including those in the olivine group.[1][2] For the forsterite (Mg₂SiO₄) - this compound (Fe₂SiO₄) solid solution series, a clear and systematic correlation exists between the positions of specific Raman spectral peaks and the molar percentage of this compound (Fa).[3] This guide outlines the principles of this correlation, presents comparative data, and provides a standardized experimental protocol for validation.

The most prominent features in the Raman spectrum of olivine are a pair of intense peaks located in the 800-900 cm⁻¹ region.[4] These peaks arise from the symmetric and asymmetric stretching vibrations of the SiO₄ tetrahedra within the mineral's crystal lattice.[4] As the concentration of iron increases along the solid solution from forsterite to this compound, the positions of these peaks systematically shift to lower wavenumbers.[4] This shift is attributed to the larger ionic radius and mass of Fe²⁺ compared to Mg²⁺, which influences the vibrational frequencies of the Si-O bonds.

Quantitative Data: Raman Peak Positions vs. This compound Composition

The following table summarizes the observed positions of the two primary Raman peaks (κ₁ and κ₂) for various compositions within the forsterite-fayalite series. This data has been compiled from multiple studies to provide a comprehensive overview for comparative analysis.

This compound Content (Fa#)κ₁ (cm⁻¹)κ₂ (cm⁻¹)Reference
Fa₀ (Forsterite)~857~825[4]
Fa₁₀~854~823[4]
Fa₂₀~851~821[3]
Fa₃₀~848~819[3]
Fa₅₀~844~817[3]
Fa₇₀~841~816[3]
Fa₉₀~839~815[4]
Fa₁₀₀ (this compound)~838~815[4]

Note: The exact peak positions can vary slightly depending on factors such as crystal orientation, sample preparation, and instrument calibration. The values presented here represent typical reported positions.

Experimental Protocol

This section details a standardized methodology for acquiring Raman spectra of this compound-bearing samples to ensure reproducibility and accurate correlation with compositional data.

1. Sample Preparation:

  • Thin Sections: Standard petrographic thin sections (30 µm thick) mounted on glass slides are ideal for micro-Raman analysis, allowing for in-situ measurements of individual olivine grains.

  • Polished Blocks: Polished blocks of rock or mineral samples can also be used.

  • Powders: While analysis of powdered samples is possible, it is not recommended for precise compositional determination due to potential orientation effects that can influence peak intensities.[2]

2. Instrumentation:

  • A research-grade Raman spectrometer equipped with a microscope is required.

  • Laser: A 532 nm or 785 nm laser is commonly used. The choice of laser wavelength may depend on the sample's fluorescence characteristics.

  • Objective: A high-magnification objective (e.g., 50x or 100x) is used to focus the laser onto the sample and collect the scattered light.

  • Grating: A high-resolution grating (e.g., 1800 gr/mm) is necessary to resolve the subtle shifts in the Raman peak positions.

  • Detector: A sensitive CCD detector is used to capture the Raman signal.

3. Data Acquisition:

  • Calibration: The spectrometer should be calibrated using a standard reference material (e.g., a silicon wafer with a known Raman peak at 520.7 cm⁻¹) before data collection.

  • Laser Power: The laser power should be optimized to obtain a good signal-to-noise ratio while avoiding sample damage. A low laser power is generally preferred for iron-bearing minerals to minimize laser-induced heating.

  • Acquisition Time and Accumulations: The acquisition time and number of accumulations should be adjusted to achieve an adequate signal-to-noise ratio.

  • Spectral Range: The spectral range should be set to cover the key olivine peaks, typically from 100 to 1200 cm⁻¹.

4. Data Analysis:

  • Baseline Correction: A baseline correction should be applied to the raw spectra to remove any background fluorescence.

  • Peak Fitting: The positions of the κ₁ and κ₂ peaks should be determined by fitting them with a suitable function (e.g., Gaussian, Lorentzian, or Voigt) to obtain precise peak centers.

  • Correlation: The determined peak positions can then be correlated with the this compound content using established linear regression models or by comparison with the data presented in the table above.[3][4]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Raman Analysis cluster_processing Data Processing & Correlation cluster_output Output ThinSection Thin Section Spectrometer Raman Spectrometer ThinSection->Spectrometer PolishedBlock Polished Block PolishedBlock->Spectrometer Calibration Calibration (Si Wafer) Spectrometer->Calibration DataAcquisition Data Acquisition Calibration->DataAcquisition BaselineCorrection Baseline Correction DataAcquisition->BaselineCorrection PeakFitting Peak Fitting (κ₁, κ₂) BaselineCorrection->PeakFitting Correlation Compositional Correlation PeakFitting->Correlation FayaliteContent This compound Content (Fa#) Correlation->FayaliteContent

Caption: Experimental workflow for determining this compound composition using Raman spectroscopy.

raman_correlation cluster_composition Olivine Composition cluster_spectra Raman Spectral Features Forsterite Forsterite (Fa₀) Mg₂SiO₄ HighWavenumber High Wavenumber (κ₁ ≈ 857 cm⁻¹, κ₂ ≈ 825 cm⁻¹) Forsterite->HighWavenumber Corresponds to Intermediate Intermediate Olivine (Mg,Fe)₂SiO₄ MidWavenumber Intermediate Wavenumber Intermediate->MidWavenumber Corresponds to This compound This compound (Fa₁₀₀) Fe₂SiO₄ LowWavenumber Low Wavenumber (κ₁ ≈ 838 cm⁻¹, κ₂ ≈ 815 cm⁻¹) This compound->LowWavenumber Corresponds to HighWavenumber->MidWavenumber Shifts to lower wavenumber MidWavenumber->LowWavenumber with increasing Fe

Caption: Correlation between this compound composition and Raman peak positions.

References

A Comparative Analysis of the Thermal Conductivity of Fayalite and Other Silicate Minerals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermal conductivity of fayalite with other common silicate (B1173343) minerals. The information presented is supported by experimental data to aid in the understanding of heat transfer properties within this mineral group.

Data Presentation

The thermal conductivity of silicate minerals is influenced by factors such as chemical composition, crystal structure, and temperature. The following table summarizes the thermal conductivity of this compound and other selected silicate minerals at or near room temperature. It is important to note that values can vary depending on the specific composition and purity of the mineral sample, as well as the experimental conditions.

MineralChemical FormulaCrystal SystemThermal Conductivity (W/m·K)
This compound Fe₂SiO₄Orthorhombic6.0 ± 0.5
Forsterite Mg₂SiO₄Orthorhombic1.7 - 4.5
Quartz SiO₂Trigonal~1.4 (fused), up to 11 (crystalline)
Feldspar (Albite) NaAlSi₃O₈Triclinic2.1 - 2.3
Pyroxene (Diopside) CaMgSi₂O₆Monoclinic3.8 - 5.9
Garnet (Almandine) Fe₃Al₂(SiO₄)₃Cubic~3.1

Note: The values presented are approximate and have been compiled from various sources. The thermal conductivity of minerals is temperature-dependent.

Experimental Protocols

The determination of thermal conductivity in minerals requires precise and specialized techniques. Below are detailed methodologies for some of the key experiments cited in the study of silicate mineral thermal properties.

1. Modulated Thermoreflectance Microscopy (MTRM)

This non-contact optical method is particularly useful for measuring the thermal properties of small, heterogeneous samples.

  • Principle: The technique relies on the principle that the reflectivity of a material's surface changes with temperature. A modulated laser beam heats a small spot on the sample surface, inducing a periodic temperature variation. A second, co-focused probe laser beam monitors the change in reflectivity at the same location. The phase lag between the heating beam and the detected reflectivity signal is related to the thermal effusivity of the material, from which thermal conductivity can be calculated if the heat capacity and density are known.

  • Sample Preparation: The mineral sample is typically polished to create a smooth, reflective surface. For non-reflective samples, a thin metallic transducer layer (e.g., gold or aluminum) is deposited on the surface.

  • Instrumentation: The core of the setup consists of a pump laser (for heating) and a probe laser, both focused onto the sample through a microscope objective. The reflected probe beam is directed to a photodetector, and the signal is analyzed using a lock-in amplifier to measure the phase and amplitude of the thermoreflectance signal.

  • Data Analysis: The thermal conductivity (k) is derived from the measured thermal effusivity (e), density (ρ), and specific heat capacity (Cp) using the relationship: k = e² / (ρ * Cp).

2. Laser Flash Analysis (LFA)

LFA is a widely used method for determining the thermal diffusivity of a wide range of materials, including minerals.

  • Principle: A short, high-intensity laser pulse irradiates the front face of a small, disc-shaped sample. The resulting temperature rise on the rear face is measured as a function of time using an infrared detector. The thermal diffusivity is calculated from the time it takes for the rear face to reach a certain percentage (typically 50%) of its maximum temperature rise.

  • Sample Preparation: The sample is machined into a thin, parallel-sided disc, typically a few millimeters in diameter and 1-3 mm thick. To ensure absorption of the laser pulse and uniform emission of thermal radiation, the sample surfaces are often coated with a thin layer of graphite.

  • Instrumentation: A laser flash apparatus consists of a laser (e.g., Nd:YAG or xenon flash lamp), a sample holder within a furnace for temperature control, and an infrared detector.

  • Data Analysis: The thermal diffusivity (α) is calculated using the formula: α = 0.1388 * L² / t₀.₅, where L is the sample thickness and t₀.₅ is the time required for the rear face to reach half of its maximum temperature rise. The thermal conductivity (k) can then be calculated if the specific heat capacity (Cp) and density (ρ) are known, using the equation: k = α * ρ * Cp.

3. Transient Plane Source (TPS) Method

The TPS method, also known as the Hot Disk method, is a versatile technique for measuring the thermal transport properties of solids, liquids, powders, and pastes.

  • Principle: A flat, spiral-shaped sensor, made of a nickel foil and insulated with a thin polymer layer, is placed in contact with the sample (often sandwiched between two identical sample pieces). A short electrical pulse is passed through the sensor, which acts as both a heat source and a temperature sensor. The temperature increase of the sensor is recorded as a function of time. The rate of temperature increase is dependent on the thermal transport properties of the surrounding material.

  • Sample Preparation: The sample should have a flat surface to ensure good thermal contact with the sensor. For solid samples, two identical pieces are typically used to sandwich the sensor.

  • Instrumentation: A TPS system includes the sensor, a power source for the heating pulse, and a resistance measurement unit to monitor the sensor's temperature change.

  • Data Analysis: By analyzing the temperature versus time response of the sensor, the thermal conductivity and thermal diffusivity of the material can be determined simultaneously.

Mandatory Visualization

The following diagram illustrates the generalized workflow for determining the thermal conductivity of silicate minerals, from initial sample characterization to the final data analysis.

G Workflow for Determining Thermal Conductivity of Silicate Minerals cluster_0 Sample Preparation & Characterization cluster_1 Thermal Property Measurement cluster_2 Data Acquisition & Analysis sample_collection Mineral Sample Collection characterization Mineralogical & Chemical Characterization (e.g., XRD, XRF) sample_collection->characterization machining Sample Machining (e.g., cutting, polishing) characterization->machining coating Surface Coating (if required) machining->coating measurement_method Select Measurement Technique coating->measurement_method mtrm Modulated Thermoreflectance Microscopy (MTRM) measurement_method->mtrm Small/Heterogeneous lfa Laser Flash Analysis (LFA) measurement_method->lfa Bulk/Homogeneous tps Transient Plane Source (TPS) measurement_method->tps Versatile data_acquisition Data Acquisition (e.g., phase lag, temp. rise, resistance change) mtrm->data_acquisition lfa->data_acquisition tps->data_acquisition calculation Calculation of Thermal Diffusivity/Effusivity data_acquisition->calculation final_calculation Calculate Thermal Conductivity (k) calculation->final_calculation other_properties Measure Density (ρ) & Specific Heat (Cp) other_properties->final_calculation

Caption: Generalized workflow for mineral thermal conductivity measurement.

Safety Operating Guide

Proper Disposal Procedures for Fayalite in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is of utmost importance. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of fayalite (Fe₂SiO₄), an iron silicate (B1173343) mineral, ensuring the protection of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a well-ventilated area. While this compound is generally considered a stable compound, the potential for dust generation during handling necessitates precautions.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Skin Protection Wear impervious clothing, such as a lab coat. For handling larger quantities or in case of potential spills, chemical-resistant gloves (e.g., nitrile, neoprene) are recommended.[1]
Respiratory Protection If dust formation is likely and exposure limits may be exceeded, use a full-face respirator with an appropriate particulate filter.[1]

In the event of accidental contact, follow standard first-aid measures. For eye contact, rinse cautiously with water for several minutes. If skin contact occurs, wash with plenty of water.

Step-by-Step Disposal Protocol

The appropriate disposal method for this compound depends on whether it is contaminated with hazardous materials.

1. Uncontaminated this compound Waste

This compound that has not been mixed with any hazardous chemicals can be disposed of as non-hazardous solid waste.

  • Step 1: Secure Packaging Place the uncontaminated this compound waste in a sturdy, sealed container to prevent dust from becoming airborne. Double-bagging with heavy-duty plastic bags or using a sealed container like a screw-top drum is recommended.

  • Step 2: Labeling Clearly label the container as "Non-hazardous this compound Waste" and include the name of the generating laboratory or department.

  • Step 3: Institutional Guidelines Consult your institution's Environmental Health and Safety (EHS) office for specific instructions on the disposal of non-hazardous laboratory waste. Some institutions may permit disposal in the regular trash, provided it is securely packaged.[2]

2. Contaminated this compound Waste

If the this compound waste is contaminated with hazardous substances (e.g., organic solvents, heavy metals), it must be treated as hazardous waste.

  • Step 1: Waste Characterization Identify all hazardous contaminants present in the this compound waste. This information is crucial for proper labeling and disposal.

  • Step 2: Secure Containment Place the contaminated this compound in a dedicated, leak-proof, and sealed hazardous waste container. Ensure the container is compatible with all the chemical contaminants present.

  • Step 3: Labeling Label the container clearly as "Hazardous Waste." The label must include the words "Hazardous Waste," the full name of the chemical constituents (including this compound and all contaminants), and the approximate percentages of each. Also, include the name and contact information of the responsible researcher or laboratory.

  • Step 4: EHS Collection Contact your institution's EHS office to arrange for the collection and disposal of the hazardous waste. Do not dispose of contaminated this compound in the regular trash or down the drain.

Spill Management

In the event of a this compound spill, the primary concern is to prevent the dispersal of dust.

  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.

  • Personal Protection: Wear the appropriate PPE as outlined in Table 1 before attempting to clean the spill.

  • Containment: For a dry spill, carefully sweep or vacuum the material. Use a vacuum cleaner equipped with a HEPA filter. Avoid dry sweeping that creates dust clouds. Moisten the material slightly with water to minimize dust generation.

  • Collection and Disposal: Collect the spilled material and any contaminated cleaning materials into a sealed container. Dispose of the waste following the procedures for either uncontaminated or contaminated this compound, depending on the nature of the spilled material.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Fayalite_Disposal_Workflow This compound Disposal Decision Workflow start This compound Waste Generated check_contamination Is the this compound contaminated with hazardous substances? start->check_contamination package_uncontaminated Package securely in a sealed container. check_contamination->package_uncontaminated No characterize_waste Characterize all hazardous contaminants. check_contamination->characterize_waste Yes uncontaminated_path No contaminated_path Yes label_uncontaminated Label as 'Non-hazardous This compound Waste'. package_uncontaminated->label_uncontaminated consult_ehs_uncontaminated Consult institutional EHS guidelines for non-hazardous solid waste disposal. label_uncontaminated->consult_ehs_uncontaminated dispose_trash Dispose of in regular trash (if permitted by EHS). consult_ehs_uncontaminated->dispose_trash package_contaminated Place in a sealed, compatible hazardous waste container. characterize_waste->package_contaminated label_contaminated Label as 'Hazardous Waste' with all constituents listed. package_contaminated->label_contaminated contact_ehs_contaminated Arrange for collection by institutional EHS. label_contaminated->contact_ehs_contaminated ehs_disposal EHS manages final disposal. contact_ehs_contaminated->ehs_disposal

Caption: Decision workflow for the proper disposal of this compound waste.

References

Navigating the Safe Handling of Fayalite: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling Fayalite in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of all personnel and maintaining a secure research environment.

This compound, an iron silicate (B1173343) mineral and a member of the olivine (B12688019) group, requires careful handling to mitigate potential health risks associated with mineral dust exposure. While not classified as a particularly hazardous substance, the inhalation of fine particulates can lead to respiratory irritation. The following information is designed to provide researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound safely.

Essential Safety Information at a Glance

Proper handling of this compound hinges on minimizing dust generation and preventing inhalation of airborne particles. Engineering controls, such as the use of fume hoods or ventilated enclosures, should be the primary line of defense. When these controls are not sufficient to maintain exposure below recommended limits, appropriate personal protective equipment must be used.

Occupational Exposure Limits

Since this compound is not typically associated with crystalline silica, the occupational exposure limits for "Particulates Not Otherwise Regulated" (PNOR), also known as nuisance dust, are applicable. These limits are established by various regulatory bodies to protect workers from the inhalation of dust that is not otherwise classified.

Regulatory BodyExposure Limit (Respirable Fraction)Exposure Limit (Total Dust)
OSHA (PEL) 5 mg/m³15 mg/m³
NIOSH (REL) No specific REL for PNOR; recommends minimizing exposureNo specific REL for PNOR; recommends minimizing exposure
ACGIH (TLV) 3 mg/m³10 mg/m³

OSHA: Occupational Safety and Health Administration; PEL: Permissible Exposure Limit; NIOSH: National Institute for Occupational Safety and Health; REL: Recommended Exposure Limit; ACGIH: American Conference of Governmental Industrial Hygienists; TLV: Threshold Limit Value. All values are 8-hour time-weighted averages.

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial for minimizing exposure to this compound dust. The following table outlines the recommended equipment and relevant standards.

PPE CategorySpecificationsStandard
Respiratory Protection NIOSH-approved N95, R95, or P95 filtering facepiece respirator for exposures up to 10 times the PEL. For higher concentrations, a full-facepiece respirator with N100, R100, or P100 filters is recommended.[1][2][3]NIOSH 42 CFR 84
Eye Protection Safety glasses with side shields or safety goggles that meet the standard for impact resistance.[4][5][6][7]ANSI Z87.1
Hand Protection Nitrile or latex gloves are suitable for incidental contact to prevent skin irritation and maintain hygiene.[8][9][10][11]ASTM D6319 (Nitrile), ASTM D3578 (Latex)
Protective Clothing A standard laboratory coat should be worn to prevent contamination of personal clothing.N/A

Operational Plan for Handling this compound

A systematic approach to handling this compound will significantly reduce the risk of exposure. The following step-by-step plan outlines the procedures for safe handling from preparation to post-handling cleanup.

Pre-Handling Preparations
  • Designated Area: Conduct all work with this compound in a well-ventilated, designated area, preferably within a fume hood or a ventilated enclosure.

  • PPE Inspection: Before starting any work, inspect all PPE for damage and ensure a proper fit.

  • Gather Materials: Have all necessary equipment and materials, including sealable containers for waste, readily available to minimize movement and potential dust dispersion.

  • Review Safety Data Sheet (SDS): Always review the SDS for this compound before handling to be aware of any specific hazards and emergency procedures.

Step-by-Step Handling Procedure
  • Don PPE: Put on all required PPE before opening the this compound container.

  • Minimize Dust: When transferring or weighing this compound, perform the task slowly and carefully to minimize the generation of airborne dust. Use a scoop or spatula for transfers. Avoid pouring the material from a height.

  • Containment: Keep containers of this compound sealed when not in use. If any material is spilled, it should be cleaned up immediately.

  • Wet Methods: If feasible for the experimental protocol, using a wet method (e.g., slurrying the powder in a liquid) can significantly reduce dust generation.

Post-Handling Cleanup
  • Decontamination: Wipe down the work surface and any equipment used with a damp cloth to collect any residual dust. Do not use compressed air for cleaning as this will disperse the dust.

  • Waste Collection: Carefully place all disposable PPE and cleaning materials contaminated with this compound into a sealable plastic bag.

  • Personal Hygiene: After removing PPE, wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Characterization

This compound itself is not typically classified as a hazardous waste. However, if it has been contaminated with hazardous materials during the experimental process, the resulting waste must be evaluated and handled as hazardous waste in accordance with local, state, and federal regulations.

Step-by-Step Disposal Procedure
  • Containerization: Place all this compound waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed, and durable container.

  • Labeling: Label the container as "this compound Waste" or with a more specific description if it is contaminated with other substances.

  • Storage: Store the waste container in a designated and secure area away from general laboratory traffic.

  • Disposal:

    • Non-Hazardous this compound Waste: Dispose of in accordance with your institution's procedures for non-hazardous solid waste. This may involve landfilling.

    • Hazardous this compound Waste: If the waste is determined to be hazardous, it must be disposed of through a licensed hazardous waste disposal contractor.

Experimental Workflow Visualization

The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final disposal.

FayaliteHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup cluster_disposal Disposal prep_area Designate & Ventilate Area inspect_ppe Inspect PPE prep_area->inspect_ppe gather_materials Gather Materials inspect_ppe->gather_materials review_sds Review SDS gather_materials->review_sds don_ppe Don PPE review_sds->don_ppe minimize_dust Minimize Dust Generation don_ppe->minimize_dust containment Keep Containers Sealed minimize_dust->containment decontaminate Decontaminate Surfaces containment->decontaminate collect_waste Collect Waste decontaminate->collect_waste wash_hands Wash Hands collect_waste->wash_hands containerize Containerize Waste wash_hands->containerize label_waste Label Waste containerize->label_waste store_waste Store Waste Securely label_waste->store_waste dispose Dispose Appropriately store_waste->dispose

Caption: Workflow for the safe handling of this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.